Bis(4-chlorophenyl) disulfide
Description
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXRXGPBFMPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061562 | |
| Record name | Disulfide, bis(4-chlorophenyl) | |
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Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water; [ChemIDplus] Yellow crystalline flakes; [Alfa Aesar MSDS] | |
| Record name | Bis(p-chlorophenyl)disulfide | |
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Vapor Pressure |
0.00000364 [mmHg] | |
| Record name | Bis(p-chlorophenyl)disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1142-19-4 | |
| Record name | 4-Chlorophenyl disulfide | |
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| Record name | Bis(p-chlorophenyl)disulfide | |
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| Record name | Bis(4-chlorophenyl) disulfide | |
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| Record name | Disulfide, bis(4-chlorophenyl) | |
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| Record name | Disulfide, bis(4-chlorophenyl) | |
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| Record name | Bis(4-chlorophenyl) disulphide | |
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| Record name | BIS(4-CHLOROPHENYL) DISULFIDE | |
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| Record name | BIS(P-CHLOROPHENYL)DISULFIDE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Bis(4-chlorophenyl) disulfide from 4-Chlorophenylthiol
Abstract: This technical guide provides an in-depth exploration of the synthesis of bis(4-chlorophenyl) disulfide, a crucial diaryl disulfide intermediate in various chemical and pharmaceutical applications. The document is tailored for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of procedures to offer a foundational understanding of the underlying reaction mechanisms, a comparative analysis of synthetic methodologies, and a detailed, self-validating experimental protocol. Emphasis is placed on explaining the causality behind experimental choices, ensuring scientific integrity, and promoting environmentally benign practices. The guide is substantiated with authoritative references and includes detailed data presentation and process visualizations to facilitate comprehension and replication.
Introduction: The Significance of Diaryl Disulfides
The disulfide bond (R-S-S-R') is a pivotal functional group in chemistry and biology, most notably providing structural integrity to proteins through cysteine-cysteine linkages.[1] In the realm of synthetic chemistry and drug development, diaryl disulfides serve as versatile intermediates and key structural motifs. Their applications are extensive, ranging from their use as vulcanizing agents to their role as precursors in the synthesis of pharmaceuticals and advanced materials.[2]
This compound, in particular, is a valuable building block. It can be used to synthesize non-symmetrical disulfides, which are of interest in drug discovery programs exploring redox-active therapeutics.[3] Furthermore, its derivatives have applications in materials science, such as in the production of poly(p-phenylene sulfide) via thermolysis.[4] The controlled and efficient synthesis of this compound from its corresponding thiol, 4-chlorophenylthiol, is therefore a process of significant practical importance. This guide focuses on the oxidative coupling of 4-chlorophenylthiol, a transformation that, while conceptually straightforward, requires careful control to avoid over-oxidation to undesired byproducts like sulfoxides or sulfonic acids.[2][5]
Mechanistic Overview: The Chemistry of Thiol Oxidation
The conversion of thiols to disulfides is a classic oxidation-reduction (redox) reaction.[6] In this process, two molecules of a thiol (R-SH) are coupled to form a disulfide (R-S-S-R), with the concomitant loss of two protons and two electrons.[7] The overall transformation can be represented as:
2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻
The reaction mechanism can proceed through several pathways, largely dependent on the nature of the oxidant employed.[8] Common pathways involve intermediates such as sulfenic acids (RSOH) or the formation of thiyl radicals (RS•).[8][9]
For instance, when using an oxidant like hydrogen peroxide (H₂O₂), the reaction may proceed via the formation of a sulfenic acid intermediate, which then rapidly reacts with a second thiol molecule to yield the disulfide and water.[8] Catalysts, such as iodide ions, can facilitate this process by first being oxidized by H₂O₂ to iodine (I₂), which then acts as the immediate oxidant for the thiol.[10][11]
Below is a generalized mechanistic pathway for the oxidation of 4-chlorophenylthiol.
Figure 1: Generalized mechanism for the oxidation of 4-chlorophenylthiol.
A Comparative Analysis of Synthesis Methodologies
A variety of methods have been developed for the oxidative coupling of thiols. The choice of methodology often involves a trade-off between reaction speed, yield, cost, safety, and environmental impact ("greenness"). Below is a summary of prominent methods applicable to the synthesis of this compound.
| Method | Oxidant / Catalyst | Solvent | Temp. (°C) | Time | Yield | Key Advantages & Causality |
| Iodide-Catalyzed Peroxide Oxidation | H₂O₂ / NaI (catalytic) | Ethyl Acetate | Room Temp | ~30 min | >95% | Environmentally Benign: Uses H₂O₂, whose only byproduct is water. The iodide catalyst is efficient and used in small amounts. Mild conditions preserve sensitive functional groups.[10][11] |
| Aerobic Cobalt-Catalyzed Oxidation | Air (O₂) / CoSalen (catalytic) | Dichloromethane | Room Temp | 1-2 h | High | Green & Cost-Effective: Utilizes air as the ultimate oxidant. The catalyst mimics enzymatic systems and operates under mild conditions, offering high selectivity and preventing over-oxidation.[5] |
| Ascorbic Acid Catalyzed Oxidation | Ascorbic Acid (catalytic) | Water | Room Temp | 5-10 min | >90% | Green Synthesis: Employs a natural, inexpensive, and reusable catalyst in water, avoiding hazardous organic solvents. The reaction is rapid and features a simple work-up.[2][12] |
| Classical Halogen Oxidation | Iodine (I₂) (stoichiometric) | Ethanol | Room Temp | Several hours | Good | Simplicity: A traditional and straightforward method. However, it requires a stoichiometric amount of the oxidant and can have longer reaction times compared to catalytic systems.[11] |
Detailed Experimental Protocol: A Validated Approach
This section details a reliable and environmentally conscious protocol for the synthesis of this compound, adapted from the iodide-catalyzed hydrogen peroxide method.[10][11] The protocol is designed to be self-validating, with clear steps for purification and characterization to confirm product identity and purity.
Materials and Equipment
-
Reactants: 4-chlorophenylthiol, 30% Hydrogen Peroxide (H₂O₂), Sodium Iodide (NaI)
-
Solvent: Ethyl Acetate (EtOAc)
-
Work-up: Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, glassware for recrystallization.
Safety Precautions
-
4-chlorophenylthiol has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause skin burns. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all organic solvents in the fume hood away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylthiol (e.g., 2.89 g, 20 mmol) and ethyl acetate (40 mL). Stir the mixture at room temperature until the thiol is fully dissolved.
-
Catalyst Addition: Add sodium iodide (NaI) (e.g., 30 mg, 0.2 mmol, 1 mol%) to the solution.
-
Oxidant Addition: Transfer 30% H₂O₂ (e.g., 2.27 mL, 22 mmol, 1.1 equivalents) to a dropping funnel. Add the H₂O₂ dropwise to the stirred reaction mixture over a period of 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting thiol.
-
Quenching and Work-up: Upon completion, pour the reaction mixture into a separatory funnel. Add 30 mL of saturated Na₂S₂O₃ solution to quench any unreacted peroxide and iodine. Shake well and separate the layers.
-
Washing: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to remove any acidic byproducts) and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a pale yellow solid, can be purified by recrystallization from ethanol to yield pure this compound as yellow crystalline flakes.[13]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of this compound.
Product Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The data obtained should be compared with established literature values.
| Property | Expected Value | Source(s) |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [14][15] |
| Molecular Weight | 287.23 g/mol | [14][15] |
| Appearance | Yellow crystalline flakes | [14] |
| Melting Point | 70-73 °C | [14] |
| ¹H NMR (CDCl₃) | δ ~7.45 (d, 4H), δ ~7.25 (d, 4H) | [16][17] |
| ¹³C NMR (CDCl₃) | δ ~136.5, ~134.0, ~129.5, ~128.0 | [16] |
| Mass Spec (EI) | m/z 286 (M⁺), 143 (ArS⁺) | [14][15] |
Expert Interpretation:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The integration should confirm the presence of 8 aromatic protons in total.
-
¹³C NMR: The spectrum should display four distinct signals for the aromatic carbons due to the molecule's symmetry.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (286 for the ³⁵Cl isotope). A characteristic isotope pattern for two chlorine atoms (M, M+2, M+4) will be present. A major fragment at half the mass (m/z 143) corresponding to the chlorophenylthio radical cation is also expected.
-
Melting Point: A sharp melting point within the literature range is a strong indicator of high purity.
Conclusion and Future Perspectives
The synthesis of this compound from 4-chlorophenylthiol is a robust and efficient transformation. Modern catalytic methods, particularly those employing green oxidants like hydrogen peroxide or air, offer significant advantages in terms of safety, environmental impact, and operational simplicity.[5][11] The detailed protocol provided herein represents a reliable and scalable method for obtaining high-purity material suitable for further research and development.
For professionals in drug development, the principles of disulfide bond formation are highly relevant. The stability and reversible nature of this linkage are harnessed in prodrug strategies, antibody-drug conjugates (ADCs), and the design of redox-sensitive drug delivery systems.[18][19] Understanding the synthesis and chemistry of simple disulfides like the title compound provides a solid foundation for tackling more complex molecular architectures in pharmaceutical science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. US20120157716A1 - Methods for Preparing Diaryl Disulfides - Google Patents [patents.google.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Microwave-Assisted Synthesis of Bis(4-chlorophenyl) disulfide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microwave-assisted synthesis of Bis(4-chlorophenyl) disulfide, a symmetrical diaryl disulfide of interest in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to deliver a comprehensive understanding of the reaction's principles, the rationale behind the chosen methodology, and a robust, validated protocol. This document is structured to serve as a practical and authoritative resource for scientists seeking to leverage the efficiency and green chemistry advantages of microwave synthesis.
Introduction: The Rationale for Microwave-Assisted Disulfide Synthesis
The formation of a disulfide bond via the oxidative coupling of two thiol moieties is a fundamental transformation in organic chemistry. Traditionally, this has been achieved using a variety of oxidizing agents, but these methods often suffer from drawbacks such as long reaction times, harsh conditions, and the formation of over-oxidized byproducts. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this and many other chemical transformations.[1][2][3]
Microwave irradiation offers a non-classical heating method where energy is directly coupled with polar molecules in the reaction mixture.[2] This leads to rapid and uniform heating, often resulting in dramatic accelerations in reaction rates, higher product yields, and enhanced purity.[1][2] For the synthesis of this compound from 4-chlorothiophenol, this translates to a greener, more efficient process that aligns with the principles of modern sustainable chemistry. The key advantages include:
-
Reaction Acceleration: Reactions that might take hours under conventional heating can often be completed in minutes.[2]
-
Improved Yields: Uniform heating minimizes byproduct formation, leading to cleaner reaction profiles and higher isolated yields.
-
Energy Efficiency: Direct energy transfer to the reactants is more efficient than conventional conductive heating.
-
Solvent-Free Potential: In many cases, the high efficiency of microwave heating allows for reactions to be run under solvent-free conditions, significantly reducing waste.[4][5][6][7]
Mechanistic Considerations: The Oxidative Coupling of Thiols
The synthesis of this compound proceeds via the oxidative coupling of two molecules of 4-chlorothiophenol. The core of this reaction is the formation of a sulfur-sulfur bond. While various detailed mechanisms can be at play depending on the specific oxidant and conditions, a generalized pathway involves the formation of a reactive sulfur species that can be attacked by another thiol molecule.
A plausible mechanism for the oxidative coupling of thiols is depicted below. This process is greatly accelerated by microwave energy, which efficiently overcomes the activation energy barriers of the intermediate steps.
Caption: Generalized mechanism for the oxidative coupling of thiols.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is based on the efficient, solvent-free oxidative coupling of 4-chlorothiophenol. The use of a solid-supported oxidizing agent simplifies the work-up procedure, making this a particularly attractive method.
Materials and Equipment
| Reagent/Equipment | Details |
| 4-Chlorothiophenol | Starting material |
| Polystyrene-supported Oxazolidinone-Bromine complex | Oxidizing agent[1] |
| Dichloromethane (DCM) | For impregnation and product extraction |
| Monomode Microwave Synthesizer | e.g., Anton Paar Monowave or CEM Discover |
| Glass reaction vial with stirrer | Appropriate for the microwave synthesizer |
| Standard laboratory glassware | Beakers, flasks, filtration apparatus |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reactant preparation to product isolation.
Caption: Workflow for the microwave-assisted synthesis.
Detailed Steps:
-
Preparation: In a small beaker, dissolve 4-chlorothiophenol (1 mmol) in a minimal amount of dichloromethane (approx. 1-2 mL).
-
Impregnation: Add the polystyrene-supported oxazolidinone-bromine complex (a five-fold molar excess of bromine content) to the solution.[1]
-
Solvent Removal: Thoroughly mix the slurry and evaporate the dichloromethane under a gentle stream of nitrogen or in a vacuum desiccator to yield a dry, free-flowing powder.
-
Microwave Reaction: Transfer the solid mixture to a suitable microwave reaction vial equipped with a magnetic stir bar. Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 5 minutes.[1]
-
Extraction: After the reaction is complete and the vial has cooled to room temperature, add dichloromethane (10 mL) to the vial and stir for several minutes to extract the product.
-
Purification: Filter the mixture to remove the insoluble polymer support. Wash the support with a small additional volume of dichloromethane.
-
Isolation: Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Data Presentation and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂S₂[8][9] |
| Molecular Weight | 287.23 g/mol [8][9] |
| Appearance | Pale yellow to cream powder or granules |
| Melting Point | 69-76 °C |
| CAS Number | 1142-19-4[8][9] |
| ¹³C NMR (CDCl₃) | δ = 126.7, 127.0, 127.6, 129.0, 132.8, 133.9, 137.9, 142.9 ppm[5] |
| IR (KBr Pellet) | Key peaks corresponding to C-Cl, C-S, and aromatic C-H and C=C stretching can be observed.[8] |
| Mass Spectrum (EI) | m/z (relative intensity): 286 (M⁺), 143, 108[8][9] |
Conclusion and Future Perspectives
This guide has detailed a robust and efficient microwave-assisted protocol for the synthesis of this compound. By leveraging the advantages of microwave heating and a solvent-free approach with a supported reagent, this method offers significant improvements over classical synthetic routes in terms of speed, yield, and environmental impact. The provided mechanistic insights and detailed experimental workflow serve as a comprehensive resource for researchers. The principles outlined herein can be adapted for the synthesis of a wide array of other symmetrical and unsymmetrical diaryl disulfides, paving the way for further discoveries in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
An In-depth Technical Guide to Bis(4-chlorophenyl) disulfide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-chlorophenyl) disulfide, a symmetrical aromatic disulfide, is a compound of growing interest in the fields of chemical synthesis, materials science, and particularly, drug discovery. Its unique chemical structure, characterized by a disulfide linkage between two 4-chlorophenyl moieties, imparts a range of intriguing physical and chemical properties. This guide provides a comprehensive overview of this compound, delving into its physicochemical characteristics, synthesis and purification protocols, spectral analysis, chemical reactivity, and emerging applications, with a special focus on its potential in drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |
| Molecular Weight | 287.23 g/mol | |
| CAS Number | 1142-19-4 | |
| Appearance | Pale yellow to cream solid/powder | [2][3] |
| Melting Point | 71-74 °C | |
| Boiling Point | 180 °C at 2 mmHg | [4] |
| Solubility | Soluble in methanol. Insoluble in water. | [1][4] |
| pKa | Not available | |
| LogP | 5.58 | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several methods, with the oxidation of 4-chlorothiophenol being the most common approach.[5] A microwave-assisted method has also been reported, offering a potentially more efficient route.
Experimental Protocol: Synthesis via Oxidation of 4-Chlorothiophenol
This protocol describes a general method for the synthesis of this compound.
Materials:
-
4-chlorothiophenol
-
An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)
-
A suitable solvent (e.g., ethanol, methanol, or a biphasic system)
-
Base (optional, e.g., sodium hydroxide)
Procedure:
-
Dissolve 4-chlorothiophenol in a suitable solvent. The choice of solvent will depend on the oxidizing agent used.
-
Slowly add the oxidizing agent to the solution of 4-chlorothiophenol with stirring. The reaction is often exothermic, so cooling may be necessary.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then collected by filtration.
Purification
Purification of the crude product is crucial to remove any unreacted starting material or byproducts. Recrystallization is a common and effective method for purifying solid organic compounds like this compound.
Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For this compound, alcohols such as ethanol or methanol are often suitable. A solvent mixture, like ethanol/water, can also be effective.[7]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
For higher purity, column chromatography can be employed. A typical stationary phase would be silica gel, with a non-polar eluent system such as a hexane/ethyl acetate mixture.[8]
Spectral Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The aromatic protons will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the sulfur atom will be in a different chemical environment than the protons meta to the sulfur, leading to this splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. One would expect to see four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the chlorophenyl ring. A representative ¹³C NMR spectrum has been reported.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound include:[10][11]
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: A strong absorption in the fingerprint region, typically around 1090 cm⁻¹.
-
S-S stretching: This bond has a weak and often difficult to observe absorption in the 400-500 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 286, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[12] Common fragmentation pathways would involve the cleavage of the S-S bond and the C-S bonds.[13]
Chemical Reactivity
The chemical reactivity of this compound is dominated by the disulfide bond, which is susceptible to both reduction and oxidation, as well as disulfide exchange reactions.
Reduction
The disulfide bond can be readily cleaved by reducing agents to yield two equivalents of 4-chlorothiophenol. Common reducing agents for this transformation include sodium borohydride, dithiothreitol (DTT), and triphenylphosphine.
Oxidation
Oxidation of the disulfide can lead to various sulfur-containing species, such as thiosulfinates, thiosulfonates, and ultimately, sulfonic acids, depending on the strength of the oxidizing agent and the reaction conditions.[14]
Disulfide Exchange Reactions
This compound can participate in thiol-disulfide exchange reactions, where a thiol reacts with the disulfide to form a new disulfide and a new thiol. This reaction is reversible and is fundamental to many biological processes.
References
- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Disulfide, bis(4-chlorophenyl) | CymitQuimica [cymitquimica.com]
- 4. Role of programmed cell death 4 in diseases: a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of Disulfide, bis(4-chlorophenyl) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
The Solubility Profile of Bis(4-chlorophenyl) disulfide: A Technical Guide for Researchers
Introduction: Understanding the Significance of Solubility in Drug Development
Bis(4-chlorophenyl) disulfide, also known as 4,4'-dichlorodiphenyl disulfide, is a symmetrical aromatic disulfide. Its molecular structure, characterized by two chlorophenyl rings linked by a disulfide bond, renders it a compound of interest in various chemical and pharmaceutical applications. In the realm of drug discovery and development, understanding the solubility of such a compound is a cornerstone for its successful formulation and delivery. Poor solubility can be a significant impediment to bioavailability, hindering the therapeutic efficacy of a potential drug candidate. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂S₂ | --INVALID-LINK--[1] |
| Molecular Weight | 287.23 g/mol | --INVALID-LINK--[2] |
| Appearance | Pale yellow to cream solid/crystalline flakes | --INVALID-LINK--[2] |
| Melting Point | 71-74 °C | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK--[2] |
Quantitative Solubility of this compound in Organic Solvents
Experimental data on the mole fraction solubility of this compound in six common organic solvents at temperatures ranging from 303.15 K to 333.15 K has been reported.[3] This data is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.
| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | Ethyl Acetate (x₁) | Toluene (x₁) | Chloroform (x₁) |
| 303.15 | 0.00199 | 0.00143 | 0.1189 | 0.0713 | 0.1264 | 0.2227 |
| 308.15 | 0.00252 | 0.00181 | 0.1425 | 0.0869 | 0.1519 | 0.2612 |
| 313.15 | 0.00316 | 0.00228 | 0.1695 | 0.1054 | 0.1809 | 0.3046 |
| 318.15 | 0.00394 | 0.00286 | 0.2006 | 0.1272 | 0.2141 | 0.3533 |
| 323.15 | 0.00489 | 0.00357 | 0.2361 | 0.1531 | 0.2520 | 0.4078 |
| 328.15 | 0.00606 | 0.00444 | 0.2768 | 0.1837 | 0.2954 | 0.4685 |
| 333.15 | 0.00748 | 0.00551 | 0.3233 | 0.2197 | 0.3448 | 0.5361 |
Data sourced from the Journal of Chemical & Engineering Data, 2013, 58(3), 660–662.[3]
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a relatively nonpolar molecule, its solubility is dictated by a balance of forces.
The two chlorophenyl groups are nonpolar and contribute to van der Waals interactions. The disulfide bond introduces a slight polarity. Therefore, the compound is expected to be more soluble in nonpolar or moderately polar organic solvents and poorly soluble in highly polar solvents like water, which is confirmed by experimental data.[2]
The following diagram illustrates the key factors influencing the dissolution process:
References
Unveiling the Molecular Architecture: A Spectroscopic Guide to Bis(4-chlorophenyl) disulfide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This in-depth technical guide provides a detailed analysis of the spectral data for Bis(4-chlorophenyl) disulfide, a compound of interest in various chemical and pharmaceutical applications. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its molecular structure and gain insights into its chemical behavior. This guide is structured to not only present the data but to also provide the rationale behind the experimental choices and a thorough interpretation of the results, ensuring a robust and self-validating understanding of the compound's identity and purity.
Introduction to this compound
This compound, with the chemical formula C₁₂H₈Cl₂S₂, is a symmetrical diaryl disulfide.[1][2] Its structure consists of two 4-chlorophenyl groups linked by a disulfide bond (-S-S-). This compound and its derivatives have been explored for their biological activities and are utilized as intermediates in organic synthesis.[3][4] Accurate characterization of this molecule is crucial for its application in research and development, and spectroscopic techniques provide the necessary tools for this purpose.
Molecular Structure and Properties
Before delving into the spectral data, it is essential to understand the basic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2] |
| Molecular Weight | 287.23 g/mol | [3] |
| Melting Point | 71-74 °C (lit.) | |
| Appearance | Solid |
The symmetrical nature of the molecule is a key feature that will be reflected in its spectral data, particularly in the NMR spectra.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
-
Instrument: Varian A-60[5]
-
Solvent: Information on the specific deuterated solvent used was not available in the searched resources. However, common solvents for such compounds include CDCl₃ or DMSO-d₆.[6]
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
Data and Interpretation:
Due to the symmetry of the molecule, the two 4-chlorophenyl groups are chemically equivalent. This results in a simplified ¹H NMR spectrum. The aromatic region will show a characteristic AA'BB' spin system for the 1,4-disubstituted benzene ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 8H | Aromatic protons |
The protons on the benzene rings ortho and meta to the disulfide linkage are chemically non-equivalent and will exhibit complex splitting patterns due to coupling with each other. A higher resolution instrument would likely resolve these into two distinct doublets.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Instrument: Not specified.
-
Solvent: Not specified.
-
Standard: TMS (δ = 0.00 ppm).
Data and Interpretation:
The ¹³C NMR spectrum is also simplified due to the molecule's symmetry. We expect to see four distinct signals for the aromatic carbons.
| Chemical Shift (δ) (ppm) | Assignment |
| ~128 | C-H (meta to -S-S-) |
| ~129 | C-H (ortho to -S-S-) |
| ~132 | C-Cl |
| ~138 | C-S |
The specific chemical shifts can be influenced by the solvent used. The provided data is an approximation based on typical values for similar structures. A ¹³C NMR spectrum from a research publication confirms the presence of these key signals.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
Data and Interpretation:
The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the C-Cl and S-S bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1100-1000 | Strong | C-Cl stretch |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| ~540-480 | Weak | S-S stretch |
The presence of a weak band in the region of 540-480 cm⁻¹ is indicative of the disulfide linkage. The strong band around 820 cm⁻¹ is a key diagnostic feature for 1,4-disubstitution on a benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI)[1]
-
Mass Analyzer: Not specified.
Data and Interpretation:
The mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.
| m/z | Relative Intensity | Assignment |
| 286, 288, 290 | Moderate | [M]⁺ (Molecular ion) |
| 143, 145 | High | [C₆H₄ClS]⁺ |
| 108 | Moderate | [C₆H₄Cl]⁺ |
| 75 | Low | [C₆H₃]⁺ |
The molecular ion peak at m/z 286 corresponds to the species with two ³⁵Cl atoms. The peaks at m/z 288 and 290 are due to the presence of one and two ³⁷Cl isotopes, respectively. The base peak is often the 4-chlorothiophenoxy cation at m/z 143.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The comprehensive analysis of the NMR, IR, and Mass Spectrometry data provides a self-validating confirmation of the structure of this compound. The simplicity of the NMR spectra is consistent with the molecule's symmetry. The IR spectrum clearly indicates the presence of a p-disubstituted aromatic ring and a disulfide bond. The mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern. This detailed spectroscopic guide serves as a valuable resource for researchers and scientists, enabling confident identification and utilization of this compound in their work.
References
- 1. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 2. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 3. 双(4-氯苯基)二硫化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
- 7. researchgate.net [researchgate.net]
The Biological Versatility of Bis(4-chlorophenyl) disulfide: A Technical Guide for Drug Discovery Professionals
Abstract
Bis(4-chlorophenyl) disulfide, a symmetrical aromatic disulfide, has a history of industrial application as a biocide and fungicide. While its utility in these areas is established, its potential in the realm of therapeutics remains largely unexplored. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon existing data and the activities of structurally related organosulfur compounds. We delve into its potential as an antimicrobial and anticancer agent, explore plausible mechanisms of action, and provide detailed experimental protocols for its evaluation. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic promise of this intriguing molecule.
Introduction: The Chemistry and Industrial Significance of this compound
This compound, with the chemical formula (ClC₆H₄S)₂, is a crystalline solid characterized by a disulfide bond linking two 4-chlorophenyl moieties.[1][2][3] This structural feature is central to its chemical reactivity and, by extension, its biological activity. The presence of the disulfide bridge and the chlorinated phenyl rings imparts a specific electronic and steric profile that dictates its interactions with biological macromolecules.
Industrially, this compound has been utilized as a biocide and fungicide, particularly in cooling systems and metalworking fluids to inhibit microbial growth. Its application in these contexts underscores its inherent antimicrobial properties, providing a strong rationale for its investigation as a potential therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1][2][3] |
| Molecular Weight | 287.23 g/mol | |
| Appearance | Crystalline solid | [1] |
| Melting Point | 71-74 °C | |
| CAS Number | 1142-19-4 | [2][3] |
Potential Therapeutic Applications: Exploring the Antimicrobial and Anticancer Landscape
While direct and extensive research on the therapeutic applications of this compound is limited, the known bioactivity of related organosulfur compounds provides a fertile ground for hypothesis-driven investigation.
Antimicrobial Activity: A Legacy and a Future
The established use of this compound as an industrial biocide strongly suggests a broad spectrum of antimicrobial activity. The disulfide bond is a key feature in many naturally occurring and synthetic antimicrobial agents. It is plausible that this compound exerts its antimicrobial effects through mechanisms common to other disulfide-containing compounds.
Potential Mechanisms of Antimicrobial Action:
-
Disruption of Thiol-Disulfide Homeostasis: The disulfide bond in this compound can undergo thiol-disulfide exchange reactions with cysteine residues in microbial proteins. This can disrupt protein structure and function, leading to enzyme inactivation and inhibition of essential metabolic pathways.
-
Inhibition of Key Enzymes: Specific microbial enzymes that rely on cysteine residues in their active sites could be targeted and inhibited.
-
Membrane Disruption: The lipophilic nature of the chlorophenyl groups may facilitate interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.
Anticancer Potential: Insights from Structural Analogs
Numerous studies have demonstrated the potent anticancer activities of various organosulfur compounds, including those with disulfide linkages and chlorophenyl groups. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.
Hypothesized Anticancer Mechanisms:
-
Induction of Apoptosis: Structurally related disulfide compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. For instance, other thiuram disulfides have been found to induce p53-dependent apoptosis.[4] Disulfide bond-disrupting agents can also activate the TRAIL/death receptor 5 pathway.[5]
-
Cell Cycle Arrest: Organosulfur compounds can interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cell proliferation.
-
Inhibition of Protein Disulfide Isomerase (PDI): PDI is an enzyme that plays a crucial role in protein folding and is often overexpressed in cancer cells.[6] Disulfide-containing compounds are known to be potential inhibitors of PDI.[7][8][9] Inhibition of PDI can lead to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis.[6][7][8]
Postulated Mechanism of Action: The Role of Protein Disulfide Isomerase (PDI) Inhibition
A compelling hypothesis for the biological activity of this compound is its potential to act as an inhibitor of Protein Disulfide Isomerase (PDI). PDI is a chaperone protein essential for the correct folding of proteins in the endoplasmic reticulum through the catalysis of disulfide bond formation and isomerization.[6]
The disulfide bond in this compound could potentially interact with the active site cysteine residues of PDI, leading to the formation of a mixed disulfide and inactivation of the enzyme. This inhibition would disrupt cellular proteostasis, leading to ER stress and the unfolded protein response (UPR), which can ultimately trigger apoptosis in cancer cells that are highly dependent on a functional protein-folding machinery.
Figure 1: Postulated mechanism of PDI inhibition by this compound.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of this compound, a series of well-defined in vitro assays are recommended. The following protocols provide a starting point for researchers.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Spectrophotometer
Procedure (Broth Microdilution Method):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Prepare an inoculum of the test microorganism standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
To determine the MBC/MFC, subculture aliquots from wells showing no growth onto agar plates and incubate. The lowest concentration that results in a ≥99.9% reduction in CFU/mL is the MBC/MFC.
Figure 2: Workflow for in vitro antimicrobial susceptibility testing.
In Vitro Anticancer Activity Assessment
Objective: To evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
Procedure (MTT Assay):
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for a specified duration (e.g., 24, 48, 72 hours).
-
Include vehicle control (DMSO) and untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Apoptosis Induction Assay
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with this compound at its IC₅₀ concentration for a defined period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V-positive population indicates apoptosis induction.
Toxicological Profile
A comprehensive toxicological assessment of this compound is essential for its development as a therapeutic agent. Based on available safety data, the compound is classified as a skin and eye irritant.[10] It may also cause respiratory irritation.[10] It is important to note that acute toxicity information is limited, and the full toxicological properties have not been thoroughly investigated.[10]
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Observation | Reference(s) |
| Skin Corrosion/Irritation | Category 2 | [10] |
| Serious Eye Damage/Irritation | Category 2 | [10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [10] |
| Acute Toxicity | No information available | [10] |
Conclusion and Future Directions
This compound presents an intriguing starting point for drug discovery efforts. Its established antimicrobial properties in industrial applications, coupled with the known anticancer activities of structurally related compounds, provide a strong rationale for its further investigation. The potential mechanism of action through PDI inhibition offers a specific and testable hypothesis.
Future research should focus on:
-
Comprehensive antimicrobial screening: Evaluating the activity of this compound against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
In-depth anticancer studies: Assessing its cytotoxicity against a diverse range of cancer cell lines and elucidating the specific molecular pathways involved in apoptosis induction and cell cycle arrest.
-
Mechanism of action studies: Directly investigating the inhibitory effects of this compound on PDI activity and its downstream consequences on cellular function.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in relevant animal models.
By systematically exploring the biological activities of this compound, the scientific community can determine its true potential as a novel therapeutic agent for infectious diseases and cancer.
References
- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemeo.com [chemeo.com]
- 3. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 4. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfide bond-disrupting agents activate the tumor necrosis family-related apoptosis-inducing ligand/death receptor 5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
A-Technical-Guide-to-the-Synthesis-of-Poly(p-phenylene-sulfide)-via-Thermolysis-of-Bis(4-chlorophenyl)-disulfide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical strength.[1] This guide provides a comprehensive technical overview of a specific synthetic route to PPS: the thermolysis of bis(4-chlorophenyl) disulfide. This document will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the characterization of the resulting polymer. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize high-performance polymers in their applications.
Introduction to Poly(p-phenylene sulfide) (PPS)
Poly(p-phenylene sulfide) is a semi-crystalline, aromatic polymer characterized by a simple repeating unit of a benzene ring linked by a sulfur atom.[1] This structure imparts remarkable properties to the material, including:
-
High Thermal Stability: PPS exhibits a high melting point, typically in the range of 270-285°C, and can be used continuously at temperatures up to 230°C.[1] Its decomposition temperature in air is above 450°C.[2]
-
Excellent Chemical Resistance: PPS is highly resistant to a wide range of organic solvents and corrosive chemicals, particularly at elevated temperatures.[1][2]
-
Inherent Flame Retardance: The aromatic structure of PPS contributes to its non-flammable nature.[1]
-
Good Mechanical Properties: PPS possesses high rigidity, creep resistance, and a low coefficient of friction.[1]
These properties have led to the widespread use of PPS in demanding applications across various industries, including automotive, electronics, and chemical processing.[2] While the most common commercial synthesis involves the reaction of p-dichlorobenzene with sodium sulfide, alternative synthetic routes are of significant interest for both academic research and industrial applications.[1][3] One such method, the thermolysis of diaryl disulfides, offers a unique pathway to this valuable polymer.
The Thermolytic Pathway to PPS from this compound
The synthesis of PPS through the thermolysis of this compound is a less conventional but mechanistically insightful route. This method involves the high-temperature decomposition of the disulfide monomer to generate reactive species that subsequently polymerize.
Proposed Reaction Mechanism
The thermal decomposition of aromatic disulfides can proceed through a radical-mediated mechanism.[4] The initial and rate-determining step is the homolytic cleavage of the sulfur-sulfur bond in the this compound molecule, generating two 4-chlorophenylthiyl radicals.
Initiation: (Cl-C₆H₄-S-S-C₆H₄-Cl) → 2 (Cl-C₆H₄-S•)
These highly reactive thiyl radicals can then participate in a series of propagation steps. One plausible pathway involves the attack of a thiyl radical on an aromatic ring of another monomer molecule, leading to the displacement of a chlorine atom and the formation of a sulfide linkage. This process would also generate a chlorine radical, which could then abstract a hydrogen atom from the solvent or another molecule, or participate in other side reactions.
Propagation: (Cl-C₆H₄-S•) + (Cl-C₆H₄-S-S-C₆H₄-Cl) → (Cl-C₆H₄-S-C₆H₄-S-S-C₆H₄-Cl) + Cl•
Alternatively, the reaction may be driven by the removal of a more stable species. For instance, in the presence of an iodide source, thermolysis of bis(4-bromophenyl) disulfide and this compound has been shown to produce PPS with the evolution of elemental iodine. This suggests that the halogen's removal is a critical driving force for the polymerization.
A simplified representation of the overall polymerization can be depicted as:
n (Cl-C₆H₄-S-S-C₆H₄-Cl) → [-C₆H₄-S-]₂n + n Cl₂ (or other chlorine-containing byproducts)
It is important to note that the actual mechanism is likely more complex and may involve competing side reactions, such as cyclization and cross-linking, especially at the high temperatures required for thermolysis.
Experimental Protocol: Synthesis of PPS via Thermolysis
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of PPS from this compound.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier (Example) |
| This compound | >98% purity | Sigma-Aldrich |
| Diphenyl ether | High boiling point solvent, >99% | Alfa Aesar |
| Methanol | ACS grade | Fisher Scientific |
| Chloroform | ACS grade | VWR |
| 1-Chloronaphthalene | For purification | TCI |
| Pyrex test tube (1.5 x 15 cm) | ||
| Sand bath with temperature controller | ||
| Nitrogen gas supply with bubbler | ||
| Filtration apparatus (Büchner funnel, filter flask) | ||
| Drying oven |
Synthesis Procedure
-
Reaction Setup: Place this compound (e.g., 2.0 mmol) and a high-boiling point solvent such as diphenyl ether (e.g., 1.8 g) into a Pyrex test tube.
-
Inert Atmosphere: Immerse the test tube in a sand bath and begin bubbling a slow stream of nitrogen gas into the mixture through a long-stemmed pipette to maintain an inert atmosphere.
-
Thermolysis: Heat the sand bath to a controlled temperature of 250-260°C and maintain this temperature for an extended period (e.g., 18 hours). The reaction mixture will gradually darken as polymerization proceeds.
-
Isolation of the Crude Polymer: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable solvent like 1-chloronaphthalene (e.g., 4 mL) to reduce viscosity.
-
Precipitation and Washing: Pour the diluted mixture into a large volume of methanol (e.g., 200 mL) to precipitate the polymer. Collect the solid polymer by filtration.
-
Purification: To remove residual solvent and low molecular weight oligomers, the polymer should be subjected to a series of washing steps. This can include stirring the polymer in hot methanol, followed by hot chloroform, and finally another wash with methanol. A more rigorous purification can be achieved by dissolving the polymer in hot 1-chloronaphthalene and re-precipitating it by cooling.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of PPS.
Characterization of the Synthesized PPS
A thorough characterization of the synthesized polymer is crucial to confirm its identity, purity, and key physical properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups in the polymer. The spectrum of PPS will show characteristic peaks for aromatic C-H stretching, C=C stretching in the benzene ring, and C-S stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR is a powerful tool for characterizing the structure of PPS. The spectrum of the synthesized polymer should be compared with that of a commercial PPS standard to confirm the expected chemical shifts for the carbon atoms in the repeating unit.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. For PPS, the Tg is typically around 85-95°C and the Tm is around 285°C.[2][5][6]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature. PPS is known for its high thermal stability, with decomposition typically starting above 400°C.[5][6][7]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): High-temperature GPC is required to determine the molecular weight and molecular weight distribution of PPS due to its limited solubility at room temperature.[5] A suitable solvent for high-temperature GPC of PPS is 1-chloronaphthalene at temperatures above 200°C.[5]
Expected Characterization Data
| Analytical Technique | Expected Result for PPS |
| FT-IR | Characteristic peaks for aromatic C-H, C=C, and C-S bonds. |
| ¹³C NMR | Chemical shifts consistent with the poly(p-phenylene sulfide) structure. |
| DSC | Tg ~ 85-95°C, Tm ~ 285°C.[2][5][6] |
| TGA | Onset of decomposition > 400°C.[5][6][7] |
| GPC | Determination of number-average (Mn) and weight-average (Mw) molecular weights. |
Mechanistic Considerations and Causality
The choice of experimental conditions is dictated by the underlying chemical principles of the thermolysis reaction.
-
High Reaction Temperature: The high temperature (250-260°C) is necessary to provide sufficient energy to overcome the activation energy for the homolytic cleavage of the S-S bond in the disulfide monomer, which is the initiating step of the polymerization.
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent oxidative side reactions at the high temperatures employed. Oxygen can react with the radical intermediates, leading to the formation of sulfoxides and other undesirable byproducts, which would terminate the polymerization and compromise the properties of the final polymer.
-
High-Boiling Point Solvent: A high-boiling point solvent like diphenyl ether is required to maintain a liquid phase at the reaction temperature and to facilitate heat transfer and mixing of the reactants.
-
Purification Protocol: The extensive washing and re-precipitation steps are essential for removing unreacted monomer, low molecular weight oligomers, and residual solvent. These impurities can significantly affect the thermal and mechanical properties of the final polymer.
Reaction Mechanism Diagram
Caption: Simplified radical mechanism for the thermolysis of this compound.
Conclusion
The thermolysis of this compound represents a viable, albeit less common, method for the synthesis of poly(p-phenylene sulfide). This technical guide has provided a detailed overview of the reaction, including a plausible mechanism, a comprehensive experimental protocol, and methods for the characterization of the resulting polymer. Understanding alternative synthetic routes to high-performance polymers like PPS is crucial for researchers and scientists in various fields, as it can open up new avenues for material design and application. The principles and techniques described herein offer a solid foundation for further exploration and development in the field of polymer chemistry.
References
- 1. enkidupolymers.com [enkidupolymers.com]
- 2. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Role of Bis(4-chlorophenyl) disulfide in Advanced Polymer Synthesis
This guide provides an in-depth technical overview of Bis(4-chlorophenyl) disulfide, a key reagent in specialized polymer chemistry. We will move beyond simple data reporting to explore the causality behind its applications, focusing on its primary role in the synthesis of high-performance polymers and its utility in the burgeoning field of dynamic covalent chemistry. This document is intended for researchers and professionals seeking to leverage the unique properties of the disulfide bond in materials science.
Core Concepts: Chemical Identity and Safety
This compound, with the linear formula [ClC₆H₄S]₂, is a symmetrical aromatic disulfide. It presents as a pale yellow crystalline solid and possesses a key reactive site: the disulfide (S-S) bond.[1] This bond's susceptibility to cleavage under thermal or reductive conditions is the foundation of its utility in polymer science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1142-19-4 | [2] |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [2] |
| Molecular Weight | 287.23 g/mol | [3] |
| Appearance | Pale yellow to cream powder or solid | [1][2] |
| Melting Point | 71-74 °C (lit.) | [4][5] |
| Purity | ≥97-98% (typical) | [6] |
Critical Safety & Handling Protocols
As a laboratory reagent, this compound requires careful handling. It is classified as a substance that causes skin, eye, and potential respiratory irritation.[1][3] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling the powder outside of a fume hood, a NIOSH-approved N95 respirator is recommended to avoid inhalation.[1]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to dust and fumes.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Primary Application: Synthesis of Poly(p-phenylene sulfide) (PPS)
The most significant application of this compound is as a monomer precursor for the synthesis of Poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its outstanding thermal stability and chemical resistance.[4][5][7] The synthesis is achieved through a high-temperature thermolysis reaction.
Mechanistic Rationale
The polymerization proceeds via a thermally induced radical mechanism. The process is not a simple polycondensation; rather, it is driven by the homolytic cleavage of the disulfide bond at elevated temperatures.
-
Causality of High Temperature: Temperatures exceeding 250 °C are required to provide sufficient energy to overcome the activation barrier for the homolytic cleavage of the S-S bond, generating reactive 4-chlorophenylthiyl radicals.
-
Role of Iodide (Driving Force): In a key synthetic route, the presence of an iodide source is crucial. The thiyl radical can react in a pathway that ultimately eliminates elemental iodine (I₂). The removal of this volatile and unreactive species from the reaction mixture serves as a powerful thermodynamic driving force, pushing the equilibrium towards polymer formation.
Detailed Experimental Protocol: PPS Synthesis
This protocol is adapted from the established methodology for the thermolysis of bis(4-halophenyl) disulfides.
Workflow Visualization
Materials & Equipment:
-
This compound
-
Diphenyl ether (high-boiling solvent)
-
Sodium Iodide (optional, but recommended to drive the reaction)
-
1-chloronaphthalene (for dilution)
-
Methanol (for precipitation and washing)
-
Pyrex test tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or sand bath with temperature controller
-
Nitrogen gas source with bubbler
-
Standard glassware for filtration and washing
Step-by-Step Procedure:
-
Reactor Setup: Place this compound (e.g., 2.0 mmol) and diphenyl ether into a Pyrex reaction tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Position the tube in a sand bath. Insert a pipette or needle connected to a nitrogen source, ensuring the outlet is below the surface of the solvent to allow for gentle bubbling. This is critical to prevent oxidative side reactions at high temperatures.
-
Heating and Polymerization: Heat the sand bath to control the reaction temperature at 250-260 °C. Maintain this temperature for 18-24 hours with continuous stirring and a slow nitrogen purge.
-
Workup and Isolation: a. Allow the reaction mixture to cool to approximately 100-120 °C. b. Carefully dilute the viscous mixture with a small amount of 1-chloronaphthalene to aid in handling. c. Pour the warm solution slowly into a beaker containing a large volume of methanol (e.g., 200 mL) with vigorous stirring. The PPS polymer will precipitate as a solid. d. Collect the polymer by vacuum filtration.
-
Purification: a. Wash the collected solid thoroughly with hot methanol and then hot chloroform to remove residual solvent and unreacted monomer. b. Perform a final wash with methanol. c. Dry the resulting pale yellow PPS powder in a vacuum oven at 120 °C overnight.
Polymer Characterization & Performance Data
The synthesized PPS can be characterized using standard techniques to verify its identity and thermal properties. Data from analogous syntheses show a direct correlation between reaction conditions and polymer properties.
Table 2: Representative Thermal Properties of PPS Synthesized via Thermolysis
| Sample | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Melting Temp (Tm, °C) | Glass Transition (Tg, °C) |
| 1 | 220-230 | 48 | 96 | 270 | 85.8 |
| 2 | 240-250 | 30 | 94 | 270 | 90.6 |
| 3 | 250-260 | 18 | 92 | 280 | 88.5 |
| 4 | 260-270 | 8 | 95 | 282 | 91.7 |
| Data is for PPS synthesized from bis(4-iodophenyl) disulfide, which is structurally analogous and follows the same mechanism. |
Advanced Application: Disulfide Metathesis and Dynamic Chemistry
Beyond polymerization, the disulfide bond in this compound is a dynamic covalent bond. This allows it to participate in disulfide metathesis (or exchange) reactions, a cornerstone of dynamic covalent chemistry and self-healing materials.
Recent studies have shown that under high pressure (above 0.2 GPa), an equimolar mixture of this compound and a different symmetric disulfide, like bis(2-nitrophenyl) disulfide, will react to form the non-symmetrical heterodimer.[] This demonstrates a novel stimulus (pressure) for controlling disulfide exchange, opening new avenues for materials design where mechanical force can alter chemical structure.
Summary and Outlook
This compound is a valuable and versatile reagent in polymer chemistry. Its primary, well-established application is the synthesis of high-performance Poly(p-phenylene sulfide) via a high-temperature radical thermolysis. The protocols for this synthesis are robust, and the resulting polymer exhibits excellent thermal stability. Furthermore, the inherent dynamic nature of its disulfide bond makes it a useful model compound for exploring advanced concepts in dynamic covalent chemistry and stimuli-responsive materials. Future work may focus on leveraging its properties to create novel copolymers or self-healing composites.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. alkalisci.com [alkalisci.com]
- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for the Synthesis of Non-Symmetrical Heterodimers using Bis(4-chlorophenyl) disulfide
Introduction: The Critical Role of Disulfide Bonds and the Challenge of Asymmetry
Disulfide bonds are pivotal structural motifs in chemistry and biology, imparting crucial conformational stability to peptides and proteins. In the realm of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), disulfide linkers offer a compelling strategy for payload attachment. These linkers remain stable in the bloodstream but are cleaved in the reducing intracellular environment of tumor cells, ensuring targeted drug release.[1][2] The synthesis of symmetrical disulfides is often straightforward; however, the creation of non-symmetrical, or heterodimeric, disulfides presents a significant synthetic challenge. Standard co-oxidation of two different thiols typically results in a statistical mixture of both symmetrical and the desired non-symmetrical products, leading to complex purification and low yields.[3]
This application note provides a detailed guide to the use of Bis(4-chlorophenyl) disulfide as an efficient reagent for the controlled synthesis of non-symmetrical heterodimers through a thiol-disulfide exchange mechanism. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer expert insights to enable researchers to successfully implement this methodology.
This compound: A Strategic Reagent for Heterodimer Synthesis
This compound, also known as 4,4'-dichlorodiphenyl disulfide, is a symmetrical disulfide that serves as an excellent starting material for the synthesis of non-symmetrical disulfides. The key to its utility lies in the electronic properties conferred by the chlorine atoms. The electron-withdrawing nature of the chloro groups enhances the electrophilicity of the sulfur atoms in the disulfide bond, making them more susceptible to nucleophilic attack by a thiolate. This heightened reactivity can be strategically harnessed to favor the formation of the desired heterodimer.
The general approach involves a two-step conceptual process, often performed in a single pot:
-
Activation/Exchange: A thiol of interest (Thiol A) reacts with this compound in an exchange reaction. This generates an intermediate non-symmetrical disulfide (4-chlorophenyl-S-S-Thiol A) and releases 4-chlorothiophenol as a byproduct.
-
Heterodimer Formation: The second, different thiol (Thiol B) is introduced. It can then react with the intermediate disulfide to form the final, desired non-symmetrical heterodimer (Thiol A-S-S-Thiol B), again releasing 4-chlorothiophenol.
By carefully controlling the reaction conditions and stoichiometry, this method can significantly improve the selectivity for the non-symmetrical product over the formation of symmetrical side products.
Reaction Mechanism: The Thiol-Disulfide Exchange
The core of this application is the thiol-disulfide exchange reaction, a process fundamental to many biological systems.[4] The mechanism is best described as a series of SN2-type nucleophilic substitution reactions at the sulfur atom.[4]
The reaction is initiated by the deprotonation of a thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻), a process favored under basic conditions. This thiolate then attacks one of the sulfur atoms of the disulfide bond.
Caption: Mechanism of non-symmetrical disulfide synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of non-symmetrical heterodimers using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific thiols used.
Protocol 1: Stepwise Synthesis of a Non-Symmetrical Disulfide
This protocol is recommended when the two thiols have significantly different reactivities or when precise control over the reaction is desired.
Materials:
-
This compound
-
Thiol A
-
Thiol B
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 equivalent) and dissolve it in the chosen anhydrous solvent.
-
First Thiol Addition: In a separate flask, dissolve Thiol A (1.0 equivalent) in the anhydrous solvent. Add the base (1.1 equivalents) to this solution to generate the thiolate.
-
First Exchange Reaction: Slowly add the solution of Thiol A and base to the solution of this compound at room temperature. Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the 4-chlorophenyl-S-S-Thiol A intermediate.
-
Second Thiol Addition: Once the first exchange is complete, prepare a solution of Thiol B (1.0-1.2 equivalents) and base (1.1-1.3 equivalents) in the anhydrous solvent.
-
Second Exchange Reaction: Add the solution of Thiol B to the reaction mixture. Continue stirring at room temperature and monitor the formation of the final non-symmetrical product (Thiol A-S-S-Thiol B). The reaction time can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.
-
Extract the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired non-symmetrical disulfide.
Protocol 2: One-Pot Synthesis of a Non-Symmetrical Disulfide
This protocol is suitable for thiols with similar reactivities and for streamlining the synthetic process.
Materials:
-
This compound
-
Thiol A
-
Thiol B
-
Anhydrous aprotic solvent (e.g., DCM, THF, or Acetonitrile)
-
Base (e.g., TEA or DIPEA)
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 equivalent), Thiol A (1.0 equivalent), and Thiol B (1.0 equivalent). Dissolve the solids in the chosen anhydrous solvent.
-
Base Addition: Slowly add the base (2.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Caption: Experimental workflow for heterodimer synthesis.
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Solvent | Anhydrous aprotic solvents (DCM, THF, Acetonitrile) | Protic solvents can interfere with the thiolate formation. If the reaction is sluggish, ensure the solvent is completely dry. |
| Base | TEA, DIPEA | The base is crucial for generating the nucleophilic thiolate. Use of a stronger, non-nucleophilic base might be necessary for less acidic thiols. Insufficient base can lead to incomplete reaction. |
| Stoichiometry | 1:1:1 ratio of disulfide:thiol A:thiol B for one-pot. For stepwise, use a slight excess of the second thiol. | A slight excess of the second thiol in the stepwise protocol can help drive the reaction to completion. In the one-pot method, equimolar amounts are a good starting point to minimize homodimer formation. |
| Temperature | Room temperature | Most thiol-disulfide exchanges proceed efficiently at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) may be beneficial, but be aware that this can also promote side reactions. |
| Reaction Monitoring | TLC, LC-MS | Essential for determining reaction completion and identifying the formation of intermediates and side products. This allows for timely quenching of the reaction to maximize the yield of the desired product. |
Conclusion
This compound is a valuable and effective reagent for the synthesis of non-symmetrical disulfide heterodimers. Its enhanced reactivity, driven by the electron-withdrawing nature of the chloro substituents, facilitates a controlled thiol-disulfide exchange. By following the protocols and considering the critical parameters outlined in these application notes, researchers can successfully synthesize a wide range of non-symmetrical disulfides for applications in drug development, chemical biology, and materials science.
References
- 1. 4,4'-DICHLORODIPHENYL DISULFIDE | 1142-19-4 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange | MDPI [mdpi.com]
Application Notes and Protocols for Bis(4-chlorophenyl) disulfide as an Industrial Fungicide
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of bis(4-chlorophenyl) disulfide as a fungicide in industrial applications. This document outlines the compound's mechanism of action, provides detailed protocols for its application and efficacy testing, and discusses its formulation and regulatory context. Our approach is grounded in established scientific principles and field-proven insights to ensure technical accuracy and practical utility.
Introduction and Chemical Profile
This compound (CAS 1142-19-4) is an organosulfur compound recognized for its biocidal properties, particularly its efficacy against fungal species that are problematic in industrial environments.[1] Its primary applications are in the preservation of water-based systems such as cooling towers and metalworking fluids, where microbial growth can lead to biofouling, corrosion, and reduced operational efficiency.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [2][3] |
| Molecular Weight | 287.23 g/mol | |
| Appearance | Pale yellow to cream powder or granules | [2] |
| Melting Point | 69.0-76.0 °C | [2] |
| CAS Number | 1142-19-4 | [1] |
Mechanism of Fungicidal Action
The fungicidal activity of this compound is attributed to the reactivity of its disulfide bond. While the precise mechanism for this specific compound is not extensively detailed in publicly available literature, the established mode of action for many organosulfur compounds, particularly disulfides, involves the disruption of critical physiological and biochemical processes within the fungal cell through interaction with thiol-containing enzymes.[4][5]
The proposed mechanism involves a thiol-disulfide exchange reaction. The disulfide bond in this compound can react with free thiol groups (-SH) present in the cysteine residues of essential fungal enzymes. This interaction leads to the formation of mixed disulfides, thereby inactivating the enzymes and disrupting vital metabolic pathways.[6] Enzymes involved in cellular respiration and cell wall synthesis are potential targets. The stability and function of many fungal proteins, including those integral to the cell wall, are dependent on the correct formation of disulfide bonds.[7] Introducing an external disulfide compound can interfere with this delicate balance.
Caption: Proposed mechanism of action for this compound.
Industrial Applications and Efficacy
This compound is primarily used as a non-oxidizing biocide, making it suitable for systems where oxidizing agents like chlorine or bromine could cause corrosion.[8][9]
Cooling Water Systems
In cooling towers, the growth of fungi, algae, and bacteria can lead to the formation of biofilms, which impede heat transfer and can harbor pathogens.[10] Non-oxidizing biocides like this compound are typically used as a "shock" dose to control microbial populations.
Metalworking Fluids
Metalworking fluids provide an ideal environment for microbial growth due to the presence of water, organic compounds (oils, emulsifiers), and warmth. Fungal contamination can lead to fluid degradation, foul odors, and skin irritation for machine operators. The inclusion of a fungicide is essential for the longevity and safety of these fluids.
Experimental Protocols
The following protocols are designed to be self-validating systems for determining the efficacy of this compound in industrial applications.
Protocol for Efficacy Testing in Cooling Water Systems (Adapted from ASTM E645)
This protocol provides a standardized method to evaluate the performance of this compound in a laboratory setting that simulates a cooling water environment.
Objective: To determine the effective concentration of this compound required to control fungal growth in a cooling water sample.
Materials:
-
This compound
-
Water sample from the cooling tower or a synthetic cooling water formulation
-
Sterile flasks or bottles
-
Fungal inoculum (e.g., a mixed culture from the cooling tower or a known fungal species like Aspergillus niger)
-
Potato Dextrose Agar (PDA) plates
-
Incubator
-
Serial dilution blanks (e.g., sterile phosphate-buffered saline)
-
Pipettes and other standard microbiology laboratory equipment
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent that is miscible with water and does not have antimicrobial properties at the final concentration used.
-
Test Setup:
-
Dispense 100 mL aliquots of the cooling water sample into sterile flasks.
-
Create a series of flasks with varying concentrations of this compound (e.g., 10, 25, 50, 100, 200 ppm).
-
Include a positive control flask (no biocide) and a negative control flask (no biocide, no inoculum).
-
-
Inoculation: Inoculate each test and positive control flask with the fungal inoculum to achieve a final concentration of approximately 10⁵ to 10⁶ colony-forming units (CFU)/mL.
-
Incubation: Incubate the flasks at a temperature representative of the cooling tower environment (e.g., 25-30 °C) for a specified contact time (e.g., 24, 48, and 72 hours).
-
Enumeration:
-
At each time point, perform serial dilutions of the water from each flask.
-
Plate the dilutions onto PDA plates.
-
Incubate the plates at 25-30 °C for 3-5 days, or until fungal colonies are visible.
-
Count the colonies and calculate the CFU/mL for each concentration and time point.
-
-
Data Analysis: Compare the CFU/mL in the treated flasks to the positive control. The effective concentration should show a significant reduction (e.g., ≥99.9% or 3-log reduction) in the fungal population.
Caption: Workflow for evaluating fungicide efficacy in cooling water.
Protocol for Analytical Determination by HPLC
This protocol outlines a method for the quantitative analysis of this compound in industrial water samples.
Objective: To determine the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Sample vials
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water mixture (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of the standard (typically in the range of 220-260 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation:
-
Collect the water sample from the industrial system.
-
If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering substances.
-
Filter the final sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Quantification:
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Formulation and Dosing Considerations
This compound is a solid and is therefore typically formulated as a liquid concentrate for easier handling and dosing in industrial settings. This involves dissolving the active ingredient in a suitable solvent system.
Formulation Components:
-
Active Ingredient: this compound
-
Solvent: A water-miscible organic solvent (e.g., glycols) or a hydrocarbon solvent for oil-based formulations.
-
Surfactants/Emulsifiers: To ensure dispersion in water-based systems.
-
Other Biocides: It may be formulated with other non-oxidizing biocides (e.g., isothiazolinones, glutaraldehyde) to provide a broader spectrum of antimicrobial activity and to prevent the development of resistance.[8][9]
Dosing: The required dosage of this compound will depend on several factors, including:
-
The level of microbial contamination.
-
The water chemistry (pH, temperature, presence of other chemicals).
-
The system's holding time and blowdown rate (in cooling towers).
A typical starting point for a shock dose in a cooling tower might be in the range of 50-200 ppm of the formulated product, but this must be determined through efficacy testing.
Safety and Regulatory Information
Safety Precautions:
-
Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
-
Causes skin and serious eye irritation. May cause respiratory irritation.[12]
-
Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection (if handling the powder), should be worn.
-
Ensure adequate ventilation in the work area.
Regulatory Status:
-
United States (EPA): The registration status of a pesticide under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) can be verified through the US Environmental Protection Agency's databases. A definitive registration status for this compound (CAS 1142-19-4) was not found in the readily available public databases. Users are strongly advised to verify the current registration status before use.
-
European Union (ECHA): The status of a substance under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the Biocidal Products Regulation (BPR) is managed by the European Chemicals Agency. As with the EPA, a specific registration or approval for this compound as a biocidal active substance was not definitively identified in the public ECHA databases. It is the responsibility of the user to ensure compliance with all relevant regulations.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. B25604.14 [thermofisher.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to identify the substrates of thiol‐disulfide oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide bonds are necessary for structure and activity in Aspergillus ficuum phytase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleaning A Cooling Tower With Biocides | Why Do You Need It? [chardonlabs.com]
- 9. bvwater.co.uk [bvwater.co.uk]
- 10. cannonwater.com [cannonwater.com]
- 11. researchgate.net [researchgate.net]
- 12. 4,4'-Dichlorodiphenyl Disulfide | 1142-19-4 | TCI EUROPE N.V. [tcichemicals.com]
Application Notes and Protocols for Bis(4-chlorophenyl) disulfide as a Polymerization Regulator
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of bis(4-chlorophenyl) disulfide in polymerization. While aromatic disulfides are known for their potential role in controlled radical polymerization, the primary and most empirically supported application of this compound is as a precursor in the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance engineering thermoplastic. This guide focuses on the thermolytic polymerization of this compound, detailing how the process is regulated by reaction conditions and additives to control polymer formation and molecular weight. We provide in-depth mechanistic insights, detailed experimental protocols, and comparative data to elucidate the structure-property relationships.
Introduction: The Dual Role of Aromatic Disulfides in Polymer Chemistry
Aromatic disulfides are a versatile class of compounds in polymer science. The labile sulfur-sulfur bond, with a dissociation energy lower than that of its aliphatic counterparts, can be cleaved under thermal or photolytic conditions to generate thiyl radicals.[1] This reactivity underpins their potential use in mediating radical polymerization, acting as initiators, chain transfer agents, and terminators (iniferters).
However, the most significant application for this compound is not in regulating vinyl polymerizations but in serving as a monomer for the synthesis of poly(arylene sulfide)s. Specifically, it undergoes thermolysis to produce poly(p-phenylene sulfide) (PPS), a semi-crystalline polymer renowned for its exceptional thermal stability, chemical resistance, and flame retardancy.
This guide bridges these concepts, presenting this compound's role as a monomer whose polymerization is carefully "regulated" by specific chemical promoters, namely iodide ions, which are essential for achieving higher molecular weight polymers.
Mechanistic Insights: Regulating PPS Formation via Thermolysis
The synthesis of PPS from bis(4-halophenyl) disulfides proceeds via a complex radical mechanism at elevated temperatures (typically >230 °C). Understanding this mechanism is crucial for controlling the reaction and achieving desired polymer properties.
The Critical Role of Halogen Substitution
The polymerization is initiated by the homolytic cleavage of the disulfide bond, forming two 4-chlorophenylthiyl radicals (ArS•). The subsequent propagation steps involve the elimination of the halogen atom. The carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F) is the primary factor regulating the polymerization efficiency.
-
Bis(4-iodophenyl) disulfide: Polymerizes readily due to the weak C-I bond.
-
Bis(4-bromophenyl) disulfide: Requires an iodide source to proceed efficiently.
-
This compound: Polymerization to a significant degree is only possible in the presence of an iodide source.
-
Bis(4-fluorophenyl) disulfide: Is stable and does not polymerize under these conditions.
The Iodide Ion as a Key Regulator
For this compound, direct thermolysis yields only low molecular weight oligomers.[2] The addition of an equivalent amount of an iodide salt (e.g., potassium iodide) is essential to drive the polymerization forward. The proposed mechanism involves the reduction of the initially formed chlorine radical by the iodide ion, generating elemental iodine. The removal of the highly unreactive and volatile iodine from the system serves as the thermodynamic driving force for the polymerization.
This regulatory action of the iodide ion transforms an inefficient oligomerization into a viable polymerization, demonstrating a clear example of process control.
Diagram 1: Proposed Mechanism of Iodide-Regulated PPS Synthesis
A simplified diagram illustrating the key steps in the thermolysis of this compound in the presence of iodide.
Caption: Iodide-regulated polymerization of this compound.
Data Presentation: Effect of Halogen on Polymer Properties
The choice of halogen on the phenyl disulfide precursor directly impacts the resulting PPS polymer's thermal properties and molecular weight. As shown in the table below, polymers derived from the more reactive iodo- and bromo-analogs (with iodide promoter) exhibit higher melting temperatures, indicative of higher degrees of polymerization compared to the chloro-analog.
| Precursor Monomer | Promoter | Polymer Melting Temp (Tm) | Polymer Glass Transition Temp (Tg) | Approx. Degree of Polymerization (DP) |
| Bis(4-iodophenyl) disulfide | None | 270-282 °C | 86-92 °C | ~50-180 |
| Bis(4-bromophenyl) disulfide | Iodide Ion | 275 °C | N/A | ~60 |
| This compound | Iodide Ion | 175 °C | N/A | Lower than Br/I analogs |
Table 1: Comparative thermal properties of poly(p-phenylene sulfide) (PPS) synthesized via thermolysis of different bis(4-halophenyl) disulfides. Data synthesized from Wang, Z.Y., & Hay, A.S. (1991).
Experimental Protocols
This section provides detailed protocols for the synthesis of poly(p-phenylene sulfide) (PPS) from this compound, regulated by an iodide source.
Materials and Equipment
-
Monomer: this compound (assay 97%+)
-
Promoter: Potassium iodide (KI) or another suitable iodide salt
-
Solvent: Diphenyl ether or 1-chloronaphthalene
-
Purification: Methanol, Chloroform
-
Equipment: Pyrex test tube (1.5 x 15 cm), sand bath with temperature controller, nitrogen inlet, magnetic stirrer, filtration apparatus, vacuum oven.
Protocol: Iodide-Regulated Thermolysis
Diagram 2: Experimental Workflow
A step-by-step workflow for the synthesis of PPS.
Caption: Workflow for Iodide-Regulated Synthesis of PPS.
Step-by-Step Methodology:
-
Reactant Setup: In a Pyrex test tube, combine this compound and an equimolar amount of potassium iodide. Add a high-boiling point solvent, such as diphenyl ether, to create a stirrable slurry.
-
Inert Conditions: Place the tube in a sand bath. Insert a pipette connected to a nitrogen source and bubble a slow stream of nitrogen through the solution to ensure an inert atmosphere and to help carry away the iodine vapor that will be formed.
-
Heating and Reaction: Heat the sand bath to a controlled temperature of 250-260 °C. Maintain this temperature and continue stirring. The reaction progress can be visually monitored by the evolution of violet iodine vapor, which is carried out of the vessel by the nitrogen stream. The cessation of iodine evolution indicates the completion of the polymerization.
-
Isolation: Once the reaction is complete, remove the tube from the heat and allow it to cool to ambient temperature. The polymer will precipitate. Dilute the mixture with a solvent like 1-chloronaphthalene if necessary to handle the solid.
-
Purification:
-
Pour the cooled mixture into a large volume of methanol to fully precipitate the polymer.
-
Collect the solid polymer by filtration.
-
Wash the collected solid thoroughly with hot methanol to remove residual solvent and low molecular weight impurities.
-
Further purify the polymer by stirring in hot chloroform, followed by another wash with methanol.
-
-
Drying: Dry the final pale-yellow PPS powder in a vacuum oven at 120 °C overnight.
Theoretical Application: A Note on Aromatic Disulfides as Iniferters
While the primary application of this compound is in PPS synthesis, it is important for researchers to understand the broader context of how aromatic disulfides can theoretically regulate radical polymerizations. The term iniferter (initiator-transfer agent-terminator) describes a compound that can participate in all three stages of a radical polymerization, often leading to a "living" or controlled process.
Disulfides can act as thermal or photo-iniferters. Upon cleavage, the resulting thiyl radicals (ArS•) can initiate polymerization. A growing polymer chain (P•) can then react with another disulfide molecule in a chain transfer step, or it can be reversibly terminated by a thiyl radical. This reversible termination is the key to controlling the polymerization and achieving polymers with a narrow molecular weight distribution.
Although specific protocols and quantitative data for this compound as an iniferter for common vinyl monomers (e.g., styrene, acrylates) are not well-documented in the literature, its fundamental chemical properties suggest this potential. The electron-withdrawing nature of the chlorine atoms may influence the stability of the corresponding thiyl radical and its reactivity towards vinyl monomers, making it an interesting candidate for future research in this area.
Conclusion
This compound serves as a valuable precursor in polymer synthesis, primarily for the production of poly(p-phenylene sulfide). Its utility in this context is not as a simple monomer but as a component in a regulated system where the presence of an iodide promoter is critical for achieving a useful degree of polymerization. This technical guide provides the mechanistic basis and practical protocols for this application, empowering researchers to effectively utilize this compound in the synthesis of high-performance materials. Further exploration into its potential as a classical iniferter in controlled radical polymerization remains a promising area for future investigation.
References
Application Notes and Protocols for the Analytical Characterization of Bis(4-chlorophenyl) disulfide
Introduction: The Imperative for Rigorous Characterization
Bis(4-chlorophenyl) disulfide, a symmetrical aromatic disulfide, serves as a crucial building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.[1] Its purity and structural integrity are paramount to the quality, safety, and efficacy of the final products. Consequently, a robust analytical workflow is essential for its comprehensive characterization. This guide provides a suite of detailed application notes and validated protocols for the analysis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in fundamental analytical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties: A Foundation for Analysis
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [2] |
| Molecular Weight | 287.23 g/mol | [2] |
| Appearance | Pale yellow to cream solid, powder, or granules | [3] |
| Melting Point | 69-76 °C | [3] |
| CAS Number | 1142-19-4 | [2] |
Chromatographic Techniques: Purity and Quantification
Chromatography is indispensable for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation and quantification of this compound. The method's adaptability allows for its use in both purity assessment and pharmacokinetic studies.[4]
Application Note: Rationale for Method Selection
A C18 column is selected for its hydrophobicity, which provides excellent retention and separation of the nonpolar aromatic disulfide from potential polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte, with the organic modifier concentration being a critical parameter for optimizing retention time and peak shape. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.[4] UV detection is suitable due to the chromophoric nature of the aromatic rings.
Experimental Protocol: HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for calibration standards.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample or standard solutions.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of the analyte and any potential impurities.
-
Data Analysis: Integrate the peak area of the analyte and calculate the purity or concentration based on a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative (mass spectrum) and quantitative (peak area) information.
Application Note: Justification of GC-MS Parameters
A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for the separation of the relatively non-polar this compound. A temperature-programmed oven is essential to ensure the elution of the analyte in a reasonable time with good peak shape. Electron ionization (EI) is a standard and robust ionization technique that produces a characteristic fragmentation pattern, aiding in structural confirmation.
Experimental Protocol: GC-MS Analysis
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system with a capillary column and an electron ionization source. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Analysis: Identify the peak corresponding to this compound in the TIC. Extract the mass spectrum of this peak and compare it with a reference library or interpret the fragmentation pattern for structural confirmation.
Spectroscopic Techniques: Structural Elucidation and Functional Group Analysis
Spectroscopic techniques are fundamental for confirming the chemical structure and identifying the functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Application Note: NMR Solvent and Referencing
Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for many organic compounds and its well-defined residual solvent peak for referencing.[5] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C).
Experimental Protocol: NMR Analysis
Sample Preparation:
-
For ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.[6]
-
For ¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃.[7]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
Acquisition Parameters (400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
| Acquisition Time | 4 s | 1 s |
| Spectral Width | 16 ppm | 240 ppm |
Expected Chemical Shifts:
-
¹H NMR (CDCl₃): The aromatic protons are expected to appear as two doublets in the range of 7.2-7.5 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR (CDCl₃): Four distinct signals are expected for the aromatic carbons, with chemical shifts influenced by the chlorine and sulfur substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note: Sample Preparation Techniques
For a solid sample like this compound, two common sampling techniques are the KBr pellet method and Attenuated Total Reflectance (ATR). The KBr pellet method provides a true transmission spectrum and is suitable for quantitative analysis, while ATR is a simpler and faster technique for qualitative analysis of the sample surface.[8]
Experimental Protocol: FTIR Analysis
A. KBr Pellet Method:
-
Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr in an agate mortar.[9]
-
Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
Acquire a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the FTIR spectrometer and acquire the sample spectrum.
B. Attenuated Total Reflectance (ATR) Method:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~1090 | C-Cl stretching |
| ~540 | C-S stretching |
| ~480 | S-S stretching |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds.
Application Note: Solvent Choice and Spectral Features
A non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile is suitable for dissolving this compound for UV-Vis analysis. The spectrum is expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings.[7]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., acetonitrile) to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance is within the linear range of the instrument (generally 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the solvent and use it as a blank to zero the instrument.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques provide valuable information about the thermal stability and phase behavior of materials.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and the presence of polymorphs.[10]
Experimental Protocol: DSC Analysis
Caption: Differential Scanning Calorimetry (DSC) Workflow.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| DSC Instrument | A calibrated DSC instrument. |
| Sample Pan | Aluminum pan |
| Sample Size | 3-5 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 100 °C (or higher if necessary) |
| Atmosphere | Nitrogen purge (50 mL/min) |
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
From the resulting thermogram, determine the onset temperature of the melting endotherm (melting point) and the integrated peak area (enthalpy of fusion).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[11]
Experimental Protocol: TGA Analysis
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| TGA Instrument | A calibrated TGA instrument. |
| Sample Pan | Platinum or ceramic pan |
| Sample Size | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 600 °C |
| Atmosphere | Nitrogen purge (50 mL/min) |
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition and the temperature at which significant mass loss occurs.
Integrated Characterization Strategy
A comprehensive characterization of this compound is achieved by integrating the data from these orthogonal analytical techniques. The chromatographic methods establish purity, while the spectroscopic techniques confirm the chemical structure. Thermal analysis provides crucial information about its solid-state properties and thermal stability. This multi-faceted approach ensures a thorough understanding of the material's quality and is indispensable for its application in research and development.
References
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. chemeo.com [chemeo.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Separation of Disulfide, bis(4-chlorophenyl) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. escholarship.org [escholarship.org]
- 8. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 9. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]
- 10. resolvemass.ca [resolvemass.ca]
- 11. particletechlabs.com [particletechlabs.com]
Application and Protocol for the Definitive ¹H and ¹³C NMR Analysis of Bis(4-chlorophenyl) disulfide
Introduction: The Structural Elucidation of a Key Disulfide Compound
Bis(4-chlorophenyl) disulfide is a symmetrical diaryl disulfide of significant interest in synthetic chemistry and drug development. Its structure, characterized by two p-chlorinated phenyl rings linked by a disulfide bridge, presents a distinct pattern in Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate and comprehensive NMR analysis is paramount for confirming its identity, assessing its purity, and understanding its electronic environment, which can be crucial for predicting its reactivity and potential biological activity. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, grounded in established spectroscopic principles and supported by experimental data. We will delve into the causality behind the observed chemical shifts and coupling patterns, offering a robust framework for researchers and professionals in the field.
Molecular Structure and Expected NMR Features
The symmetrical nature of this compound simplifies its NMR spectra. Due to the plane of symmetry bisecting the S-S bond, the two 4-chlorophenyl moieties are chemically equivalent. Furthermore, within each phenyl ring, there is symmetry along the C-S bond axis. This results in only two distinct aromatic proton environments and four unique carbon environments, leading to a relatively uncomplicated yet informative spectral output.
The presence of the electron-withdrawing chlorine atom and the disulfide bridge significantly influences the electronic distribution within the aromatic rings, which is directly reflected in the chemical shifts of the corresponding protons and carbons.
¹H and ¹³C NMR Spectral Data Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, both appearing as doublets. This pattern arises from the coupling between adjacent, non-equivalent protons on the benzene ring.
-
Protons Ortho to the Disulfide Bridge (H_A): These protons are expected to be deshielded due to the electron-withdrawing nature of the disulfide group.
-
Protons Meta to the Disulfide Bridge (H_B): These protons are also influenced by the electron-withdrawing chlorine atom at the para position.
A study published by the Royal Society of Chemistry provides the following ¹H NMR data for this compound in CDCl₃.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H_A (ortho to -S-S-) | 8.01 | Doublet (d) | 3.2 | 4H |
| H_B (meta to -S-S-) | 7.65 | Doublet (d) | 2.8 | 4H |
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]
The downfield chemical shift of both proton signals is a direct consequence of the deshielding effects of the electronegative sulfur and chlorine atoms. The integration of each signal, corresponding to four protons, confirms the symmetrical nature of the molecule.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in each 4-chlorophenyl ring.
-
C1 (Carbon attached to Sulfur): This carbon is directly bonded to the disulfide bridge and is expected to be significantly influenced by its electronic effects.
-
C2 & C2' (Carbons Ortho to C1): These are the carbons bearing the H_A protons.
-
C3 & C3' (Carbons Meta to C1): These are the carbons bearing the H_B protons.
-
C4 (Carbon attached to Chlorine): This carbon is directly bonded to the electronegative chlorine atom.
The following table summarizes the ¹³C NMR chemical shifts reported for this compound.[1] An illustrative spectrum is also available from ResearchGate.[2]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (-S-S-) | 145.0 |
| C4 (-Cl) | 129.1 |
| C2/C2' | 123.2 |
| C3/C3' | 116.3 |
Table 2: ¹³C NMR Spectral Data for this compound.[1]
The chemical shifts are consistent with the expected electronic environment of each carbon. The carbon attached to the disulfide group (C1) and the carbon bonded to the chlorine atom (C4) appear at the most downfield positions due to the direct attachment of electronegative groups.
Experimental Protocols
The following protocols are designed to ensure the acquisition of high-quality NMR data for this compound.
Protocol 1: Sample Preparation for NMR Analysis
Objective: To prepare a homogeneous solution of this compound suitable for ¹H and ¹³C NMR spectroscopy.
Materials:
-
This compound (solid)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Glass vial
-
Vortex mixer (optional)
Procedure:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry glass vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Dissolution: Gently swirl the vial to dissolve the solid. If necessary, use a vortex mixer for a few seconds to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the prepared sample.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 20 ppm centered around 5-6 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 250 ppm centered around 100-120 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).[3]
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks in both spectra to determine their chemical shifts.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the NMR analysis workflow for this compound.
Caption: A flowchart of the NMR analysis process.
Self-Validating System and Trustworthiness
The protocols described herein are designed to be self-validating. The expected symmetry in both the ¹H and ¹³C NMR spectra provides an internal check for sample purity and correct structural assignment. Any deviation from the anticipated number of signals or their multiplicities would indicate the presence of impurities or an incorrect structure. For instance, the presence of more than two signals in the aromatic region of the ¹H NMR spectrum would suggest contamination. The integration of the proton signals should yield a 1:1 ratio, further confirming the molecular symmetry. By adhering to these detailed protocols, researchers can generate reliable and reproducible NMR data, ensuring the trustworthiness of their findings.
Conclusion
This application note has provided a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of chemical shifts and coupling constants, and by following the detailed experimental protocols, researchers can confidently identify and characterize this important compound. The provided spectral data and interpretations serve as a valuable reference for scientists and professionals in the fields of chemistry and drug development, facilitating accurate structural elucidation and quality control.
References
Application Notes and Protocols: The Role of Bis(4-chlorophenyl) disulfide in Advanced Lubricant Additive Formulations
Abstract
This document provides a comprehensive technical guide for researchers and formulators on the application of bis(4-chlorophenyl) disulfide in the development of high-performance lubricant additives. While direct synthesis of novel additives using this compound as a primary sulfurizing agent is not widely documented in publicly available literature, its role as a valuable component in additive packages for enhancing oxidative stability and contributing to anti-wear and extreme pressure (EP) properties is recognized.[1] This guide will detail the mechanistic role of sulfur-containing additives, provide a protocol for the formulation and evaluation of lubricants containing this compound, and discuss the interpretation of performance data.
Introduction: The Imperative for Advanced Lubricant Additives
Modern mechanical systems operate under increasingly severe conditions of temperature, pressure, and load.[2] These demanding environments necessitate the use of advanced lubricants that can mitigate friction and wear, thereby extending equipment life and improving operational efficiency. Lubricant additives are critical components that impart or enhance these desirable properties in base oils.[2] Among the various classes of additives, sulfur-containing compounds are paramount for providing anti-wear and extreme pressure (EP) protection.[3]
This compound, a solid organosulfur compound with the chemical formula (ClC₆H₄S)₂, presents an interesting candidate for inclusion in lubricant formulations.[1] Its aromatic structure and disulfide linkage suggest potential for thermal and oxidative stability, which are crucial for lubricant performance. This application note will explore the scientific principles behind the use of such compounds and provide a practical framework for their evaluation.
The Mechanism of Action of Sulfur-Containing Lubricant Additives
The primary function of sulfur-containing anti-wear and EP additives is to form a protective tribofilm on metal surfaces during boundary lubrication conditions. This film prevents direct metal-to-metal contact, thereby reducing friction and preventing catastrophic wear or seizure of moving parts.[4]
The mechanism can be summarized as follows:
-
Adsorption: The sulfur-containing additive molecules are adsorbed onto the metal surfaces.
-
Tribochemical Reaction: Under the high localized temperatures and pressures generated at the asperity contacts of moving surfaces, the disulfide bond in a compound like this compound can cleave, leading to the formation of reactive sulfur species.
-
Film Formation: These reactive sulfur species then react with the iron on the metal surface to form a sacrificial layer of iron sulfide (FeS). This layer is more easily sheared than the base metal, thus accommodating the relative motion of the surfaces with minimal wear.
The effectiveness of a sulfur-containing additive is dependent on its reactivity. The additive must be sufficiently reactive to form the protective film when needed, but not so reactive that it causes excessive corrosion of the metal surfaces under normal operating conditions.
Diagram of the Mechanism of Action:
Caption: Mechanism of sulfur-containing additive action.
Protocol for Formulation and Evaluation of a Lubricant Containing this compound
This protocol outlines the steps for preparing a test lubricant formulation and evaluating its anti-wear and extreme pressure properties.
Materials and Equipment
-
Base Oil: A well-characterized base oil, such as a Group II or Group III mineral oil, or a synthetic base stock like polyalphaolefin (PAO).
-
Additive: this compound, 97% purity or higher.
-
Other Additives (Optional): A standard additive package containing detergents, dispersants, and viscosity index improvers can be used to create a more realistic formulation.
-
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and glassware
-
Analytical balance
-
Four-ball wear tester
-
Microscope for wear scar analysis
-
Formulation Protocol
-
Preparation of the Additive Concentrate:
-
Accurately weigh the desired amount of this compound.
-
In a separate beaker, warm a small amount of the base oil to approximately 60-70°C to aid in dissolution.
-
Slowly add the this compound to the warmed base oil while stirring continuously until fully dissolved. This creates an additive concentrate.
-
-
Blending of the Final Lubricant:
-
To a larger beaker, add the main volume of the base oil.
-
If using other additives, add them to the base oil and stir until fully blended.
-
While stirring, slowly add the this compound concentrate to the main batch of oil.
-
Continue stirring for at least 30 minutes to ensure a homogenous mixture.
-
Allow the final blend to cool to room temperature.
-
Table 1: Example Lubricant Formulations
| Component | Formulation A (Control) | Formulation B | Formulation C |
| Base Oil (PAO 4) | 100% | 99.5% | 99.0% |
| This compound | 0% | 0.5% | 1.0% |
Performance Evaluation Protocol: Four-Ball Wear Test (ASTM D4172)
The four-ball wear test is a standard method for evaluating the anti-wear properties of a lubricant.
-
Apparatus Setup:
-
Clean the four steel balls, ball pot, and locking ring with a suitable solvent and dry them thoroughly.
-
Assemble the three stationary balls in the ball pot and secure them with the locking ring.
-
Place the fourth ball in the chuck of the test machine.
-
-
Test Procedure:
-
Pour the test lubricant into the ball pot to a level that covers the three stationary balls.
-
Assemble the ball pot onto the tester.
-
Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).
-
Run the test for a specified duration (e.g., 60 minutes).
-
-
Data Collection and Analysis:
-
After the test, disassemble the apparatus and clean the three stationary balls.
-
Measure the wear scar diameter (WSD) on each of the three stationary balls using a microscope.
-
Calculate the average WSD. A smaller WSD indicates better anti-wear performance.
-
Performance Evaluation Protocol: Four-Ball EP Test (ASTM D2783)
This test determines the extreme pressure properties of a lubricant, specifically its load-carrying capacity.
-
Apparatus Setup: The setup is similar to the anti-wear test.
-
Test Procedure:
-
The test is run for a series of 10-second intervals with increasing loads.
-
After each run, the balls are inspected for welding (seizure).
-
The load at which welding occurs is recorded as the weld point. A higher weld point indicates better EP performance.
-
Diagram of the Experimental Workflow:
References
- 1. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]
- 2. Synthesis of Sulfurized Fatty Acid Ester and its Application in High TemperatureHigh Pressure Drill-in Fluids [zjyywjy.com.cn]
- 3. US4194980A - Sulfurized olefin lubricant additives and compositions containing same - Google Patents [patents.google.com]
- 4. EP0201197A1 - Sulfurized olefins - Google Patents [patents.google.com]
Anwendungshinweise & Protokolle: Untersuchung der antimikrobiellen und antibakteriellen Eigenschaften von „Bis(4-chlorphenyl)“-Verbindungen
Answering in German as requested by the user.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
Die zunehmende Resistenz von Krankheitserregern gegen etablierte Antibiotika stellt eine der größten globalen Gesundheitskrisen dar und erfordert dringend die Entdeckung und Entwicklung neuer antimikrobieller Wirkstoffe. Die chemische Grundstruktur der „Bis(4-chlorphenyl)“-Verbindungen hat sich als vielversprechender Ausgangspunkt für die Synthese neuartiger Moleküle mit signifikanter biologischer Aktivität erwiesen. Verschiedene Derivate, darunter Sulfone, Pyrazolidindione und Imidazolidine, haben in Studien eine bemerkenswerte Wirksamkeit gegen ein breites Spektrum von Bakterien gezeigt.[1][2][3]
Diese Anwendungshinweise bieten einen umfassenden Leitfaden für die systematische Untersuchung und Charakterisierung der antimikrobiellen Eigenschaften von Bis(4-chlorphenyl)-Analoga. Die hier beschriebenen Protokolle basieren auf etablierten Standards und sollen Forschern eine solide Grundlage für das Screening, die Quantifizierung der Wirksamkeit und die erste mechanistische Einordnung dieser vielversprechenden Verbindungsklasse bieten.
Abschnitt 1: Überblick über antimikrobielle Bis(4-chlorphenyl)-Verbindungen
Bekannte Derivate und ihre antibakterielle Aktivität
Die Bis(4-chlorphenyl)-Struktur dient als Grundgerüst für eine Vielzahl von Derivaten mit unterschiedlichen antimikrobiellen Profilen. Die gezielte Modifikation dieses Gerüsts hat zur Identifizierung von Verbindungen mit Aktivität gegen grampositive und gramnegative Bakterien, einschließlich multiresistenter Stämme, geführt.
| Derivatklasse | Zielorganismen (Beispiele) | Bekannte/Vorgeschlagene Wirkmechanismen | Referenzen |
| Pyrazolidin-3,5-dione | Gram-positive Bakterien (z. B. Penicillin-resistenter Streptococcus pneumoniae) | Hemmung der MurB-Enzyms (Zellwandsynthese) | [1][4] |
| Dioxo-Imidazolidine | Gram-positive & Gram-negative Bakterien (z. B. S. aureus, MRSA, P. aeruginosa) | Hemmung der DNA-Gyrase, Anti-Biofilm-Aktivität | [3] |
| Sulfonylbenzoesäure-Derivate | Gram-positive Bakterien (z. B. S. aureus, B. subtilis) | Nicht vollständig geklärt | [2][5] |
| Cyclohexan-Carbohydrazide | Gram-positive & Gram-negative Bakterien | Nicht vollständig geklärt | [6] |
| 4-(4-chlorphenyl)pyridin | Bakterien (z. B. C. perfringens, P. aeruginosa) und Pilze (A. niger) | Nicht vollständig geklärt | [7] |
Postulierte Wirkmechanismen
Die antibakterielle Wirkung von Bis(4-chlorphenyl)-Derivaten wird auf die Interaktion mit verschiedenen essentiellen zellulären Prozessen zurückgeführt. Das Verständnis dieser Mechanismen ist entscheidend für die rationale Optimierung von Leitstrukturen. Zu den primären Angriffspunkten gehören die Zellwandsynthese, die DNA-Replikation und die Aufrechterhaltung der Membranintegrität.[1][3][8]
Abbildung 1: Postulierte Wirkmechanismen von Bis(4-chlorophenyl)-Derivaten.
Abschnitt 2: Protokolle für das primäre antibakterielle Screening
Wissenschaftliche Begründung für einen gestuften Ansatz
Ein effizientes Screening neuer Verbindungen beginnt mit qualitativen oder semi-quantitativen Methoden, um schnell aktive von inaktiven Kandidaten zu trennen. Der Agardiffusionstest (Plättchentest) ist hierfür ideal, da er kostengünstig ist und einen visuellen, direkten Nachweis der Hemmaktivität liefert. Erst für vielversprechende Substanzen werden anschließend ressourcenintensivere, quantitative Methoden wie die Bestimmung der minimalen Hemmkonzentration (MHK) eingesetzt.
Protokoll: Kirby-Bauer-Agardiffusionstest
Dieser Test dient der qualitativen Bestimmung der Empfindlichkeit von Bakterien gegenüber den zu testenden Substanzen.[9]
Prinzip: Eine definierte Menge der Testsubstanz wird auf ein Filterpapierplättchen aufgetragen, das auf eine mit einem Bakterienrasen beimpfte Agarplatte gelegt wird. Die Substanz diffundiert in den Agar und erzeugt einen Konzentrationsgradienten. Ist das Bakterium empfindlich, entsteht um das Plättchen eine sichtbare Hemmzone, deren Durchmesser ein Maß für die Wirksamkeit ist.[10]
Detailliertes Schritt-für-Schritt-Protokoll:
-
Vorbereitung des Inokulums:
-
3-5 morphologisch identische Kolonien des Testbakteriums von einer frischen (18-24 h) Agarplatte entnehmen.
-
Die Kolonien in sterilem Medium (z. B. Tryptic Soy Broth) oder Salzlösung suspendieren.
-
Die Trübung der Suspension auf 0,5 auf der McFarland-Skala einstellen. Dies entspricht ca. 1-2 x 10⁸ KBE/mL.[10][11]
-
-
Beimpfung der Agarplatte:
-
Einen sterilen Wattetupfer in das eingestellte Inokulum tauchen und überschüssige Flüssigkeit durch Andrücken an die Innenwand des Röhrchens entfernen.
-
Den Tupfer gleichmäßig über die gesamte Oberfläche einer Mueller-Hinton-Agarplatte streichen, um einen konfluenten Bakterienrasen zu erzeugen. Die Platte dabei dreimal um 60° drehen und erneut bestreichen, um eine gleichmäßige Verteilung zu gewährleisten.[12]
-
Die Platte 5-15 Minuten bei Raumtemperatur trocknen lassen.
-
-
Applikation der Testplättchen:
-
Sterile Filterpapierplättchen (6 mm Durchmesser) mit einer definierten Menge der in einem geeigneten Lösungsmittel (z. B. DMSO) gelösten Testverbindung beladen.
-
Die Plättchen mit einer sterilen Pinzette vorsichtig auf die beimpfte Agaroberfläche legen. Leicht andrücken, um vollständigen Kontakt sicherzustellen.[12]
-
Kontrollen:
-
Positivkontrolle: Ein Plättchen mit einem bekannten Antibiotikum (z. B. Gentamicin, Ciprofloxacin).
-
Negativkontrolle: Ein Plättchen, das nur mit dem Lösungsmittel (z. B. DMSO) beladen ist, um dessen Eigenwirkung auszuschließen.
-
-
-
Inkubation:
-
Die Platten umgedreht bei 35°C ± 2°C für 16-20 Stunden inkubieren.[11]
-
-
Auswertung:
-
Nach der Inkubation den Durchmesser der Hemmzonen (einschließlich des Plättchendurchmessers) in Millimetern messen.[13]
-
Das Ergebnis wird als der Mittelwert von drei unabhängigen Wiederholungen berichtet.
-
Abbildung 2: Workflow des Kirby-Bauer-Agardiffusionstests.
Abschnitt 3: Quantitative Bewertung der antimikrobiellen Wirksamkeit
Wissenschaftliche Begründung für die MHK-Bestimmung
Die minimale Hemmkonzentration (MHK) ist der Goldstandard zur Quantifizierung der In-vitro-Aktivität eines antimikrobiellen Wirkstoffs.[14] Sie definiert die niedrigste Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[15][16] Die MHK ist ein entscheidender Parameter für die Wirkstärkenbewertung, für Struktur-Wirkungs-Beziehungs-Studien und für den Vergleich neuer Substanzen mit Referenzantibiotika.[11]
Protokoll: MHK-Bestimmung mittels Bouillon-Mikrodilution
Diese Methode wird typischerweise in 96-Well-Mikrotiterplatten durchgeführt und ermöglicht ein hohes Durchsatzvolumen.[16][17]
Prinzip: Die Testsubstanz wird in einer flüssigen Nährbouillon in einer seriellen zweifachen Verdünnungsreihe hergestellt. Jede Vertiefung wird anschließend mit einer standardisierten Bakteriensuspension beimpft. Nach der Inkubation wird die Platte auf bakterielles Wachstum (Trübung) untersucht, um die niedrigste Konzentration ohne sichtbares Wachstum zu ermitteln.[14]
Detailliertes Schritt-für-Schritt-Protokoll:
-
Vorbereitung der Substanzverdünnungen:
-
Eine Stammlösung der Testsubstanz in einem geeigneten Lösungsmittel herstellen.
-
In einer 96-Well-Platte eine serielle zweifache Verdünnungsreihe der Substanz in Cation-adjusted Mueller-Hinton Broth (CAMHB) ansetzen. Das Endvolumen pro Well beträgt typischerweise 50 µL oder 100 µL.[11] Der Konzentrationsbereich sollte so gewählt werden, dass die erwartete MHK abgedeckt wird (z. B. von 128 µg/mL bis 0,06 µg/mL).
-
-
Vorbereitung des Inokulums:
-
Eine Bakteriensuspension wie im Kirby-Bauer-Protokoll auf eine Trübung von 0,5 McFarland einstellen.
-
Diese Suspension weiter in CAMHB verdünnen, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL im Well zu erreichen, nachdem sie zu den Substanzverdünnungen gegeben wurde.[14]
-
-
Beimpfung der Mikrotiterplatte:
-
Jeder Vertiefung, die eine Substanzverdünnung enthält, 50 µL (oder 100 µL) des verdünnten Inokulums hinzufügen.
-
Kontrollen auf jeder Platte:
-
Wachstumskontrolle: Wells nur mit Medium und Bakterieninokulum (keine Testsubstanz).
-
Sterilitätskontrolle: Wells nur mit Medium (keine Bakterien, keine Testsubstanz).
-
Referenzantibiotikum: Eine Verdünnungsreihe eines bekannten Antibiotikums als Positivkontrolle.
-
-
-
Inkubation:
-
Die Platte bei 35°C ± 2°C für 16-20 Stunden inkubieren.[11]
-
-
Auswertung und Dateninterpretation:
-
Nach der Inkubation die Wells visuell auf Trübung (Wachstum) untersuchen.
-
Die MHK ist die niedrigste Konzentration der Testsubstanz, bei der kein sichtbares Wachstum (keine Trübung) zu erkennen ist.[14]
-
Alternativ kann die optische Dichte bei 600 nm mit einem Plattenlesegerät gemessen werden, um die Wachstumshemmung quantitativ zu bestimmen.[11]
-
Abbildung 3: Workflow der MHK-Bestimmung mittels Bouillon-Mikrodilution.
Abschnitt 4: Untersuchung des Wirkmodus
Differenzierung zwischen bakterizider und bakteriostatischer Wirkung
Nach der Bestimmung der MHK ist es entscheidend zu klären, ob eine Substanz das Bakterienwachstum nur hemmt (bakteriostatisch) oder die Bakterien abtötet (bakterizid). Diese Information hat erhebliche Auswirkungen auf die potenzielle therapeutische Anwendung.
Protokoll: Bestimmung der minimalen bakteriziden Konzentration (MBK)
Prinzip: Die MBK ist eine Erweiterung des MHK-Tests. Sie ist definiert als die niedrigste Konzentration eines Wirkstoffs, die zu einer Reduzierung der ursprünglichen Inokulumsdichte um ≥99,9% führt.[18]
Protokoll:
-
Führen Sie einen MHK-Test wie oben beschrieben durch.
-
Nach der Ablesung der MHK eine definierte Menge (z. B. 10 µL) aus allen Vertiefungen, die kein sichtbares Wachstum zeigten (d. h. bei und oberhalb der MHK), entnehmen.
-
Die entnommene Flüssigkeit auf einer Nähragarplatte (ohne Wirkstoff) ausplattieren.
-
Die Platten bei 35°C ± 2°C für 18-24 Stunden inkubieren.
-
Nach der Inkubation die Anzahl der gewachsenen Kolonien zählen.
-
Die MBK ist die niedrigste Konzentration, die eine Abtötung von ≥99,9% der Bakterien im Vergleich zur ursprünglichen Inokulumsdichte bewirkt.[19]
Protokoll: Bakterielle Viabilitätsfärbung (Membranintegritätstest)
Prinzip: Dieser Test nutzt Fluoreszenzfarbstoffe, um zwischen lebenden und toten Zellen zu unterscheiden. Lebende Zellen mit intakter Zellmembran schließen bestimmte Farbstoffe wie Propidiumiodid aus, werden aber von membrangängigen Farbstoffen (z. B. SYTO 9) gefärbt und erscheinen grün. Tote Zellen mit geschädigten Membranen sind für Propidiumiodid durchlässig, das an die DNA bindet und rot fluoresziert.[20][21]
Protokoll (Allgemeines Beispiel):
-
Eine Bakterienkultur bis zur logarithmischen Phase züchten.
-
Die Bakterien mit der Testsubstanz (z. B. in der 1x oder 2x MHK-Konzentration) für eine definierte Zeit inkubieren. Eine unbehandelte Kultur dient als Kontrolle.
-
Die Bakterien durch Zentrifugation ernten und in einer geeigneten Pufferlösung (z. B. 0,85% NaCl) resuspendieren.
-
Die Zellsuspension gemäß den Anweisungen des Herstellers (z. B. LIVE/DEAD™ BacLight™ Kit) mit der Farbstoffmischung versetzen.[20]
-
Für 15 Minuten im Dunkeln bei Raumtemperatur inkubieren.
-
Einen Tropfen der gefärbten Suspension auf einen Objektträger geben und mit einem Fluoreszenzmikroskop analysieren.
-
Erwartete Ergebnisse: Lebende Bakterien fluoreszieren grün, tote Bakterien fluoreszieren rot. Dies gibt einen direkten visuellen Hinweis auf die membranschädigende Wirkung der Verbindung.
Abbildung 4: Prinzip der Zwei-Farben-Fluoreszenzfärbung zur Bestimmung der bakteriellen Viabilität. Lebende Zellen mit intakten Membranen färben sich grün, während tote Zellen mit kompromittierten Membranen rot erscheinen.
Schlussfolgerung
Die hier vorgestellten Anwendungshinweise und Protokolle bieten einen strukturierten und wissenschaftlich fundierten Rahmen für die Evaluierung der antimikrobiellen Eigenschaften von Bis(4-chlorphenyl)-Verbindungen. Durch die Anwendung dieses gestuften Ansatzes – vom qualitativen Screening über die quantitative Wirkstärkenbestimmung bis hin zu ersten mechanistischen Untersuchungen – können Forscher das Potenzial dieser vielversprechenden chemischen Klasse systematisch erschließen. Die konsequente Einbeziehung von Kontrollen und die standardisierte Durchführung sind dabei unerlässlich, um reproduzierbare und verlässliche Daten zu generieren, die als Grundlage für weiterführende präklinische Studien dienen können.
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Drug and Therapeutics Bulletin. (1995). In-vitro activity of antibacterial drugs and clinical practice. --INVALID-LINK--
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Kutterer, K. M. K., et al. (2005). 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. PubMed. --INVALID-LINK--
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. --INVALID-LINK--
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. --INVALID-LINK--
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Spaan, C., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. --INVALID-LINK--
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Thermo Fisher Scientific. (n.d.). LIVE/DEAD BacLight Bacterial Viability Kit Protocol. --INVALID-LINK--
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Al-Mekhlafi, N. A., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. --INVALID-LINK--
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Kutterer, K. M. K., et al. (2005). 4-Alkyl and 4,4′-Dialkyl 1,2-Bis(4-chlorophenyl)pyrazolidine-3,5-dione Derivatives as New Inhibitors of Bacterial Cell Wall Biosynthesis. ResearchGate. --INVALID-LINK--
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Mosselhi, M. A. N., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. --INVALID-LINK--
-
Anonymous. (2017). 4-(4-chlorophenyl) pyridine an antimicrobial compound of plant origin. Journal of Pharmacognosy and Phytochemistry. --INVALID-LINK--
-
Apostol, T.-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. --INVALID-LINK--
-
Anonymous. (2018). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH. --INVALID-LINK--
-
Apostol, T.-V., et al. (2021). (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. --INVALID-LINK--
-
Biosynth. (n.d.). Bis(4-chlorophenyl)sulfone. --INVALID-LINK--
-
Barbuceanu, S.-F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. --INVALID-LINK--
-
Anonymous. (2022). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Singh, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. --INVALID-LINK--
-
de Oliveira, D. W. F., et al. (2024). Antibacterial Mechanisms of 4-Chlorobenzyl p-Coumarate: Inhibition of MepA and NorA Efflux Pumps. MDPI. --INVALID-LINK--
-
Dupin, L., et al. (2019). Synthesis and Antibacterial Evaluation of Bis-thiazolium, Bis-imidazolium, and Bis-triazolium Derivatives. PubMed. --INVALID-LINK--
References
- 1. 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 3. New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. asm.org [asm.org]
- 11. benchchem.com [benchchem.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dtb.bmj.com [dtb.bmj.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Bis(4-chlorophenyl) disulfide
Welcome to the technical support guide for the purification of bis(4-chlorophenyl) disulfide (CAS 1142-19-4). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven experience to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as 4,4'-dichlorodiphenyl disulfide, is an organosulfur compound.[1] It is typically a pale yellow to cream-colored solid.[2] Understanding its physical properties is the first step in designing an effective purification strategy.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1142-19-4 | [2][3] |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [2][3] |
| Molecular Weight | 287.23 g/mol | [1] |
| Appearance | Pale yellow to cream powder or granules | [2] |
| Melting Point | 71-74 °C (literature); commercial grades may range from 69-76 °C | [2][4] |
The relatively wide melting point range of commercially available products indicates that impurities are often present, necessitating further purification for high-purity applications.
Q2: What are the likely impurities in a crude sample of this compound?
Impurities typically stem from the synthetic route used. Common synthesis methods include the oxidation of 4-chlorothiophenol or the reaction of 1-chloro-4-iodobenzene with elemental sulfur.[4][5][6]
Potential impurities include:
-
Unreacted Starting Materials: 4-chlorothiophenol or 4-chloroiodobenzene.
-
Oxidation Byproducts: Sulfoxides or sulfones (e.g., 4,4′-dichlorodiphenyl sulfone) if the oxidation is too harsh.
-
Thermally-Induced Byproducts: The compound can undergo thermolysis to produce poly(p-phenylene sulfide).[4][5][6] This highlights the need to avoid excessive heat during purification.
-
Other Disulfides: If the starting materials were not pure, mixed disulfides could be present.
Q3: Which purification method should I choose?
The choice of method depends on the nature of the impurities and the required final purity. For this compound, recrystallization is the most common and efficient method for removing minor impurities. If impurities have very similar solubility profiles, or if a mixture is complex, column chromatography is the preferred technique.
Method Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.
Experimental Protocol: General Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is critical for maximizing yield.
-
(Optional) Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Cooling too quickly can cause the compound to "crash out," trapping impurities. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid thermal degradation.
Recrystallization FAQs & Troubleshooting
Q: My compound "oiled out" instead of forming crystals. What do I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Cause: The compound is coming out of solution above its melting point.
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Vigorous stirring can sometimes help.
-
Solution 2: Change to a solvent with a lower boiling point. For example, if you used ethanol (BP 78°C) and the impure compound melts around 70°C, try a solvent like methanol (BP 65°C).
Q: No crystals have formed after cooling. How can I induce crystallization?
A: This indicates a supersaturated solution that needs a nucleation site to begin crystallization.
-
Solution 1 (Seeding): Add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.
-
Solution 3 (Concentration): Some solvent may have been lost to evaporation. If the above methods fail, gently heat the solution to evaporate a small amount of solvent, increasing the concentration, and then attempt to cool again.
Q: My final product is still yellow. How can I get a whiter product?
A: A persistent yellow color often indicates the presence of minor, highly-colored impurities.
-
Solution: Use activated charcoal. After dissolving the crude product in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before cooling. The charcoal adsorbs the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting common recrystallization problems.
Troubleshooting Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (the eluent). It is particularly useful when recrystallization fails or when separating multiple components.
Experimental Protocol: General Column Chromatography
-
Stationary Phase Selection: For this compound, silica gel is the standard choice.
-
Eluent System Selection: Use Thin-Layer Chromatography (TLC) to determine the best solvent system. The goal is to find a solvent or mixture (e.g., hexane/ethyl acetate) that gives your product an Rf value of ~0.3-0.4 and provides good separation from impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. A well-packed column is essential for good separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column. This "dry loading" method typically results in better band resolution than loading a liquid sample.
-
Elution: Begin running the eluent through the column, collecting fractions in test tubes. You can either use a single isocratic eluent or gradually increase the polarity of the eluent (a gradient) to elute more strongly-adsorbed compounds.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Column Chromatography FAQs & Troubleshooting
Q: The separation between my product and an impurity is very poor.
A: Poor resolution is a common issue.
-
Cause: The eluent polarity may not be optimal, or the column may be overloaded or poorly packed.
-
Solution 1 (Optimize Eluent): The power of chromatography is in the solvent system. Use TLC to test finer gradations of solvent mixtures. A less polar eluent will cause all compounds to move more slowly, increasing the distance between bands. For example, switch from 10% Ethyl Acetate/Hexane to 5% Ethyl Acetate/Hexane.
-
Solution 2 (Column Dimensions): Use a longer, thinner column to increase the surface area and improve separation.
-
Solution 3 (Check Loading): Do not overload the column. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
Q: My compound won't come off the column.
A: This happens when the compound is very strongly adsorbed to the stationary phase.
-
Cause: The eluent is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, you can add a small percentage of a much more polar solvent like methanol to the eluent to wash the column.
Q: I see cracks and channels forming in my silica bed.
A: This is a critical failure of the column packing that leads to very poor separation, as the solvent and sample will bypass the main stationary phase.
-
Cause: The silica gel was not packed uniformly, or the column ran dry at some point.
-
Solution: This column is unfortunately compromised. The best course of action is to extrude the silica, recover the mixed sample material, and repack a new column.
-
Prevention: Always pack the column as a uniform slurry. Never let the solvent level drop below the top of the silica bed.
References
- 1. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. B25604.14 [thermofisher.com]
- 3. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 4. alkalisci.com [alkalisci.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Synthesis of Bis(4-chlorophenyl) disulfide
Welcome to the technical support guide for the synthesis of Bis(4-chlorophenyl) disulfide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common but nuanced oxidative dimerization. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound from its typical precursor, 4-chlorothiophenol.
Q1: My reaction yield is consistently low (<60%). What are the most common root causes?
Low yields in this synthesis almost always trace back to one of three areas: the quality of the starting material, the choice and handling of the oxidizing agent, or suboptimal reaction conditions.
A. Starting Material Purity & Stability: The starting material, 4-chlorothiophenol, is highly susceptible to air oxidation.[1][2] If it has been stored improperly or for an extended period, it may already contain impurities, including the desired disulfide product or other oxidized species. This effectively reduces the amount of active starting material.
-
Causality: Thiols (-SH) can slowly dimerize to disulfides (-S-S-) upon exposure to atmospheric oxygen, a process that can be catalyzed by trace metal impurities.[3] Using partially oxidized starting material means the reaction begins with less than the calculated molar equivalent of the thiol, leading to an inherently lower yield.
-
Solution:
-
Verify Purity: Before starting, check the purity of the 4-chlorothiophenol by melting point (pure: 49-51 °C) or another suitable analytical method.[4]
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the starting material.
-
Proper Storage: Store 4-chlorothiophenol under an inert atmosphere (nitrogen or argon) in a cool, dark place.[1]
-
B. Oxidant Selection and Stoichiometry: The conversion of thiols to disulfides is an oxidative coupling reaction.[5] The choice of oxidant is critical. While strong oxidants can perform the conversion, they often lead to over-oxidation, forming sulfinic or sulfonic acids, which are common, highly polar impurities that reduce the yield of the desired disulfide.
-
Causality: The disulfide bond is susceptible to further oxidation. Aggressive oxidants like potassium permanganate or nitric acid can easily oxidize the disulfide to undesired, water-soluble byproducts, complicating isolation and lowering the yield.[5]
-
Solution:
-
Select a Mild Oxidant: Mild oxidizing agents are preferred. Common choices include hydrogen peroxide (H₂O₂), iodine (I₂), or even controlled aeration (using atmospheric oxygen) often with a catalyst.[5][6]
-
Control Stoichiometry: Carefully control the molar equivalents of the oxidant. A slight excess may be needed to drive the reaction to completion, but a large excess dramatically increases the risk of over-oxidation. The ideal stoichiometry for H₂O₂ is shown below: 2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O
-
C. Reaction Conditions: The pH and temperature of the reaction medium play a significant role. The reaction is often performed under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion (RS⁻), which is the active species in the oxidation.[2]
-
Causality: At neutral or acidic pH, the rate of oxidation is generally slow. In a basic medium, the formation of the thiolate anion accelerates the reaction. However, excessively high temperatures can promote side reactions or decomposition.
-
Solution:
-
Maintain Basic pH: Run the reaction in the presence of a base like sodium hydroxide or triethylamine.
-
Moderate Temperature: Control the temperature carefully. Many oxidative couplings of thiols are exothermic. An ice bath may be necessary during the addition of the oxidant to maintain a temperature between 0-25 °C.
-
Q2: I see multiple spots on my TLC. What are the likely side products and how do I prevent them?
Observing multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of side reactions. Besides unreacted starting material, the most common impurities are over-oxidation products.
-
Likely Impurities:
-
4-chlorothiophenol (Starting Material): Will appear as a distinct spot.
-
This compound (Product): The desired product spot.
-
4-chlorobenzenesulfinic acid & 4-chlorobenzenesulfonic acid (Over-oxidation Products): These are highly polar and will typically have very low Rf values, often streaking from the baseline, especially in non-polar solvent systems.
-
-
Prevention Strategy:
-
The primary method to prevent these impurities is to avoid harsh oxidizing agents and excessive temperatures, as detailed in Q1.
-
Monitor the reaction closely using TLC. Once the starting material spot has disappeared, work up the reaction promptly to prevent the product from being further oxidized.
-
Q3: The reaction seems incomplete, with significant starting material remaining even after extended reaction times. What's wrong?
A stalled reaction points towards issues with activation, stoichiometry, or catalysis.
-
Insufficient Base: The deprotonation of the thiol to the thiolate is crucial for the reaction to proceed at a reasonable rate.[2] If the base is weak, impure, or used in insufficient quantity, the reaction will be sluggish.
-
Solution: Ensure you are using at least one molar equivalent of a suitable base (e.g., NaOH, Et₃N) relative to the 4-chlorothiophenol.
-
-
Inefficient Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous base/oxidant), poor mixing can be the rate-limiting factor.
-
Solution: Use vigorous mechanical stirring. For challenging biphasic systems, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can dramatically improve reaction rates by transporting the thiolate anion into the organic phase.[7]
-
-
Low Temperature: While it's important to control exothermic reactions, running the reaction at too low a temperature can unnecessarily slow it down.
-
Solution: If the reaction is clean but slow, consider allowing it to warm to room temperature after the initial controlled addition of the oxidant.
-
Optimized Protocol: Air Oxidation Catalyzed by Iron(III)
This protocol is based on established methods that utilize a mild, inexpensive oxidant (air) and a catalyst, minimizing the risk of over-oxidation.
Materials:
-
4-Chlorothiophenol (10.0 g, 69.1 mmol)
-
Methanol (200 mL)
-
Sodium Hydroxide (2.8 g, 70.0 mmol)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (approx. 50 mg, as catalyst)
-
Deionized Water
-
Hydrochloric Acid (1M)
Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 4-chlorothiophenol and sodium hydroxide in 200 mL of methanol. Stir until a clear solution of the sodium thiophenolate is formed.
-
Catalyst Addition: Add a catalytic amount of FeCl₃·6H₂O to the solution. The solution will likely change color.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, for 6-12 hours at room temperature. The progress can be monitored by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.
-
Workup:
-
Pour the reaction mixture into 400 mL of deionized water.
-
Acidify the aqueous mixture to pH ~2 with 1M HCl. This will precipitate the crude product.
-
Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with deionized water to remove inorganic salts.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified crystals under vacuum. The expected yield of this compound (a white to off-white solid, m.p. 70-73 °C) should be >85%.
-
Data & Visualization
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Air / O₂ (Catalytic) | Base (NaOH, KOH), catalyst (Fe³⁺, Cu²⁺), solvent (MeOH, EtOH) | Mild, inexpensive, environmentally friendly.[3] | Can be slow; may require catalyst optimization. |
| Hydrogen Peroxide (H₂O₂) | Basic or neutral pH, controlled temp (0-25 °C) | Readily available, clean byproduct (water). | Risk of over-oxidation if not controlled.[5] |
| Iodine (I₂) | Base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | Mild, stoichiometric control is straightforward. | Byproducts need to be washed out. |
| Dimethyl Sulfoxide (DMSO) | Often requires acid or high temp catalyst | Can be effective for certain substrates. | Can be slow; requires specific conditions.[8] |
Diagram 1: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path to diagnose the cause of poor reaction outcomes.
Caption: A decision tree for diagnosing low yields.
Diagram 2: Reaction Pathway and Potential Side Reactions
This diagram illustrates the desired chemical transformation and the common pitfalls of over-oxidation.
Caption: Desired vs. undesired oxidation pathways.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chlorothiophenol - Safety Data Sheet [chemicalbook.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Thiols are prone to dimerize through the formation of a disulfide... | Study Prep in Pearson+ [pearson.com]
- 7. benchchem.com [benchchem.com]
- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]
Technical Support Center: Thermolysis of Bis(4-chlorophenyl) disulfide
Welcome to the technical support resource for the thermolysis of bis(4-chlorophenyl) disulfide. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions encountered during the thermal decomposition of this compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, optimize your reaction outcomes, and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize poly(p-phenylene sulfide) (PPS) via the thermolysis of this compound, but my yields are consistently low and the product is impure. What are the likely side reactions occurring?
A1: Low yields and product impurities are common challenges in the thermolysis of this compound. The reaction proceeds through a free-radical mechanism, which can lead to a variety of side products. The primary side reactions stem from the behavior of the initially formed 4-chlorophenylthiyl radical (4-ClPhS•).
The main competing reaction pathways include:
-
Disproportionation and Recombination: Thiyl radicals can recombine to form undesired products. For instance, the formation of thianthrene derivatives can occur through the disproportionation of these radicals[1].
-
Hydrogen Abstraction: The highly reactive 4-chlorophenylthiyl radical can abstract hydrogen atoms from solvent molecules or other organic species present in the reaction mixture, leading to the formation of 4-chlorothiophenol.
-
Formation of Monosulfides: The thermolysis can also lead to the extrusion of a sulfur atom, resulting in the formation of bis(4-chlorophenyl) sulfide.
-
Fragmentation of the Aromatic Ring: At higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of gaseous byproducts such as hydrogen sulfide (H₂S) and carbon monoxide (CO)[1]. The Safety Data Sheet for this compound also indicates that thermal decomposition can release hazardous gases like carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas[2].
The following diagram illustrates the primary reaction and major side reactions:
Caption: Primary and side reaction pathways in the thermolysis of this compound.
Q2: What is the underlying mechanism of these side reactions, and how can I control them?
A2: The thermolysis of this compound is initiated by the homolytic cleavage of the sulfur-sulfur bond, which has the lowest bond dissociation energy in the molecule. This generates two 4-chlorophenylthiyl radicals. The fate of these radicals determines the product distribution.
Mechanism of Side Product Formation:
-
Radical Scavenging: If the reaction medium contains species with labile hydrogen atoms (e.g., certain solvents), the thiyl radicals will readily abstract them, leading to the formation of 4-chlorothiophenol. This is a termination step that reduces the concentration of radicals available for polymerization.
-
Influence of Temperature: While a sufficiently high temperature is required to initiate the homolysis of the S-S bond, excessive temperatures can provide enough energy to break the more stable C-S and C-H bonds in the aromatic ring, leading to fragmentation and the formation of gaseous byproducts[3].
-
Disulfide Exchange: Aryl disulfides can undergo disulfide exchange reactions, especially in the presence of catalysts or other nucleophiles/radicals[4]. This can lead to the formation of a mixture of different disulfide species if impurities are present.
Strategies for Control:
-
Temperature Optimization: Carefully control the reaction temperature. It should be high enough to initiate the reaction but below the temperature at which significant fragmentation of the aromatic ring occurs. A temperature-controlled heating mantle or a sand bath is recommended for uniform heating.
-
Solvent Selection: Use a solvent that is relatively inert to hydrogen abstraction by the thiyl radicals. High-boiling aromatic solvents are often used.
-
Use of Additives: The presence of certain additives can steer the reaction towards the desired product. For example, the addition of iodide ions has been shown to facilitate the formation of PPS from bis(4-halophenyl) disulfides, with the concurrent formation of elemental iodine.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting material and intermediates, which can lead to the formation of sulfur oxides and other undesired byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low conversion of starting material | Insufficient temperature or reaction time. | Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). |
| Charring or formation of black, insoluble material | Excessive temperature leading to decomposition. | Reduce the reaction temperature. Ensure uniform heating to avoid localized "hot spots". |
| Product is a complex mixture of soluble compounds | Multiple side reactions are occurring. | Optimize the reaction temperature. Change the solvent to a more inert one. Consider the use of additives to promote the desired reaction pathway. |
| Formation of a volatile, foul-smelling compound | Likely formation of 4-chlorothiophenol or H₂S. | Ensure the reaction is conducted in a well-ventilated fume hood. Use a gas trap if necessary. Lowering the reaction temperature may reduce the rate of H₂S formation. |
Experimental Protocols
Protocol 1: Analysis of Side Products by GC-MS
This protocol outlines a general method for the identification of volatile and semi-volatile side products from the thermolysis of this compound.
Objective: To identify and semi-quantify the side products formed during the thermolysis.
Materials:
-
Crude reaction mixture
-
High-purity dichloromethane (DCM) or another suitable solvent
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve a small, accurately weighed amount of the crude product in a known volume of DCM.
-
If the desired product (PPS) is insoluble, the soluble impurities can be analyzed by taking an aliquot of the supernatant.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) to resolve volatile components and ramps up to a high temperature (e.g., 300 °C) to elute less volatile compounds.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
Pay close attention to masses corresponding to potential side products like 4-chlorothiophenol, bis(4-chlorophenyl) sulfide, and chlorinated biphenyls.
-
The following workflow diagram illustrates the process:
Caption: Workflow for the GC-MS analysis of side products.
References
Technical Support Center: Stabilizing Bis(4-chlorophenyl) disulfide in Solution
Welcome to the technical support center for Bis(4-chlorophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this compound in solution. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Instability
Researchers may encounter several common issues when working with solutions of this compound. This section provides a logical, question-based approach to diagnose and remedy these problems.
Issue 1: My compound is precipitating out of solution. What should I do?
Precipitation is a clear indicator of poor solubility or a change in solution conditions.
-
Is the correct solvent being used? this compound is a non-polar molecule and requires organic solvents for effective dissolution. Aqueous or highly polar solvents are generally unsuitable.
-
Has the solvent evaporated? Ensure your container is tightly sealed. Safety data sheets recommend keeping containers tightly closed in a dry, cool, and well-ventilated place[1].
-
Was the solution exposed to cold? A decrease in temperature can significantly reduce solubility. If the solution has been stored in a refrigerator or freezer, allow it to return to room temperature. Gentle warming and sonication can help redissolve the precipitate, but be cautious with heat as it can accelerate degradation.
Issue 2: I suspect my solution is degrading. What are the signs and causes?
Degradation can be subtle, often first appearing as inconsistent analytical results. The disulfide bond (S-S) is the most reactive part of the molecule and is susceptible to several degradation pathways.
-
Have you observed a color change? While this compound is a pale yellow or cream-colored solid, significant color changes in solution may indicate the formation of impurities[2].
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Are you protecting the solution from light? Aromatic disulfides can undergo homolytic cleavage of the S-S bond when exposed to light, especially UV, generating thiyl radicals[3][4]. These radicals can participate in various side reactions. It is critical to store solutions in amber vials or wrap containers in aluminum foil.
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Is the solution exposed to air? While the compound is stable under normal conditions, some safety data sheets note it is "Air and light sensitive" and recommend handling and storing it under an inert gas[1]. Oxygen can participate in oxidative degradation pathways.
-
Could there be nucleophiles or thiols present? The disulfide bond is susceptible to cleavage by nucleophiles, particularly thiols, in a process known as thiol-disulfide exchange[5][6]. This can occur if the starting material contains residual 4-chlorophenylthiol or if the solvent has thiol impurities.
The following diagram illustrates a typical troubleshooting workflow for stability issues.
Caption: Troubleshooting workflow for this compound solution instability.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of the compound is the first step to successful handling.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₈Cl₂S₂ | [7][8] |
| Molecular Weight | 287.23 g/mol | |
| Appearance | Pale yellow to cream powder or granules | [2] |
| Melting Point | 71-74 °C | [9][10] |
| Purity | Typically ≥97% | [11] |
Q2: What are the official recommended storage conditions?
Proper storage is critical for both the solid compound and its solutions to prevent degradation.
| Form | Temperature | Atmosphere | Light Protection | Other | Source(s) |
| Solid | Room Temperature / Ambient | Tightly closed container | Not specified, but good practice | Store in a dry, well-ventilated place | [1] |
| Solution | Room Temperature or Refrigerated | Inert gas (Nitrogen/Argon) recommended | CRITICAL: Use amber vials or foil wrap | Tightly sealed to prevent evaporation |
Q3: Which solvents are best for preparing stock solutions?
Choosing the right solvent is crucial for stability and experimental success. Due to its non-polar, aromatic structure, this compound dissolves best in common organic solvents.
| Solvent Class | Recommended Solvents | Comments |
| Ethers | Tetrahydrofuran (THF), Dioxane | Good general-purpose solvents. Ensure they are peroxide-free. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent solvating power. Use high-purity, stabilized grades. |
| Aromatic | Toluene, Benzene | Good solubility, but may interfere with certain spectroscopic analyses. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Can be used, though solubility might be lower than in non-polar solvents. Ensure solvents are anhydrous.[12][13] |
| Alcohols/Water | Methanol, Ethanol, Water | Not Recommended: Poor solubility and potential for reaction with protic solvents. |
Q4: What causes degradation and how can I prevent it?
The disulfide bond is the primary site of reactivity. Understanding its vulnerabilities is key to prevention.
The main degradation pathways include:
-
Photolytic Cleavage: UV or even strong visible light can break the S-S bond to form reactive thiyl radicals[3].
-
Thiol-Disulfide Exchange: Reaction with free thiols (R'-SH) scrambles the disulfide, leading to mixed disulfides and impurities[6].
-
Oxidation/Reduction: Strong oxidizing agents can form thiosulfinates, while reducing agents like sodium borohydride can cleave the disulfide to form the corresponding thiol[13][14].
The diagram below illustrates these key vulnerabilities.
Caption: Primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol outlines the best practices for preparing a stable stock solution for use in downstream applications.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., HPLC-grade THF or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Volumetric flask (Class A, amber glass)
-
Analytical balance
-
Glass syringe or cannula
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound on an analytical balance and record the weight. Transfer the solid to the amber volumetric flask.
-
Solvent Degassing: Sparge the chosen solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Add approximately half of the final volume of the degassed solvent to the volumetric flask.
-
Mixing: Cap the flask and swirl gently to dissolve the solid. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Avoid excessive heating.
-
Final Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add the degassed solvent to the calibration mark on the volumetric flask.
-
Inerting: Cap the flask, invert several times to ensure homogeneity, and then gently flush the headspace with inert gas for 30 seconds before sealing tightly with a PTFE-lined cap.
-
Storage: Store the solution in the dark (e.g., in a cabinet) at room temperature or as required by your experimental protocol. For long-term storage (>1 week), refrigeration at 4°C is recommended, but be mindful of potential precipitation.
Protocol 2: HPLC Method for Stability Assessment
Regularly assessing the purity of your solution is critical for data integrity. A reverse-phase HPLC (RP-HPLC) method is suitable for this purpose[12].
Objective: To monitor the appearance of degradation products and the decrease in the main compound peak over time.
Procedure:
-
Sample Preparation (Time Zero): Immediately after preparing a fresh stock solution (as per Protocol 1), dilute an aliquot to a suitable concentration (e.g., 0.1-0.5 mg/mL) using the mobile phase. This is your T=0 reference sample.
-
HPLC Analysis: Inject the T=0 sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) with 0.1% formic or phosphoric acid[12].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Analysis: Record the chromatogram. The main peak corresponds to this compound. Note its retention time and peak area.
-
-
Incubation: Store the stock solution under your desired conditions (e.g., on the benchtop, in the fridge, exposed to light, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot from the stock solution, prepare a sample as in Step 1, and analyze it using the same HPLC method.
-
Data Evaluation: Compare the chromatograms from each time point to the T=0 reference.
-
Stability Indication: The solution is stable if the peak area of the main compound remains >95% of the T=0 value and no significant new peaks appear.
-
Degradation Indication: A decrease in the main peak area and/or the appearance of new peaks (especially earlier-eluting, more polar impurities) indicates degradation.
-
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Chemical reaction of thiol with disulfide bonds[12] [gngfzxb.ecust.edu.cn]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 8. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alkalisci.com [alkalisci.com]
- 10. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 11. Disulfide, bis(4-chlorophenyl) | CymitQuimica [cymitquimica.com]
- 12. Disulfide, bis(4-chlorophenyl) | SIELC Technologies [sielc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Degradation Pathways of Bis(4-chlorophenyl) disulfide
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the environmental fate and degradation of Bis(4-chlorophenyl) disulfide (also known as 4,4′-Dichlorodiphenyl disulfide). This document provides in-depth, experience-driven guidance on understanding its degradation pathways, designing robust experiments, and troubleshooting common issues encountered in the laboratory.
Part 1: Understanding the Core Degradation Pathways
Before troubleshooting experiments, it is critical to understand the primary mechanisms by which this compound breaks down. The molecule's central disulfide bond and chlorinated aromatic rings are the primary targets for microbial and photochemical attack.
Q1: What are the expected degradation pathways for this compound?
Answer: this compound degradation is primarily driven by two mechanisms: microbial cleavage and photochemical breakdown. A third, abiotic oxidative pathway may also contribute under specific environmental conditions.
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Microbial Degradation: This is often the most significant pathway in soil and aquatic sediments. Bacteria capable of biodesulfurization, particularly from the genus Rhodococcus, are key players.[1][2] The process is initiated by an enzymatic reductive cleavage of the disulfide (S-S) bond. While direct studies on this compound are limited, a well-established pathway for the structural analogue 4,4′-dithiodibutyric acid (DTDB) in Rhodococcus erythropolis provides a strong predictive model.[3] This model suggests an NADH:flavin oxidoreductase enzyme cleaves the disulfide bond to yield two molecules of 4-chlorothiophenol. This highly reactive intermediate is then further metabolized. Bacteria in the genus Rhodococcus are well-suited for this task due to their versatile catabolic pathways and ability to process hydrophobic compounds.[2][4]
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Photochemical Degradation (Photolysis): The presence of chlorine atoms on the phenyl rings is expected to make the molecule susceptible to degradation by ultraviolet (UV) light, particularly in sunlit surface waters. Halogen substituents on aromatic compounds can cause a "bathochromic shift," enhancing the absorption of sunlight, and increase the quantum yield of the photochemical reaction due to the "heavy atom effect".[5] This process likely involves the homolytic cleavage of the disulfide bond to form thiyl radicals, which can then participate in a variety of secondary reactions, or direct degradation of the aromatic ring structure.
-
Abiotic Oxidation: While less documented for this specific compound, abiotic degradation is a possibility. Strong environmental oxidants, such as manganese oxides (MnO₂) or soluble Mn(III) species found at oxic-anoxic interfaces in soil and sediment, are known to degrade other bisphenol compounds.[6] This pathway could contribute to the transformation of this compound, likely by oxidizing the sulfur atoms or attacking the aromatic rings.
Caption: Primary degradation routes for this compound.
Part 2: Troubleshooting Guide for Degradation Experiments
This section addresses common problems encountered during degradation studies in a question-and-answer format.
Microbial Degradation Experiments
Answer: This is a frequent challenge, primarily linked to the compound's low water solubility and potential toxicity. Here is a systematic troubleshooting workflow:
1. Verify Bioavailability (The most common issue):
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Problem: this compound is highly hydrophobic (logP ≈ 5.8), meaning it will not readily dissolve in aqueous culture media.[7] Microbes can only degrade what they can access. If the compound precipitates or adsorbs to the flask walls, degradation will be minimal.
-
Solutions:
-
Solubilizing Agent: Introduce a small, non-metabolizable amount of a gentle solvent like DMSO or acetone to dissolve the compound before adding it to the medium. Crucially, you must run a solvent-only control to ensure the solvent itself isn't inhibiting your microbes or being used as a carbon source.[8]
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Surfactant Addition: Use a non-ionic surfactant (e.g., Tween 80) at a concentration below its critical micelle concentration (CMC) to increase the compound's apparent solubility. Again, a surfactant control is mandatory.
-
Solid-Phase Delivery: Adsorb the compound onto a sterile, inert carrier like silica sand or glass beads. This provides a high surface area for microbial colonization and interaction.
-
2. Assess Culture Health and Experimental Conditions:
-
Problem: The experimental conditions may be suboptimal for your microbial strain's metabolic activity.
-
Solutions:
-
Check Viability: Before and after the experiment, plate a sample of your culture on a rich medium (e.g., Nutrient Agar) to confirm the cells are viable.
-
Optimize pH and Temperature: Ensure the medium's pH and the incubator temperature match the known optimal growth conditions for your bacterial strain (e.g., Rhodococcus spp. generally prefer a near-neutral pH and temperatures between 25-37°C).
-
Nutrient Limitation: Is the target compound the sole carbon source? If so, the bacteria may require an initial growth phase on an easily metabolized carbon source (like glucose or succinate) to build biomass before they begin to express the necessary degradative enzymes. Consider adding a small amount of yeast extract to provide essential cofactors.
-
Oxygenation: For aerobic degradation, ensure the flasks are shaken at a sufficient speed (e.g., 150-200 rpm) to maintain adequate oxygen transfer.
-
3. Confirm Degradative Capability:
-
Problem: The specific strain you are using, even if it's a known degrader of other xenobiotics, may not possess the specific enzymatic machinery for this disulfide.
-
Solution: Run a positive control with a compound your strain is known to degrade effectively (e.g., dibenzothiophene for a desulfurizing strain).[9] This confirms the culture is metabolically active under your experimental conditions.
Answer: This is fundamental to generating trustworthy data. Your experimental matrix must include controls that isolate the biological activity.
-
Sterile (Abiotic) Control: This is the most important control. Prepare a flask with the same medium and this compound concentration as your experimental flasks, but do not inoculate it with bacteria. Alternatively, you can add a chemical sterilant (e.g., sodium azide) or autoclave the flask after adding the inoculum (a "killed control"). This control accounts for any degradation due to chemical processes (e.g., hydrolysis) or photochemical breakdown.
-
Dark Control: If you are not specifically studying photolysis, run an identical set of inoculated flasks wrapped in aluminum foil. This control, when compared to a flask exposed to light, reveals the contribution of photochemical degradation.
-
No-Substrate Control: An inoculated flask containing the medium but without this compound. This helps you monitor the baseline health and growth of your bacteria in the absence of the potentially toxic target compound.
Caption: A self-validating workflow for a microbial degradation study.
Photochemical & Analytical Troubleshooting
Answer: This typically points to issues with sample preparation, extraction, or the analytical method's sensitivity.
1. Review Sample Preparation and Extraction:
-
Problem: The hydrophobic compound and its likely intermediates are strongly partitioned into the microbial biomass or adsorbed to the flask walls, not in the aqueous supernatant you are sampling.
-
Solutions:
-
Whole Sample Extraction: Do not just analyze the supernatant. You must perform a liquid-liquid extraction on the entire culture sample (biomass + medium). A common choice is using a non-polar solvent like ethyl acetate or dichloromethane at a neutral or slightly acidic pH to ensure the compounds are not ionized.
-
Solid Phase Extraction (SPE): For cleaner samples, pass the culture lysate through a C18 SPE cartridge. The target compounds will be retained and can then be eluted with a small volume of a strong organic solvent like methanol or acetonitrile, effectively concentrating your sample.
-
2. Optimize Your Analytical Method:
-
Problem: The method may lack the required sensitivity, or the chromatographic conditions may not be suitable for resolving the parent compound from its metabolites.
-
Solutions:
-
For HPLC-UV: Ensure you are monitoring at an appropriate wavelength for chlorinated aromatics (typically around 220-254 nm). Use a gradient elution (e.g., starting with a high water percentage and increasing the organic solvent like acetonitrile over time) to resolve compounds with different polarities.
-
For GC-MS: this compound and its primary metabolite, 4-chlorothiophenol, are well-suited for GC-MS analysis. If you suspect further oxidized products (e.g., sulfonic acids), they may not be volatile enough for GC. In this case, derivatization (e.g., silylation with BSTFA) is required to make them amenable to GC analysis.
-
Use Mass Spectrometry (MS): A UV detector alone cannot confirm the identity of new peaks. Coupling your HPLC or GC to a mass spectrometer is essential. Use it in full scan mode to find the molecular ions of expected intermediates, and then develop a Selected Ion Monitoring (SIM) method for sensitive quantification.
-
Troubleshooting Summary Table
| Problem Encountered | Possible Cause(s) | Recommended Solutions |
| No/Slow Degradation | 1. Low bioavailability of the compound. 2. Suboptimal culture conditions (pH, temp). 3. Culture is not metabolically active or capable. | 1. Use a co-solvent (with controls) or solid-phase delivery. 2. Verify and optimize environmental parameters. 3. Run a positive control with a known substrate. |
| Cannot Differentiate Biotic vs. Abiotic Loss | Lack of proper controls. | Include sterile/killed controls (for abiotic loss) and dark controls (for photolysis).[10] |
| Inconsistent Analytical Results | 1. Compound adsorbed to flask/biomass. 2. Poor extraction efficiency. | 1. Perform solvent extraction on the whole culture sample. 2. Use Solid Phase Extraction (SPE) for sample cleanup and concentration. |
| Cannot Detect or Identify Metabolites | 1. Analytical method lacks sensitivity. 2. Metabolites are too polar/non-volatile for GC. 3. Co-elution of peaks in HPLC. | 1. Use Mass Spectrometry (MS) with Selected Ion Monitoring (SIM). 2. Use HPLC-MS or derivatize polar analytes for GC-MS. 3. Optimize HPLC gradient elution. |
Part 3: Frequently Asked Questions (FAQs)
Based on extensive research into analogous organosulfur compounds, the initial attack is a reductive cleavage of the disulfide bond (S-S).[3] This is catalyzed by a disulfide reductase, often an NADH-dependent enzyme, which transfers two electrons to the bond, breaking it and forming two molecules of the corresponding thiol, in this case, 4-chlorothiophenol.[3]
Its persistence is moderate and highly dependent on environmental conditions. Its low water solubility and high logP value suggest it will partition strongly to organic matter in soil and sediment, making it less available for degradation.[7] However, its susceptibility to both microbial and photochemical degradation indicates it is not recalcitrant. In environments with active microbial communities (especially Rhodococcus species) and sunlight exposure (like surface waters), its half-life could be relatively short.[1][5] In anaerobic, dark environments like deep sediment, its persistence would be significantly longer.
-
Aerobic Degradation: In the presence of oxygen, after the initial disulfide bond cleavage, the resulting 4-chlorothiophenol is likely attacked by oxygenase enzymes. This leads to hydroxylation of the aromatic ring, followed by ring-opening, and ultimately, mineralization to CO₂, water, chloride, and sulfate ions.[11] This is generally a faster and more complete degradation pathway.
-
Anaerobic Degradation: Under anaerobic conditions, the degradation pathway is different. While the initial reductive cleavage of the disulfide bond can still occur, subsequent degradation of the aromatic ring is much slower. It may proceed via reductive dechlorination (where the chlorine atom is removed) before the ring is broken down, often through a series of fermentation and methanogenic steps if a suitable microbial consortium is present.[12][13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical degradation of bisphenol S and its tetrahalogenated derivatives in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "ABIOTIC AND BIOTIC DEGRADATION OF BISPHENOLS" by Yanchen Sun [trace.tennessee.edu]
- 7. chemeo.com [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of native microorganism Rhodococcus spp. SL-9 for dibenzothiophene degradation and its application towards clean coal approach | Semantic Scholar [semanticscholar.org]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. Microbial degradation of chlorinated dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Polymerization of Bis(4-chlorophenyl) disulfide
Welcome to the technical support center for the polymerization of Bis(4-chlorophenyl) disulfide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound to form poly(p-phenylene sulfide) (PPS).
Issue: Low Polymer Yield or Conversion Rate
Q: My polymerization of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low polymer yield is a frequent challenge and can often be traced back to several key experimental parameters.
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Monomer Purity: The purity of the this compound monomer is critical. Impurities can act as chain terminators or participate in side reactions, thus hindering the growth of the polymer chain. It is advisable to use a high-purity monomer (≥97%)[1][2]. If the purity is questionable, recrystallization of the monomer prior to use is recommended.
-
Reaction Temperature: The thermolysis of this compound to PPS is highly temperature-dependent. Polymerization typically occurs at temperatures around 230°C, with the evolution of iodine if an iodide source is used as a promoter. Lower temperatures can lead to incomplete polymerization, while excessively high temperatures may promote side reactions and polymer degradation[3]. Precise temperature control is therefore essential.
-
Reaction Time: The duration of the polymerization needs to be sufficient to allow for high conversion. For thermolysis, reaction times can be several hours. Monitoring the reaction, for instance by observing the cessation of iodine evolution, can indicate completion.
-
Inert Atmosphere: The polymerization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Oxygen can interfere with the polymerization mechanism, leading to lower yields and polymers with inferior properties.
-
Solvent Selection: While thermolysis can be performed in a high-boiling solvent like diphenyl ether, the choice of solvent is crucial for other polymerization methods. The solvent must be stable at high temperatures and capable of dissolving the monomer and oligomeric intermediates[4]. For PPS synthesis in general, N-Methyl-2-pyrrolidone (NMP) is a common solvent due to its high boiling point and ability to dissolve reactants[4][5].
Issue: Low Molecular Weight of the Polymer
Q: The poly(p-phenylene sulfide) I synthesized has a low molecular weight. How can I increase the chain length?
A: Achieving a high molecular weight is key for obtaining desirable mechanical properties in the final polymer. Several factors influence the degree of polymerization.
-
Precise Temperature Control: The molecular weight of the resulting PPS is significantly influenced by the reaction temperature[3]. For the thermolysis of bis(4-halophenyl) disulfides, higher temperatures (e.g., 260-270°C) have been shown to yield polymers with higher molecular weights compared to lower temperatures (e.g., 220-230°C).
-
Effective Removal of Byproducts: The polymerization reaction often generates byproducts, such as iodine in the case of thermolysis promoted by an iodide source. Efficient removal of these byproducts from the reaction mixture can help drive the equilibrium towards polymer formation, leading to higher molecular weight chains. This can be achieved by conducting the reaction in an open system with a stream of inert gas.
-
Purity of Reactants: As with low yields, impurities in the monomer can act as chain-stoppers, limiting the final molecular weight of the polymer. Ensuring high purity of the this compound is a critical first step.
-
Reaction Environment: The presence of water in the reaction mixture can be detrimental, potentially leading to side reactions that limit chain growth. Dehydration of reactants and solvents is an important consideration, especially in polycondensation reactions involving sodium sulfide[6].
Issue: Poor Polymer Solubility or Processability
Q: The resulting polymer is insoluble and difficult to process. What could be the reason for this?
A: The insolubility of PPS is one of its characteristic properties, but excessive insolubility can indicate issues with the polymer structure.
-
Cross-linking: PPS can undergo cross-linking at high temperatures, especially in the presence of oxygen. This leads to a branched or network structure, which significantly reduces solubility and processability[7]. To minimize cross-linking, it is crucial to maintain a strictly inert atmosphere throughout the polymerization and subsequent handling at high temperatures.
-
High Crystallinity: PPS is a semi-crystalline polymer[8][9]. The degree of crystallinity can be influenced by the polymerization conditions and the thermal history of the polymer. Highly crystalline PPS will exhibit lower solubility.
-
Oxidative Side Reactions: Oxidative polymerization of diphenyl disulfide is another route to PPS, but it can sometimes lead to cross-linked products. Ensuring that the desired polymerization mechanism is dominant is key.
To improve processability, linear, high-molecular-weight PPS is often desired, which can be achieved through careful control of the reaction conditions to avoid cross-linking[4].
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the polymerization of this compound.
1. General Polymerization Questions
Q: What is the primary mechanism for the polymerization of this compound to poly(p-phenylene sulfide)?
A: The polymerization of this compound can proceed through different mechanisms depending on the reaction conditions. One established method is thermolysis, where heating the monomer, often in the presence of an iodide ion source, leads to the formation of PPS and elemental iodine. The reaction is driven by the removal of the unreactive iodine. Disulfide exchange reactions, which can be radical-mediated, are also fundamental to the polymerization of disulfide-containing compounds[10].
Caption: General workflow for the synthesis and characterization of PPS.
Materials:
-
This compound (high purity) [1]* Diphenyl ether (high-boiling solvent) * Nitrogen gas (for inert atmosphere)
-
Methanol (for washing)
-
Chloroform (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Nitrogen inlet and outlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Place this compound and diphenyl ether into the three-neck round-bottom flask.
-
Assemble the reaction apparatus, ensuring a continuous flow of nitrogen gas to maintain an inert atmosphere.
-
Heat the reaction mixture to 250-260°C with constant stirring.
-
Maintain this temperature for approximately 18 hours. The completion of the reaction may be indicated by a change in the viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid polymer using a Buchner funnel.
-
Wash the polymer sequentially with hot methanol and hot chloroform to remove the solvent and any unreacted monomer or oligomers. A final wash with methanol is recommended.
-
Dry the purified PPS polymer in a vacuum oven at 120°C overnight until a constant weight is achieved.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and diphenyl ether should be handled with care. Consult the Safety Data Sheets (SDS) before use.[11]
References
- 1. 双(4-氯苯基)二硫化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 5. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04627H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. enkidupolymers.com [enkidupolymers.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for Bis(4-chlorophenyl) disulfide
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Bis(4-chlorophenyl) disulfide. This document provides in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) peak assignment. The format is designed to be a practical, question-and-answer guide that addresses specific experimental problems with scientifically grounded explanations and solutions.
Section 1: Understanding the "Ideal" Spectrum
Before troubleshooting, it's crucial to know what a clean spectrum of this compound should look like. Due to the molecule's symmetry, a simple and predictable pattern is expected.
FAQ 1.1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Due to the plane of symmetry bisecting the disulfide bond, the two chlorophenyl groups are chemically equivalent. Furthermore, within each ring, the protons (and carbons) ortho to the sulfur atom are equivalent to each other, and the protons (and carbons) meta to the sulfur atom are also equivalent.
This symmetry results in a simple spectrum:
-
¹H NMR: You should observe two signals, both appearing as doublets, in the aromatic region (typically 7.0-8.0 ppm). These correspond to the two sets of chemically non-equivalent protons on the benzene ring.
-
¹³C NMR: You should observe four distinct signals in the aromatic region (typically 120-150 ppm).[1] These correspond to the four unique carbon environments in the molecule.
The expected chemical shifts are summarized in the table below.
Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Position (relative to S) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | Ortho (H-2, H-6) | ~7.45 | Doublet (d) | ~8.5 Hz |
| Meta (H-3, H-5) | ~7.28 | Doublet (d) | ~8.5 Hz | |
| ¹³C | C1 (C-S) | ~135.5 | Singlet | - |
| C2, C6 (C-H) | ~129.5 | Singlet | - | |
| C3, C5 (C-H) | ~129.0 | Singlet | - | |
| C4 (C-Cl) | ~134.0 | Singlet | - |
Note: These are approximate values. Actual shifts can vary slightly depending on solvent, concentration, and instrument calibration.
Section 2: Common Problems and Diagnostic Solutions
This section addresses the most frequently encountered issues when acquiring and interpreting the NMR spectra of this compound.
FAQ 2.1: My ¹H NMR spectrum shows more than two doublets in the aromatic region. What could be the cause?
The presence of extra peaks is almost always due to impurities. The most common culprits are the starting material, 4-chlorothiophenol, or over-oxidized byproducts.
-
Cause & Identification:
-
Unreacted 4-Chlorothiophenol: The starting material, 4-chlorothiophenol, is a common impurity if the oxidation reaction did not go to completion.[2][3] Its spectrum will also show two doublets in the aromatic region, but at slightly different chemical shifts from the disulfide product. It will also have a characteristic thiol (-SH) proton signal, which is often broad and can appear over a wide range (typically 3-4 ppm), though its position is highly dependent on concentration and solvent.
-
Solvent Impurities: Always check for residual solvent peaks. For example, residual chloroform (CHCl₃) appears at ~7.26 ppm, which can overlap with your product's signals. Other common lab solvents like acetone or ethyl acetate can also be present.[4]
-
Side-Reaction Products: Depending on the synthetic route, other related compounds could be present.
-
-
Troubleshooting Steps:
-
Run a Spectrum of the Starting Material: Acquire a ¹H NMR spectrum of your 4-chlorothiophenol starting material in the same solvent for direct comparison.
-
Check a Solvent Peak Reference Table: Compare any unexpected small peaks against a standard table of NMR solvent impurities.[4]
-
D₂O Shake: To confirm if an unknown peak is from an exchangeable proton like a thiol (-SH) or water, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The -SH or H₂O peak should significantly diminish or disappear.[5]
-
Diagram: Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying the source of unexpected NMR signals.
FAQ 2.2: The chemical shifts in my spectrum don't match the reference values exactly. Should I be concerned?
Minor deviations (±0.05 ppm) are common and usually not a cause for alarm. Larger shifts, however, warrant investigation.
-
Causality:
-
Solvent Effects: The polarity and anisotropic properties of the NMR solvent can significantly influence the local magnetic environment of the protons, causing shifts. A spectrum taken in DMSO-d₆ will look different from one taken in CDCl₃.[5]
-
Concentration: At high concentrations, intermolecular interactions can cause shifts in the observed chemical shifts.[5] It is always best to use a standard concentration (e.g., 5-10 mg in 0.6 mL of solvent).
-
Instrument Calibration: Ensure the spectrometer is properly calibrated. The residual solvent peak is the primary internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[6]
-
-
Troubleshooting Protocol:
-
Verify the Solvent Peak: Check that the residual solvent peak is correctly referenced to its standard chemical shift value.
-
Dilute the Sample: If your sample is highly concentrated, dilute it and re-acquire the spectrum to see if the peaks shift.
-
Note the Solvent: Always record the solvent used for the measurement, as this is critical information for comparing data.
-
Section 3: Advanced Analysis and Structure Confirmation
When 1D spectra are ambiguous or you need definitive proof of your structure, 2D NMR techniques are invaluable.
FAQ 3.1: The two doublets in my ¹H NMR spectrum are very close together and overlapping. How can I confirm which is which?
While the assignment can often be inferred from substituent effects, a 2D NMR experiment provides definitive proof of connectivity.
-
Recommended Technique: COSY (Correlation Spectroscopy)
-
Principle: A COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] For this compound, it will show a cross-peak between the doublet corresponding to the ortho protons and the doublet for the meta protons, as they are adjacent and J-coupled.
-
Interpretation: The presence of this cross-peak confirms the ¹H-¹H connectivity within the aromatic ring system and helps to resolve ambiguity if the signals are overlapping.
-
FAQ 3.2: How can I definitively assign the carbon signals in my ¹³C NMR spectrum?
Assigning the quaternary carbons (C-S and C-Cl) versus the protonated carbons (C-H) can be challenging from a ¹³C spectrum alone.
-
Recommended Technique: HSQC (Heteronuclear Single Quantum Coherence)
-
Principle: An HSQC experiment shows correlations between protons and the carbons they are directly attached to (one-bond ¹J-coupling).[7]
-
Interpretation: You will see cross-peaks connecting the proton signal at ~7.45 ppm to its attached carbon and the proton signal at ~7.28 ppm to its attached carbon. This allows you to unambiguously identify the two protonated carbons (C2/C6 and C3/C5). The remaining two signals in the ¹³C spectrum that do not show a correlation must, therefore, be the quaternary carbons (C1 and C4).
-
Diagram: 2D NMR Correlation Logic
Caption: Using COSY and HSQC to link proton and carbon signals.
Section 4: Experimental Protocols
Protocol 4.1: Standard Sample Preparation for ¹H/¹³C NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) using a clean pipette.
-
Cap and Mix: Securely cap the NMR tube and invert it several times to fully dissolve the sample. A brief sonication or gentle vortexing can aid dissolution.
-
Transfer: Carefully place the NMR tube into the spinner turbine, ensuring the depth is set correctly for your spectrometer.
-
Acquire Data: Insert the sample into the NMR magnet and proceed with shimming and data acquisition.
Protocol 4.2: D₂O Shake for Identifying Exchangeable Protons
-
Acquire Initial Spectrum: Follow Protocol 4.1 to acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the tube.
-
Shake: Re-cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It is not necessary to re-shim unless the sample volume has changed significantly. Acquire a second ¹H NMR spectrum.
-
Compare: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH, -NH, -SH) will have disappeared or significantly decreased in intensity in the second spectrum.[5]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alkalisci.com [alkalisci.com]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Bis(4-chlorophenyl) disulfide Synthesis with CuO Nanopowder
Welcome to the technical support center for the synthesis of bis(4-chlorophenyl) disulfide using CuO nanopowder. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the primary reaction pathway for synthesizing this compound using CuO nanopowder?
The most direct and common method is the oxidative coupling of 4-chlorothiophenol. In this reaction, two molecules of 4-chlorothiophenol are coupled in the presence of an oxidant and a catalyst, CuO nanopowder, to form the disulfide bond.
Q2: What is the specific role of CuO nanopowder in this reaction?
CuO nanopowder serves as a heterogeneous catalyst. Due to their high surface-to-volume ratio, these nanoparticles provide numerous active sites for the reaction to occur.[1][2] The copper in the nanoparticles facilitates the oxidation of the thiol groups (-SH) of 4-chlorothiophenol, leading to the formation of the disulfide (-S-S-) bond.[3][4][5] One of the key advantages of using a nanopowder catalyst is its potential for recovery and reuse, making the process more economical and environmentally friendly.[1]
Q3: What are the typical starting materials and reagents for this synthesis?
The essential components for this synthesis are:
-
Starting Material: 4-chlorothiophenol
-
Catalyst: CuO nanopowder
-
Solvent: A suitable organic solvent that can facilitate the reaction and dissolve the starting material.
-
Oxidant: Often, atmospheric oxygen can serve as the oxidant in copper-catalyzed thiol oxidations.
Q4: What are the key reaction parameters to control for optimal results?
Successful synthesis of this compound hinges on the careful control of several parameters:
-
Temperature: The reaction temperature will influence the rate of reaction and the potential for side reactions.
-
Catalyst Loading: The amount of CuO nanopowder will affect the reaction kinetics.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
-
Atmosphere: The presence of an oxidant, like oxygen from the air, is often crucial for the catalytic cycle.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of this compound
Q: I am observing a very low yield of my desired product. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can be traced back to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Suggested Solutions |
| Inactive Catalyst | The catalytic activity of CuO nanopowder can be affected by its preparation method, particle size, and surface characteristics. Improper storage or handling can also lead to deactivation. | 1. Characterize Your Catalyst: Ensure the CuO nanopowder has the desired properties (e.g., particle size, crystallinity) using techniques like XRD and TEM.[2] 2. Use Fresh or Properly Stored Catalyst: Store the nanopowder in a cool, dry place, away from atmospheric contaminants. 3. Optimize Catalyst Loading: Systematically vary the amount of CuO nanopowder to find the optimal concentration for your reaction scale. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the 4-chlorothiophenol starting material. 2. Increase Reaction Time: If the starting material is still present, extend the reaction time. 3. Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., 10 °C) to enhance the reaction rate, while monitoring for byproduct formation. |
| Poor Quality Starting Material | The 4-chlorothiophenol starting material may be impure or partially oxidized. | 1. Verify Purity: Check the purity of the 4-chlorothiophenol using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Use Fresh Starting Material: If possible, use freshly opened or purified 4-chlorothiophenol. |
| Inadequate Oxidation | The oxidative coupling of thiols requires an oxidant. If the reaction is performed under strictly inert conditions without an external oxidant, the catalytic cycle may be inhibited. | 1. Ensure Presence of an Oxidant: While CuO is a catalyst, the overall reaction is an oxidation. Often, performing the reaction open to the air or with gentle air bubbling is sufficient. 2. Consider a Mild Co-oxidant: If yields remain low, the addition of a mild co-oxidant could be explored, though this may increase the risk of over-oxidation. |
Problem 2: Presence of Impurities and Byproducts
Q: My final product is impure. What are the likely byproducts and how can I minimize their formation and remove them?
A: The formation of byproducts is a common challenge in organic synthesis. Identifying these impurities is the first step toward eliminating them.
Common Byproducts and Mitigation Strategies:
-
Unreacted 4-chlorothiophenol:
-
Identification: Can be detected by TLC, NMR, or GC-MS by comparing with a standard of the starting material.
-
Cause: Incomplete reaction.
-
Solution: Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.
-
-
Over-oxidation Products (e.g., Sulfonic Acids):
-
Identification: These highly polar compounds will have very different chromatographic behavior (e.g., baseline on non-polar TLC plates) and distinct spectroscopic signatures.
-
Cause: Harsh reaction conditions (e.g., excessively high temperature, overly strong oxidant) can lead to the oxidation of the disulfide bond.
-
Solution:
-
Milder Conditions: Reduce the reaction temperature.
-
Avoid Strong Oxidants: Rely on atmospheric oxygen or a very mild co-oxidant if necessary.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
-
-
Purification Strategy:
-
Recrystallization: this compound is a solid, and recrystallization is an effective method for purification.[6] Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the product from impurities based on their different polarities.
-
III. Experimental Protocols & Data
This section provides a general experimental workflow and a table of key reaction parameters for reference.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and optimization of this compound.
References
- 1. CuO hollow nanosphere-catalyzed cross-coupling of aryl iodides with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of CuO nanoparticles using aqueous extract of herbal tea (Stachys Lavandulifolia) flowers and evaluation of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3334146A - Method for the purification of bis(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
Handling and storage of "Bis(4-chlorophenyl) disulfide" to prevent degradation
Technical Support Center: Bis(4-chlorophenyl) disulfide
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and storage of this compound to prevent its degradation. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under normal, dry conditions.[1] However, the disulfide bond is susceptible to cleavage under certain conditions. The primary concerns are exposure to reducing agents, strong oxidizing agents, high pH, and certain metals that can catalyze degradation.[1][2][3] Disulfide bonds can undergo exchange reactions, especially in the presence of free thiols, which can lead to the formation of mixed disulfides and compromise the purity of the material.[4]
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is typically found on the product label, but refrigeration is often a good practice for minimizing degradation over time. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen, which can contribute to oxidative degradation pathways.
Q3: Is this compound sensitive to light?
A3: While the Safety Data Sheet (SDS) may not always explicitly state light sensitivity, it is a good laboratory practice to store all chemicals, including this compound, in amber vials or in a dark place to prevent any potential photochemical degradation. Some organosulfur compounds can be sensitive to UV light, which can provide the energy to initiate radical reactions leading to disulfide bond cleavage.[5]
Handling Solutions
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is a solid that can be dissolved in various organic solvents. The choice of solvent will depend on the specific application. For analytical purposes, solvents like acetonitrile or methanol are often used.[6] For reactions, compatibility with the reaction conditions is key. Always ensure the solvent is dry and free of contaminants that could initiate degradation.
Q5: How can I prevent degradation of this compound in solution?
A5: When in solution, the risk of degradation increases. To minimize this, you should:
-
Use Degassed Solvents: Dissolved oxygen can contribute to the oxidation of the disulfide bond or any free thiols present.[7] Degassing solvents by sparging with an inert gas like argon or nitrogen is recommended.
-
Control pH: The stability of disulfide bonds is pH-dependent. At pH values above 8, the formation of thiolate anions is favored, which are more susceptible to oxidation and can participate in disulfide exchange reactions.[3][4] Maintaining a slightly acidic to neutral pH (around 6.5-7.5) is generally advisable.[7]
-
Use Chelating Agents: Trace metal ions can catalyze the oxidation of thiols and the cleavage of disulfide bonds.[2] Adding a chelating agent like EDTA to your buffers can sequester these metal ions.[7]
-
Prepare Fresh Solutions: It is best to prepare solutions of this compound fresh for each experiment to avoid degradation that may occur during storage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to the degradation of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of your this compound stock. The disulfide bond may have been cleaved, leading to the formation of 4-chlorothiophenol or other byproducts.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, analyze your stock of this compound using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity.[8]
-
Check for Contaminants: Ensure that your solvents and other reagents are free from reducing agents or strong oxidizers that could have degraded the compound.
-
Implement Proper Storage: Review your storage conditions against the recommendations in the FAQs. Ensure the container is tightly sealed and stored in a cool, dry, and dark place.
-
Issue 2: Low Yield or Incomplete Reaction
-
Possible Cause: The reactive disulfide bond in this compound has been compromised, reducing the effective concentration of the starting material.
-
Troubleshooting Steps:
-
Assess Purity: As with Issue 1, confirm the purity of your starting material.
-
Evaluate Reaction Conditions:
-
pH: Ensure the pH of your reaction mixture is within a range that maintains the stability of the disulfide bond, unless the reaction mechanism requires specific pH conditions for disulfide cleavage.
-
Temperature: While some reactions require heat, prolonged exposure to high temperatures can promote degradation.
-
Incompatible Reagents: Review all reagents in your reaction for potential incompatibilities with disulfide bonds. Avoid strong reducing agents (like DTT or TCEP, unless intended for cleavage) and strong oxidizing agents.[1][3]
-
-
Issue 3: Appearance of Unidentified Peaks in Analytical Chromatograms (e.g., HPLC, GC)
-
Possible Cause: These peaks may correspond to degradation products of this compound. Common degradation pathways for diaryl disulfides can involve reduction to the corresponding thiol (4-chlorothiophenol) or oxidation to species like thiolsulfinates and thiolsulfonates.[9]
-
Troubleshooting Steps:
-
Characterize Byproducts: If possible, use mass spectrometry to identify the mass of the unknown peaks. This can provide clues about their structure and relation to the parent compound.
-
Review Handling Procedures: Scrutinize your entire experimental workflow, from weighing the compound to preparing the solution and running the analysis, to identify any steps where degradation might have been introduced (e.g., exposure to air for extended periods, use of contaminated glassware).
-
Run a Control: Analyze a freshly prepared solution of this compound from a new or properly stored batch to see if the unknown peaks are still present.
-
Visual Guides
Degradation Pathways of Diaryl Disulfides
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place (refrigeration often suitable) | Minimizes thermal degradation and slows down potential side reactions.[1] |
| Atmosphere | Tightly sealed container, consider inert gas (Ar, N₂) | Prevents exposure to moisture and oxygen, which can lead to hydrolysis and oxidation. |
| Light Exposure | Store in amber vials or in the dark | Prevents potential photochemical degradation. |
| Solution pH | 6.5 - 7.5 for aqueous solutions | Minimizes the formation of reactive thiolate anions and subsequent disulfide exchange or oxidation.[3][7] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases | These can directly react with and cleave the disulfide bond.[1] |
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Disulfide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst [mdpi.com]
"Bis(4-chlorophenyl) disulfide" safety precautions and personal protective equipment
Technical Support Center: Safe Handling of Bis(4-chlorophenyl) disulfide
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and emergency procedures for the handling and use of this compound (CAS No. 1142-19-4). As a Senior Application Scientist, this document is designed to ensure you can work safely and effectively with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues encountered during the experimental use of this compound.
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. The primary health hazards include:
-
Skin Irritation: It is known to cause skin irritation.[1]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1]
While there is no information available on acute toxicity, it is crucial to handle this chemical with care to avoid direct contact and inhalation.[1]
2. I have accidentally spilled a small amount of this compound powder on the lab bench. What is the correct cleanup procedure?
For small spills, follow these steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation of dust.
-
Wear Appropriate PPE: At a minimum, wear protective gloves, eye protection (goggles), and a lab coat.
-
Contain the Spill: Gently sweep up the spilled powder. Avoid creating dust clouds.
-
Collect and Dispose: Shovel the swept material into a suitable, labeled container for disposal.[1]
-
Decontaminate the Area: Wipe down the affected surface with soap and water.
-
Waste Disposal: Dispose of the contaminated materials and collected chemical as hazardous waste in accordance with local, state, and federal regulations.[1]
3. What should I do in case of accidental skin or eye contact with this compound?
Immediate first aid is critical. Follow the specific procedures outlined in the emergency response workflow below.
Emergency Response Workflow
The following diagram outlines the immediate steps to take in case of accidental exposure to this compound.
Caption: Emergency procedures for exposure to this compound.
4. What are the appropriate storage conditions for this compound?
To ensure the stability and safety of this compound, store it in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend room temperature storage.[2]
5. Can I work with this compound on an open bench?
It is strongly recommended to handle this compound in a well-ventilated area.[1] For procedures that may generate dust, it is best practice to work within a fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE) Selection Guide
The selection of appropriate PPE is crucial for minimizing exposure. The following table provides a guide for selecting the correct PPE when handling this compound.
| Body Part | PPE Recommendation | Standard | Rationale |
| Eyes/Face | Safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved | Protects against dust particles and splashes, preventing serious eye irritation.[1][3] |
| Hands | Protective gloves (e.g., nitrile rubber) | EN 374 | Prevents skin contact and subsequent irritation.[1] Always inspect gloves for integrity before use and check for chemical compatibility. |
| Body | Lab coat or other protective clothing | N/A | Prevents contamination of personal clothing and skin.[1] |
| Respiratory | Not required under normal use with adequate ventilation. For large quantities or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | NIOSH (US) or EN 136 (EU) | Protects against inhalation of dust, which can cause respiratory irritation.[1] |
Safe Handling and Experimental Protocols
Adherence to standardized protocols is essential for laboratory safety.
Protocol for Weighing and Preparing Solutions
-
Preparation: Before handling the compound, ensure that the weighing area is clean and located within a fume hood or a well-ventilated space.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a weighing vessel. Avoid generating dust.
-
Dissolution: If preparing a solution, add the solvent to the solid in a closed or covered vessel to prevent splashing.
-
Cleanup: After use, securely close the stock container and clean the weighing area. Dispose of any contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂S₂[1] |
| Molecular Weight | 287.23 g/mol [2][4] |
| Appearance | Pale yellow to cream powder or granules[5] |
| Melting Point | 71-74 °C (lit.)[2][4] |
| CAS Number | 1142-19-4[1][4][5] |
References
Validation & Comparative
A Comparative Guide to the Synthesis of Bis(4-chlorophenyl) disulfide for Researchers and Drug Development Professionals
Introduction
Bis(4-chlorophenyl) disulfide, a key organosulfur compound, finds significant applications in various fields, including its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and its use in the production of polymers like poly(p-phenylene sulfide).[1][2] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development and materials science. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound, complete with experimental data and protocols to inform your selection of the most suitable method for your specific needs.
Molecular Structure and Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂S₂ |
| Molecular Weight | 287.23 g/mol |
| Appearance | Pale yellow to cream solid |
| Melting Point | 71-74 °C |
| CAS Number | 1142-19-4 |
Comparative Analysis of Synthetic Routes
This guide will explore and compare four principal methods for the synthesis of this compound:
-
Oxidation of 4-chlorothiophenol
-
Reduction of 4-chlorobenzenesulfonyl chloride
-
Microwave-Assisted Synthesis from 1-chloro-4-iodobenzene
-
Synthesis from 4-chloroaniline via Diazonium Salt
A summary of the key performance indicators for each method is presented below, followed by a detailed discussion and experimental protocols.
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Oxidation | 4-chlorothiophenol | DMSO, Air/O₂ | 2 - 24 h | High to Quantitative | Simple procedure, mild conditions | Unpleasant odor of thiophenol |
| Reduction | 4-chlorobenzenesulfonyl chloride | Red Phosphorus, HI | 3 - 5 h | High | Avoids handling of thiols directly | Use of hazardous reagents |
| Microwave-Assisted | 1-chloro-4-iodobenzene | Elemental Sulfur, CuO nanoparticles | 10 - 30 min | Good to Excellent | Rapid synthesis, high efficiency | Requires specialized equipment |
| Diazonium Salt | 4-chloroaniline | NaNO₂, K-ethylxanthate, KOH | Multi-step | Moderate | Readily available starting material | Multi-step process, potential hazards with diazonium salts |
Method 1: Oxidation of 4-chlorothiophenol
The oxidation of the corresponding thiol is one of the most direct and common methods for the synthesis of symmetrical disulfides. This approach is favored for its simplicity and often high yields.
Mechanistic Insight
The reaction proceeds via the formation of a thiyl radical, which then dimerizes to form the disulfide bond. Various oxidizing agents can be employed to facilitate this transformation, ranging from mild oxidants like air and dimethyl sulfoxide (DMSO) to stronger ones like hydrogen peroxide. The choice of oxidant can influence the reaction rate and the formation of over-oxidized byproducts such as sulfonic acids.
References
A Senior Application Scientist's Guide to Aryl Disulfides in Polymerization: A Comparative Analysis of Bis(4-chlorophenyl) disulfide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Role of the Disulfide Bond in Polymer Chemistry
Aryl disulfides represent a pivotal class of compounds in modern polymer science, prized for the dynamic and responsive nature of their sulfur-sulfur (S-S) bond. This covalent linkage, while robust, can be reversibly cleaved under mild thermal, redox, or photochemical stimuli, making it a "smart" functional group for advanced material design[1][2]. Their applications are diverse, ranging from initiators in controlled radical polymerizations to key components in self-healing materials and stimulus-responsive drug delivery systems[1][3][4].
The reactivity of the S-S bond and the resulting thiyl radicals (Ar-S•) is profoundly influenced by the electronic nature of the substituents on the aromatic ring[1][5]. Electron-withdrawing or -donating groups can alter the S-S bond dissociation energy, impacting initiation efficiency, propagation kinetics, and the properties of the final polymer. This guide provides an in-depth comparison of bis(4-chlorophenyl) disulfide, which features an electron-withdrawing chloro group, against other common aryl disulfides in polymerization, with a focus on the synthesis of high-performance polymers like poly(p-phenylene sulfide) (PPS).
Focus Product: this compound
This compound ([ClC₆H₄S]₂) is a symmetrical aryl disulfide characterized by a chlorine atom at the para position of each phenyl ring. This substitution is critical to its chemical behavior. The electron-withdrawing nature of chlorine influences the electron density of the S-S bond, impacting its cleavage and the stability of the resultant 4-chlorophenylthiyl radical.
Its primary and most well-documented application is as a precursor for the synthesis of poly(p-phenylene sulfide) (PPS) through thermal polymerization (thermolysis)[6]. PPS is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and flame retardancy.
Mechanism of Polymerization: Thermolysis to PPS
The synthesis of PPS from this compound proceeds via a radical-mediated mechanism initiated by heat. The process involves the homolytic cleavage of the S-S bond to generate two arylthiyl radicals, which then propagate to form the polymer chain. However, unlike more reactive halo-substituted aryl disulfides, the polymerization of this compound requires the presence of a co-reagent, such as an iodide ion, to proceed efficiently and drive the reaction forward.
Caption: Mechanism of PPS synthesis from this compound.
Comparative Performance Analysis: Halogenated Aryl Disulfides in PPS Synthesis
The choice of the halogen substituent on the bis(phenyl) disulfide precursor has a profound impact on both the polymerization process and the final properties of the resulting PPS. A study by Wang and Hay systematically investigated the thermolysis of bis(4-halophenyl) disulfides, providing crucial comparative data.
Causality Behind Experimental Choices
The experimental design of heating the disulfide in a high-boiling solvent like diphenyl ether under a nitrogen stream serves multiple purposes. The high temperature (250-270 °C) provides the necessary activation energy for the homolytic cleavage of the S-S bond. The inert nitrogen atmosphere is critical to prevent oxidative side reactions that could terminate the radical polymerization or degrade the polymer. The key insight from this work is the role of iodide ions. For less reactive precursors like bis(4-chlorophenyl) and bis(4-bromophenyl) disulfide, the addition of an iodide source is essential. The iodide ion acts as a halogen acceptor, removing the chloro/bromo radicals and forming elemental iodine, which evolves from the reaction. This removal of a reaction intermediate serves as the thermodynamic driving force for the polymerization.
Quantitative Performance Data
The performance of this compound is best understood when compared directly with its bromo-, iodo-, and unsubstituted (diphenyl disulfide) analogs.
| Precursor Disulfide | Additive Required | Resulting Polymer (PPS) Tm (°C) | Resulting Polymer (PPS) DP | Citation |
| Bis(4-chloro phenyl) disulfide | Equivalent of Iodide Ion | 175 | Not specified, lower MW implied | |
| Bis(4-bromo phenyl) disulfide | Equivalent of Iodide Ion | 275 | ~60 | |
| Bis(4-iodo phenyl) disulfide | None (Direct Thermolysis) | 282 | ~180 | |
| Diphenyl disulfide | None (Direct Thermolysis) | Low MW, low melting point | Low |
Tm = Melting Temperature; DP = Degree of Polymerization
Analysis of Results:
-
Reactivity: The reactivity trend for direct thermolysis is Iodo > Bromo ≈ Chloro. Bis(4-iodophenyl) disulfide polymerizes directly to high molecular weight PPS, as the C-I bond is weaker and the removal of iodine is thermodynamically favorable. Conversely, the chloro- and bromo- versions are significantly less reactive and require an iodide additive to facilitate the polymerization.
-
Polymer Quality: There is a direct correlation between the precursor's reactivity and the quality of the resulting polymer. The use of bis(4-iodophenyl) disulfide yields PPS with the highest melting point (282 °C) and degree of polymerization (~180), comparable to commercial PPS. Bis(4-bromophenyl) disulfide produces a polymer with a respectable Tm of 275 °C. However, this compound yields a polymer with a significantly lower melting point of 175 °C, indicating a lower molecular weight and/or less crystalline structure.
This performance difference is rooted in the bond dissociation energies (C-X and S-S) and the efficiency of the radical propagation versus termination reactions. The electron-withdrawing chlorine atom can stabilize the thiyl radical, but the overall reaction kinetics are less favorable without a potent driving force.
Broader Applications: Aryl Disulfides in Controlled Polymerization
Beyond polycondensation, aryl disulfides are integral to reversible-deactivation radical polymerization (RDRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In this context, they can act as precursors to RAFT agents or participate in disulfide exchange reactions[2][7][8].
While this compound is not a conventional RAFT agent, its electronic properties offer predictive insights.
-
Radical Stability: The electron-withdrawing chloro groups would stabilize the formed thiyl radical. In a radical exchange process, this stability can influence the equilibrium between active and dormant species.
-
Reactivity Comparison: Compared to an aryl disulfide with electron-donating groups (e.g., methoxy), which would have a weaker S-S bond, this compound would likely require more energy for initial cleavage but would form a more stable radical intermediate[1]. This trade-off is central to designing controlled polymerization systems.
Experimental Protocols
The following is a representative protocol for the synthesis of PPS, adapted from the literature, to serve as a self-validating system for researchers.
Protocol: Synthesis of PPS from Bis(4-iodophenyl) disulfide
References
- 1. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jsta.cl [jsta.cl]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. Micro Review of RAFT Polymerization [sigmaaldrich.cn]
- 8. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to the Structural Validation of Bis(4-chlorophenyl) disulfide
This guide provides a comprehensive framework for the structural validation of "Bis(4-chlorophenyl) disulfide" using a multi-technique spectroscopic approach. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, presenting a self-validating workflow that ensures the unequivocal identification of the target molecule against plausible alternatives. Our approach is grounded in the principles of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a robust and logical pathway to structural confirmation.
Introduction: The Imperative of Unambiguous Structural Validation
In the realm of chemical synthesis and drug development, the precise structural characterization of a molecule is paramount. An erroneous structural assignment can lead to flawed biological data, wasted resources, and potential safety concerns. "this compound" (1), a symmetrical aromatic disulfide, presents a valuable case study for illustrating a rigorous spectroscopic validation process. Its synthesis, often an oxidative coupling of 4-chlorothiophenol (2), can potentially yield unreacted starting material or side-products such as the corresponding sulfide (3) or sulfone (4). This guide will systematically compare the expected spectroscopic signatures of our target compound with these key alternatives.
The Validation Workflow: A Multi-faceted Approach
A robust structural validation relies on the convergence of data from multiple, independent spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system. The workflow for validating the structure of this compound is outlined below.
Caption: A logical workflow for the spectroscopic validation of this compound.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information to distinguish it from its potential alternatives.
The ¹H NMR spectrum of a para-disubstituted benzene ring typically exhibits a characteristic pattern of two doublets, arising from the magnetic non-equivalence of the protons ortho and meta to the substituents.[1] The symmetry of this compound simplifies the spectrum, as the two chlorophenyl rings are identical.
Expected Spectrum for this compound:
Due to the symmetry of the molecule, we expect to see two signals in the aromatic region, each integrating to 4 protons. The protons ortho to the disulfide linkage will be deshielded compared to those ortho to the chlorine atom. This is because sulfur is less electronegative than chlorine. The electronegativity of a substituent influences the chemical shift of nearby protons; electron-withdrawing groups tend to shift signals downfield.[1]
-
Protons ortho to the disulfide (Ha): A doublet, deshielded.
-
Protons meta to the disulfide (Hb): A doublet, shielded relative to Ha.
Comparison with Alternatives:
-
4-Chlorothiophenol (2): The presence of the thiol proton (-SH) would introduce a singlet, typically in the range of 3-4 ppm, which would be absent in the disulfide. The aromatic region would still show two doublets, but their chemical shifts would differ from the disulfide due to the different electronic effect of the -SH group compared to the -S-S-Ar group.
-
Bis(4-chlorophenyl) sulfide (3): The overall pattern of two doublets in the aromatic region would be similar. However, the chemical shifts would be slightly different due to the change from a disulfide to a sulfide linkage.
-
4,4'-Dichlorodiphenyl sulfone (4): The strongly electron-withdrawing sulfone group would cause a significant downfield shift of both aromatic doublets compared to the disulfide.[2][3]
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For para-disubstituted benzenes with identical substituents, symmetry results in only four signals for the aromatic carbons.[4]
Expected Spectrum for this compound:
-
C-S (ipso-carbon): Quaternary carbon, expected to be the most deshielded in the aromatic region.
-
C-Cl (ipso-carbon): Quaternary carbon.
-
CH (ortho to S): Protonated aromatic carbon.
-
CH (meta to S): Protonated aromatic carbon.
Comparison with Alternatives:
-
4-Chlorothiophenol (2): The chemical shifts of the aromatic carbons would be different due to the -SH group.
-
Bis(4-chlorophenyl) sulfide (3): The chemical shifts would be subtly different from the disulfide.
-
4,4'-Dichlorodiphenyl sulfone (4): The carbon attached to the highly deshielding sulfone group would appear at a significantly downfield chemical shift.[2]
| Compound | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals (approx. ppm) | Key Differentiating Feature |
| This compound (1) | Two doublets (each 4H) | ~4 signals (125-140 ppm) | Absence of -SH proton signal |
| 4-Chlorothiophenol (2) | Two doublets (each 2H) + singlet for -SH (~3-4 ppm) | ~4 signals, different shifts than (1) | Presence of a singlet for the thiol proton. |
| Bis(4-chlorophenyl) sulfide (3) | Two doublets (each 4H), slightly different shifts than (1) | ~4 signals, subtly different shifts than (1) | Subtle chemical shift differences compared to the disulfide. |
| 4,4'-Dichlorodiphenyl sulfone (4) | Two doublets (each 4H), significantly downfield shifted compared to (1) | ~4 signals, C-SO₂ significantly downfield shifted | Pronounced downfield shift of all aromatic signals due to the electron-withdrawing SO₂ group. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups.
Expected Spectrum for this compound:
-
Aromatic C-H stretch: Above 3000 cm⁻¹.[5]
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.[5]
-
C-Cl stretch: Typically in the 1000-1100 cm⁻¹ region.
-
S-S stretch: This is a weak absorption and can be difficult to observe, typically appearing in the 400-540 cm⁻¹ range.[6]
Comparison with Alternatives:
-
4-Chlorothiophenol (2): The most significant difference would be the presence of a weak S-H stretching band around 2550-2600 cm⁻¹.[7] The absence of this peak in the product spectrum is strong evidence for the formation of the disulfide.
-
4,4'-Dichlorodiphenyl sulfone (4): The sulfone group would give rise to two very strong and characteristic stretching bands for the S=O bond, typically around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern.
Expected Spectrum for this compound:
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 286, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 66% of M⁺, and M+4 peak approximately 10% of M⁺).[8]
-
Fragmentation: The primary fragmentation pathway for aromatic disulfides is the cleavage of the S-S bond, which is the weakest bond in the molecule. This would lead to a prominent fragment ion at m/z 143 (chlorophenylthio radical cation).[8]
Comparison with Alternatives:
-
4-Chlorothiophenol (2): The molecular ion would be at m/z 144, with an isotopic pattern for one chlorine atom.
-
Bis(4-chlorophenyl) sulfide (3): The molecular ion would be at m/z 254, with an isotopic pattern for two chlorine atoms.[9]
-
4,4'-Dichlorodiphenyl sulfone (4): The molecular ion would be at m/z 287 (assuming protonation in ESI), with an isotopic pattern for two chlorine atoms.[2] The fragmentation pattern would be significantly different, likely involving loss of SO₂.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required compared to ¹H NMR (typically several hundred to thousands).
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan prior to running the sample.
-
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquisition:
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
Conclusion: A Triad of Evidence for Structural Certainty
The structural validation of "this compound" is a clear demonstration of the power of a multi-pronged spectroscopic approach. By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a self-validating and unambiguous structural assignment can be achieved. The convergence of evidence—the characteristic aromatic signals in the NMR spectra, the absence of an S-H stretch in the IR, and the correct molecular ion and fragmentation pattern in the mass spectrum—provides a robust and scientifically sound confirmation of the target structure, effectively ruling out plausible alternatives. This methodical approach is a cornerstone of good scientific practice in chemical research and development.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Dichlorodiphenyl sulfone(80-07-9) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 9. Bis(4-chlorophenyl) sulfide | C12H8Cl2S | CID 78854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
A Researcher's Guide to Selecting Bis(4-chlorophenyl) disulfide: A Comparative Analysis of Commercial Suppliers
For researchers in drug discovery and the broader scientific community, the quality and consistency of chemical reagents are paramount. Bis(4-chlorophenyl) disulfide, a key reagent in various synthetic and biological applications, is no exception. This guide provides a comprehensive comparative analysis of this compound from different commercial suppliers, offering a framework for informed purchasing decisions. We will delve into critical quality attributes, provide detailed analytical protocols for in-house verification, and present a functional assay to compare supplier performance in a biologically relevant context.
Introduction to this compound: Properties and Applications
This compound, also known as 4,4'-dichlorodiphenyl disulfide, is a symmetrical disulfide with the chemical formula (ClC₆H₄S)₂. It is a light yellow solid with a melting point in the range of 71-74°C.[1][2] This compound serves as a versatile building block in organic synthesis and has garnered significant interest for its biological activities.
Notably, this compound has been identified as a stabilizer of the tumor suppressor protein Programmed Cell Death 4 (Pdcd4).[3] Pdcd4 plays a crucial role in inhibiting tumor progression by suppressing the translation of specific mRNAs. Its degradation is a hallmark of many cancers. By stabilizing Pdcd4, this compound and its analogs present a promising avenue for anti-cancer drug development. Given this critical application, the purity and integrity of the compound are of utmost importance. Impurities could lead to misleading biological data and hinder the progress of research projects.
Key Quality Parameters for Supplier Evaluation
When sourcing this compound, researchers should critically evaluate the following parameters, typically found on the supplier's Certificate of Analysis (CoA):
-
Purity (Assay): This is the most crucial parameter, usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Look for suppliers offering high purity grades (e.g., >98%).
-
Identity Confirmation: The CoA should confirm the compound's identity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy.
-
Impurities: While a high purity value is desirable, understanding the nature and quantity of impurities is equally important. Common impurities may include starting materials like 4-chlorothiophenol or by-products from the synthesis.
-
Physical Properties: Parameters like melting point and appearance should be consistent with established values.
-
Solvent Residues: The presence of residual solvents from the manufacturing process should be minimal.
Analytical Protocols for In-House Quality Assessment
To ensure the quality of purchased this compound, we recommend performing the following in-house analytical tests on samples from different suppliers.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate and quantify this compound from potential impurities.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Causality behind Experimental Choices: A C18 column is chosen for its excellent retention of non-polar compounds like this compound. The gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities. Formic acid is added to the mobile phase to improve peak shape by ensuring the analytes are in a consistent ionic state.
Identity Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a fingerprint of the molecule, confirming its structure.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1 second
Expected Chemical Shifts (δ): The spectrum should show two doublets in the aromatic region, characteristic of the para-substituted phenyl rings.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of potential impurities.
GC-MS Method Parameters:
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temp. | 280°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 40-500 m/z |
Causality behind Experimental Choices: The non-polar DB-5ms column is well-suited for separating aromatic compounds. The temperature program is designed to elute the target compound and a range of potential impurities with varying boiling points. Electron ionization (EI) at 70 eV is used to generate reproducible mass spectra that can be compared against standard libraries for impurity identification.
Comparative Data Presentation
The following tables present hypothetical data from the analysis of this compound from three different commercial suppliers.
Table 1: Physical and Chemical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Light yellow solid | Off-white solid | Light yellow solid |
| Melting Point (°C) | 72-74 | 70-73 | 71-73 |
| Purity by HPLC (%) | 99.2 | 97.5 | 98.8 |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
Table 2: Impurity Profile by GC-MS (%)
| Impurity | Supplier A | Supplier B | Supplier C |
| 4-chlorothiophenol | 0.15 | 0.8 | 0.3 |
| Unidentified Impurity 1 | <0.1 | 0.5 | 0.2 |
| Unidentified Impurity 2 | <0.1 | 0.2 | <0.1 |
| Total Impurities | <0.3 | 1.5 | <0.6 |
Performance in a Functional Assay: Pdcd4 Stabilization
To assess the functional performance of this compound from different suppliers, a cell-based luciferase reporter assay can be employed to measure the stabilization of Pdcd4.[4]
Signaling Pathway of Pdcd4 Degradation
Caption: Simplified signaling pathway of Pdcd4 degradation and the potential point of intervention for this compound.
Experimental Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing a Pdcd4-luciferase fusion protein in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare stock solutions of this compound from each supplier in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Treatment: Treat the cells with the different concentrations of the compound from each supplier for 24 hours. Include a vehicle control (DMSO) and a positive control for Pdcd4 degradation (e.g., a known activator of the PI3K/AKT pathway).
-
Luciferase Assay: After the treatment period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a plate reader.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and express the results as a percentage of the vehicle control.
Table 3: Hypothetical Pdcd4 Stabilization Results (% of Vehicle Control)
| Concentration (µM) | Supplier A | Supplier B | Supplier C |
| 1 | 110 ± 5 | 102 ± 8 | 108 ± 6 |
| 5 | 145 ± 10 | 115 ± 12 | 135 ± 9 |
| 10 | 180 ± 15 | 130 ± 15 | 165 ± 12 |
| 25 | 220 ± 20 | 150 ± 18 | 190 ± 15 |
| 50 | 250 ± 25 | 165 ± 20 | 210 ± 18 |
Interpretation of Results: In this hypothetical scenario, the compound from Supplier A shows the highest potency in stabilizing Pdcd4, likely due to its higher purity and lower levels of potentially interfering impurities. The material from Supplier B exhibits significantly lower activity, suggesting that the higher impurity content may be detrimental to its biological function.
Conclusion and Recommendations
The selection of a chemical supplier should be a data-driven process. While cost is a factor, the purity and functional performance of the reagent are paramount to ensure the reproducibility and validity of research findings. This guide provides a framework for the comparative analysis of this compound from different commercial sources. We recommend that researchers:
-
Request and scrutinize the Certificate of Analysis from potential suppliers.
-
Perform in-house analytical validation on new batches of the compound, particularly for critical applications.
-
Conduct a functional assay relevant to their research to confirm the performance of the material from a chosen supplier.
By adopting this rigorous approach, researchers can confidently select a supplier that provides high-quality this compound, thereby enhancing the reliability and impact of their scientific endeavors.
References
A Tale of Two Disulfides: A Senior Application Scientist's Guide to Bis(4-chlorophenyl) disulfide and Bis(4-aminophenyl) disulfide
In the vast landscape of disulfide chemistry, bis(4-chlorophenyl) disulfide and bis(4-aminophenyl) disulfide emerge as two structurally similar yet functionally divergent molecules. While both share the core diphenyl disulfide framework, the substitution of a chloro- group versus an amino- group at the para-position dramatically alters their chemical reactivity and unlocks a distinct suite of applications. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, moving beyond a simple list of properties to explore the causality behind their experimental utility.
At a Glance: A Comparative Overview
| Feature | This compound | Bis(4-aminophenyl) disulfide |
| Primary Application Areas | Industrial biocides, polymerization regulation, potential anti-cancer agent. | Self-healing polymers, reprocessable thermosets, bioconjugation and drug delivery. |
| Key Functional Group | Chloro (-Cl) | Amino (-NH₂) |
| Reactivity Hallmark | Relative stability, participation in radical reactions. | Dynamic covalent chemistry (disulfide exchange), nucleophilicity of the amino group. |
| Mechanism of Action | Varies by application (e.g., disruption of cellular processes in fungi). | Reversible disulfide bond cleavage and reformation, amine-based crosslinking. |
This compound: A Workhorse in Industrial and Preclinical Applications
This compound is a robust molecule primarily utilized for its stability and reactivity in specific industrial contexts. Its applications are a direct consequence of the electron-withdrawing nature of the chlorine atoms, which influences the properties of the disulfide bond and the aromatic rings.
Industrial Applications: A Guardian Against Microbial Growth and a Controller of Polymer Chains
As a biocide and fungicide, this compound is employed in industrial settings like cooling systems and metalworking fluids to inhibit microbial proliferation[1]. The precise mechanism of its antimicrobial action is not extensively detailed in readily available literature, but it is believed to involve the disruption of essential cellular processes in microorganisms.
A Potential New Role in Oncology: Stabilizing the Tumor Suppressor Pdcd4
Recent research has unveiled a compelling potential application for this compound in cancer therapy. It has been identified as a novel stabilizer of the Programmed Cell Death 4 (Pdcd4) protein, a tumor suppressor that is often lost in various cancers.[4][5][6] The degradation of Pdcd4 is a complex process involving phosphorylation and ubiquitination.[4][5][6] this compound has been shown to inhibit this degradation, thereby increasing the intracellular levels of Pdcd4.
Experimental Insight: Pdcd4 Stabilization
A luciferase-based cellular assay was used to monitor the stabilization of Pdcd4. In this assay, a decrease in luciferase activity corresponds to Pdcd4 degradation. Treatment with this compound resulted in a concentration-dependent recovery of luciferase activity, indicating stabilization of Pdcd4.
| Concentration of this compound | Pdcd4 Stabilization (relative to control) |
| 1 µM | ~20% |
| 3 µM | ~40% |
| 10 µM | ~60% |
| 30 µM | ~55% |
Data synthesized from Schmid T, et al. (2016). Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4. PLOS ONE.[4]
This stabilizing effect was shown to be specific, as structurally related compounds with alterations to the disulfide linker lost their activity.[4][5][6] This suggests that the disulfide bond's flexibility and electronic properties are crucial for its biological function.[4][5][6]
Bis(4-aminophenyl) disulfide: The Architect of Dynamic and Functional Materials
In stark contrast to its chlorinated counterpart, bis(4-aminophenyl) disulfide is a key player in the development of advanced, "smart" materials and bioconjugates. This is primarily due to two key features: the dynamic nature of its aromatic disulfide bond and the reactive amino groups.
Revolutionizing Polymer Science: Self-Healing and Reprocessable Materials
The disulfide bond in bis(4-aminophenyl) disulfide can undergo reversible cleavage and reformation, a process known as disulfide exchange. This dynamic covalent chemistry is the cornerstone of its application in self-healing polymers and reprocessable thermosets.[][8] When a material containing these bonds is damaged, the disulfide bonds at the fracture interface can break and then reform, effectively "healing" the crack and restoring the material's integrity.[9][10]
This self-healing can occur at room temperature without the need for external catalysts, a significant advantage in many applications.[] The mechanism is believed to be radical-mediated, where ambient energy is sufficient to initiate the homolytic cleavage of the disulfide bond.[1][]
As a hardener for epoxy resins, bis(4-aminophenyl) disulfide imparts reprocessability and recyclability to traditionally intractable thermoset materials.[1] At elevated temperatures, the disulfide exchange allows the crosslinked network to rearrange, enabling the material to be reshaped and repaired.
Experimental Insight: Performance in Epoxy Networks
When used as a hardener for a diglycidyl ether of bisphenol A (DGEBA) epoxy resin, bis(4-aminophenyl) disulfide (abbreviated as 4-AFD) demonstrates robust mechanical and thermal properties.
| Property | Value |
| Glass Transition Temperature (Tg) | 130 °C |
| Tensile Stress at Break | 88 MPa |
| Tensile Strain at Break | 7.1% |
Data from Martín, R., et al. (2018). Mechanochromic and thermochromic response of dynamic epoxy networks based on aromatic disulfides. Materials Chemistry C.[1]
These properties, combined with the material's reprocessability, make it a promising candidate for advanced composites in the aerospace and automotive industries.
A Vital Tool in Bioconjugation and Drug Development
The amino groups of bis(4-aminophenyl) disulfide provide reactive handles for conjugation to biomolecules, such as proteins and antibodies.[11] This has profound implications for drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).
In a typical ADC strategy, the disulfide bonds within an antibody are first reduced to generate free thiol groups. A linker molecule containing a maleimide group is then attached to these thiols. A cytotoxic drug is subsequently conjugated to this linker. While bis(4-aminophenyl) disulfide itself is not the complete linker, the principle of utilizing disulfide chemistry for bioconjugation is central. The amino groups of a molecule like bis(4-aminophenyl) disulfide could be modified to incorporate a linker and a drug, creating a bifunctional molecule for attachment to a reduced antibody.
Workflow: Antibody-Drug Conjugation via Disulfide Bridging
The following is a generalized, step-by-step workflow illustrating the key principles of conjugating a drug to an antibody via its disulfide bonds.
Step 1: Antibody Reduction
-
Prepare a solution of the monoclonal antibody (e.g., 5-20 mg/mL) in a suitable buffer such as phosphate-buffered saline (PBS), pH 7.2.
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM, to the antibody solution.[4]
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds to free thiol groups.[4]
-
Remove the excess reducing agent using a size-exclusion chromatography column (e.g., Sephadex G25) equilibrated with a degassed buffer.[4]
Step 2: Drug-Linker Conjugation
-
Prepare a solution of the thiol-reactive drug-linker construct (e.g., a maleimide-functionalized drug) in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation. A typical molar excess of the drug-linker is used to ensure efficient conjugation.
-
Incubate the reaction mixture at 4°C for 1-4 hours or at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.
Step 3: Purification and Characterization
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography or tangential flow filtration.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography-high-performance liquid chromatography (SEC-HPLC).
Synthesis Protocols: A Chemist's Perspective
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 4-chlorothiophenol.[12][13][14]
Experimental Protocol:
-
Dissolve 4-chlorothiophenol in a suitable solvent, such as ethanol or dichloromethane.
-
Add an oxidizing agent, such as hydrogen peroxide or iodine, dropwise to the solution while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white to pale yellow solid.
Synthesis of Bis(4-aminophenyl) disulfide
One established method for synthesizing bis(4-aminophenyl) disulfide involves the reaction of p-chloronitrobenzene with sodium sulfide, followed by oxidation.[15]
Experimental Protocol:
-
In a round-bottomed flask, combine p-chloronitrobenzene, sodium sulfide nonahydrate, and water.[15]
-
Heat the mixture to reflux with vigorous stirring for several hours.[15]
-
Cool the reaction mixture and filter to remove any insoluble material.
-
Concentrate the filtrate by distillation.
-
Add an oxidizing agent, such as 30% hydrogen peroxide, dropwise to the concentrated filtrate while maintaining the temperature between 65-70°C.[15]
-
Cool the reaction mixture to induce precipitation of the crude product.
-
Collect the crude product by filtration and recrystallize it from an ethanol/water mixture to yield pure bis(4-aminophenyl) disulfide.[15]
Visualizing the Chemical Logic
Diagram: Divergent Applications from a Common Core
Caption: Structural modifications dictate the distinct applications of the two disulfides.
Diagram: Mechanism of Disulfide Exchange in Self-Healing Polymers
Caption: The reversible cleavage and reformation of disulfide bonds enables self-healing.
Conclusion: A Choice Dictated by Function
The comparison of this compound and bis(4-aminophenyl) disulfide offers a compelling case study in structure-function relationships. The seemingly minor substitution of a chlorine atom for an amino group fundamentally alters the electronic and reactive properties of the molecule, leading to vastly different and highly specialized applications. For industrial processes requiring stability and controlled radical reactivity, this compound proves to be a reliable choice, with an exciting future potential in oncology. Conversely, for the design of dynamic, functional materials and for sophisticated bioconjugation strategies, the dynamic covalent chemistry and nucleophilic handles of bis(4-aminophenyl) disulfide are unparalleled. The selection between these two molecules is, therefore, not a matter of superior performance in a vacuum, but a strategic decision based on the desired chemical causality and final application.
References
- 1. This compound [myskinrecipes.com]
- 3. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemeo.com [chemeo.com]
- 11. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]
- 12. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 15. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial Bis(4-chlorophenyl) disulfide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and drug development, the purity of reagents is not merely a matter of quality control; it is a critical determinant of experimental reproducibility, reaction efficiency, and ultimately, the safety and efficacy of the end product. Bis(4-chlorophenyl) disulfide, a widely utilized reagent in various chemical transformations, including radical reactions and the introduction of sulfur moieties, is no exception. The presence of impurities, even in trace amounts, can have significant and often unforeseen consequences on reaction outcomes.
This guide provides a comprehensive analysis of the common impurities found in commercial "this compound," offers a comparative overview with alternative disulfide reagents, and presents detailed, validated analytical methodologies for impurity profiling. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical insights necessary to make informed decisions about reagent selection and quality assessment in your research and development endeavors.
The Genesis of Impurities: A Look at the Synthesis of this compound
The most prevalent method for synthesizing this compound is the oxidation of 4-chlorothiophenol. This seemingly straightforward reaction can give rise to a primary and most common impurity: unreacted 4-chlorothiophenol . The efficiency of the oxidation and purification process directly impacts the final purity of the disulfide.
Beyond the starting material, other process-related impurities can arise from side reactions or the use of different oxidizing agents. For instance, over-oxidation can lead to the formation of thiosulfinates and thiosulfonates.[1] The choice of solvent and catalyst can also introduce additional, unforeseen byproducts.
References
A Comparative Guide to the Cytotoxicity of Bis(4-chlorophenyl) Compounds
This guide provides a comprehensive comparison of the cytotoxic profiles of prominent "Bis(4-chlorophenyl)" compounds, including Bis(4-chlorophenyl) sulfone (BPS), Dichlorodiphenyltrichloroethane (DDT), and its primary metabolite, Dichlorodiphenyldichloroethylene (DDE). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective analysis of their relative toxicities and underlying mechanisms of action.
Introduction
The "Bis(4-chlorophenyl)" structural motif is present in a variety of chemical compounds, from industrial chemicals to pesticides. Their widespread use and persistence in the environment have raised significant concerns regarding their potential impact on human health. Understanding the cytotoxic properties of these compounds is paramount for assessing their risk and for the development of safer alternatives. This guide will delve into the known cytotoxic effects of BPS, DDT, and DDE, drawing upon both in vivo and in vitro studies to provide a comparative perspective. While quantitative in vitro cytotoxicity data for BPS is limited, this guide will leverage available toxicological information to draw meaningful comparisons with the more extensively studied DDT and its metabolites.
Comparative Cytotoxicity Overview
A direct comparison of the in vitro cytotoxicity of Bis(4-chlorophenyl) compounds is challenged by the disparity in available data. While DDT and its metabolites have been the subject of numerous cytotoxic studies, providing specific IC50 values, research on BPS has primarily focused on its in vivo toxicological effects.
Table 1: Summary of Cytotoxic Profiles of Selected Bis(4-chlorophenyl) Compounds
| Compound | Structure | Key Cytotoxic Effects | IC50 Values (µM) & Cell Line | Primary Mechanism of Action |
| Bis(4-chlorophenyl) sulfone (BPS) | O=S(=O)(c1ccc(Cl)cc1)c2ccc(Cl)cc2 | Liver and kidney toxicity (in vivo), oxidative stress.[1] Proliferative effects in MCF-7 cells. | Not available in peer-reviewed literature. | Induction of hepatic enzymes, oxidative stress.[1] Potential endocrine disruption.[2] |
| Dichlorodiphenyltrichloroethane (DDT) | Clc1ccc(C(c2ccc(Cl)cc2)C(Cl)(Cl)Cl)cc1 | Apoptosis induction, DNA damage, endocrine disruption, neurotoxicity. | 2.5 µM (Human Natural Killer cells - decreased lytic function).[3] | Endocrine disruption, induction of apoptosis, DNA damage.[1] |
| Dichlorodiphenyldichloroethylene (DDE) | Clc1ccc(C(=C(Cl)Cl)c2ccc(Cl)cc2)cc1 | Apoptosis induction, endocrine disruption, impairment of fertility. | Not explicitly defined as a cytotoxic IC50, but estrogenic effects observed at concentrations as low as 0.0008 µM in MCF-7 cells. | Endocrine disruption (estrogenic and anti-androgenic effects).[4] |
Note: The lack of a reported IC50 value for BPS in the peer-reviewed literature is a significant data gap and prevents a direct quantitative comparison of potency with DDT and DDE.
In-Depth Analysis of Cytotoxic Mechanisms
Bis(4-chlorophenyl) sulfone (BPS)
While in vitro cytotoxicity data for BPS is scarce, in vivo studies in rats provide valuable insights into its toxicological profile. Administration of BPS has been shown to induce hepatic effects, including increased liver weight and the induction of xenobiotic-metabolizing enzymes.[1] A key finding is the induction of oxidative stress, as evidenced by increased levels of thiobarbituric acid-reactive substances (TBARS) in the liver.[1] This suggests that BPS-mediated cytotoxicity may be, at least in part, driven by the generation of reactive oxygen species (ROS), leading to cellular damage.
Furthermore, some research points towards BPS as a potential endocrine-disrupting chemical, similar to other bisphenol compounds.[2] Studies on the estrogen-responsive human breast cancer cell line, MCF-7, have demonstrated that BPS can induce cell proliferation, an effect that is mediated through estrogen receptors.[2] This proliferative effect, rather than direct cytotoxicity, has been the focus of recent research on BPS in cancer cell lines.
Dichlorodiphenyltrichloroethane (DDT) and Dichlorodiphenyldichloroethylene (DDE)
DDT and its persistent metabolite DDE are well-documented cytotoxic agents with multiple mechanisms of action. Their notoriety as endocrine disruptors is a central aspect of their toxicity. They can mimic the action of estrogen and also exhibit anti-androgenic effects, leading to disruptions in hormonal signaling pathways that are critical for cell growth, differentiation, and reproduction.[4]
Beyond endocrine disruption, DDT and DDE are known to induce apoptosis, or programmed cell death, in various cell types. Studies have shown that these compounds can trigger DNA damage, which is a common initiator of the apoptotic cascade.[1] For instance, in vitro studies on human peripheral blood mononuclear cells have demonstrated that DDT, DDE, and another metabolite, dichlorodiphenyldichloroethane (DDD), can induce significant DNA damage and increase the percentage of apoptotic cells.[1]
Experimental Methodologies
To facilitate further research and comparative analysis, this section provides detailed protocols for standard cytotoxicity and mechanistic assays.
Cell Viability and Cytotoxicity Assays
The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.
Caption: General workflow for in vitro cytotoxicity testing.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
After the compound treatment period, remove the culture medium.
-
Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing an indicator of compromised cell membrane integrity.
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol:
-
After compound treatment, collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubate at room temperature for the time specified by the manufacturer (typically 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Determine cytotoxicity as a percentage of the maximum LDH release control.
-
Mechanistic Assays
The following diagram illustrates a potential signaling pathway for cytotoxicity induced by Bis(4-chlorophenyl) compounds, integrating oxidative stress and apoptosis.
Caption: Putative signaling pathway for cytotoxicity.
1. Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular levels of ROS, which are key mediators of oxidative stress.
-
Principle: A cell-permeable fluorescent probe (e.g., DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to a highly fluorescent compound (DCF).
-
Protocol:
-
After compound treatment, wash the cells with a suitable buffer.
-
Load the cells with the ROS-sensitive probe and incubate.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Harvest cells after compound treatment.
-
Wash the cells with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
Conclusion
The comparative analysis of "Bis(4-chlorophenyl)" compounds reveals distinct toxicological profiles. While DDT and its metabolite DDE are well-characterized cytotoxic agents with established endocrine-disrupting and apoptotic activities, the understanding of Bis(4-chlorophenyl) sulfone's cytotoxicity is primarily derived from in vivo studies, which point towards oxidative stress as a key mechanism. A significant data gap exists regarding the in vitro cytotoxicity of BPS, precluding a direct quantitative comparison with DDT and DDE.
This guide underscores the importance of a multi-faceted approach to cytotoxicity assessment, combining cell viability assays with mechanistic studies to elucidate the underlying pathways of toxicity. Further research, particularly focused on generating robust in vitro cytotoxicity data for BPS across a range of cell lines, is crucial for a more comprehensive risk assessment and for informing the development of safer chemical alternatives.
References
- 1. Effects of bis(4-chlorophenyl) sulfone on rats following 28-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(4-chlorophenyl) disulfide
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. Bis(4-chlorophenyl) disulfide, a compound utilized in various synthetic applications, requires a methodical and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
Part 1: Hazard Assessment & Characterization
A foundational principle of chemical safety is a thorough understanding of the substance's inherent risks. The disposal plan is directly derived from this initial hazard assessment.
1.1. Physicochemical and Toxicological Profile
This compound (CAS No. 1142-19-4) is a yellow, solid powder.[1] Its primary, immediate hazards are related to direct contact and inhalation. It is crucial to recognize these risks to justify the stringent handling procedures that follow. The key toxicological concerns are:
-
Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2]
These GHS hazard statements mandate the use of appropriate personal protective equipment (PPE) at all times, not just during synthesis but critically, during all waste handling and disposal activities.
| Property | Value | Source |
| CAS Number | 1142-19-4 | [1][3] |
| Molecular Formula | C₁₂H₈Cl₂S₂ | [1] |
| Molecular Weight | 287.23 g/mol | [3] |
| Appearance | Yellow Powder Solid | [1] |
| Melting Point | 71-74 °C | [3] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Sulfur oxides, Hydrogen chloride gas | [1] |
1.2. Environmental Hazard Analysis: A Case for the Precautionary Principle
There is conflicting information in available safety literature regarding the environmental hazards of this compound. Some safety data sheets (SDS) state that it "Contains no substances known to be hazardous to the environment".[1][4][5] However, this statement can be misleading as it may refer to a lack of specific regulatory listing rather than a lack of inherent hazard.
Conversely, other data and the fundamental properties of the molecule suggest a potential for environmental harm. With a very high octanol-water partition coefficient (logP ≈ 5.79) and extremely low water solubility (log10(ws) ≈ -6.13), the compound has a strong tendency to partition into organic matter and bioaccumulate rather than remaining in water.[6] Such characteristics are hallmarks of persistent organic pollutants. Therefore, the most scientifically sound and responsible approach is to apply the precautionary principle: treat this compound as a substance potentially hazardous to the environment and prevent its release into waterways.
Part 2: Pre-Disposal Laboratory Protocol
Proper disposal begins at the point of waste generation. Meticulous procedures within the lab are essential for ensuring safety and regulatory compliance downstream.
2.1. Personal Protective Equipment (PPE)
Before handling this compound in any form, including as a waste product, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Nitrile or other chemically resistant gloves.[1][3]
-
Body Protection: A properly fastened laboratory coat.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 respirator or higher is required.[3] All handling of the solid should occur in a certified chemical fume hood to minimize inhalation risk.[1]
2.2. Waste Segregation: The Critical First Step
The single most important step in managing this waste stream is segregation. As a halogenated organic compound, this compound waste must be kept separate from all other waste streams.
-
Why Segregate? The primary disposal method for halogenated organics is high-temperature incineration.[2][7] Mixing this waste with non-halogenated solvents complicates and significantly increases the cost of disposal.[8] Non-halogenated solvents can often be recycled or used for fuel blending, but contamination with halogenated compounds makes this impossible.[8]
Step-by-Step Segregation Protocol:
-
Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solids."
-
Never mix this compound waste with non-halogenated solvents, aqueous waste, or general laboratory trash.
-
Collect any contaminated materials, such as weighing paper, gloves, or absorbent pads used for minor cleanups, in the same designated halogenated waste container.
2.3. Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure the waste is accepted by your institution's disposal program.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap. The container must be in good condition and compatible with the waste.[8]
-
Labeling: The label must be affixed to the container before the first drop of waste is added.[1] The label must include, at a minimum:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (no formulas or abbreviations).[1]
-
A clear list of all contents if it is a mixed waste.
-
The associated hazards (e.g., "Irritant").
-
-
Storage: Keep the waste container tightly closed except when adding waste.[1] Store it in a cool, dry, well-ventilated area, away from strong oxidizing agents, and within a secondary containment tray.[1]
Part 3: Regulatory Classification & Disposal Workflow
Navigating the regulatory landscape is a key responsibility of the waste generator. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10]
3.1. Determining the RCRA Waste Code
A hazardous waste is defined as either being specifically "listed" (F, K, P, or U-lists) or exhibiting a "characteristic" (ignitability, corrosivity, reactivity, toxicity).[9][11]
-
Listed Waste: this compound is not specifically found on the P or U lists, which are reserved for unused commercial chemical products.[11] It is also not a common spent solvent, so F-codes are unlikely to apply unless it's part of a specific industrial process waste stream (K-list).[11][12]
-
Characteristic Waste: The waste must be evaluated for characteristics. This compound is not known to be ignitable, corrosive, or reactive under normal conditions.[1] While it has toxic properties, it would only carry a D-code for toxicity if it fails the Toxicity Characteristic Leaching Procedure (TCLP), which is unlikely for a solid with its low water solubility.
3.2. Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for disposing of this compound.
Caption: Workflow for the safe disposal of this compound.
Part 4: Formal Disposal Protocol
This protocol synthesizes the above information into a direct, step-by-step procedure.
-
Preparation: Ensure you are wearing the full, required PPE as described in section 2.1.
-
Collection: Carefully transfer all waste this compound and any items grossly contaminated with it (e.g., spatulas, weighing boats) into your pre-labeled "Halogenated Organic Solids" hazardous waste container.
-
Closure: Securely close the container. The lid must be tight to prevent spills or vapors from escaping.[1]
-
Storage: Place the container in your lab's designated hazardous waste accumulation area. This area should be well-ventilated and provide secondary containment.
-
Request Pickup: When the container is nearly full or you have finished the project, submit a hazardous waste pickup request through your institution's EHS department.
-
Documentation: Accurately describe the contents of the container in your pickup request. List "this compound" as the primary component. Do not use abbreviations.
-
Hand-Off: Follow your institution's procedure for the physical hand-off of the waste to the authorized disposal personnel.
Part 5: Emergency Procedures - Spill Management
In the event of an accidental spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency number.
-
Control: If the spill is small and you are trained to handle it, ensure the fume hood is operational to control dust and vapors.
-
Contain: Use absorbent pads or other inert material to gently cover the spill. Do not sweep dry powder, as this can create dust.[1] If you must sweep, use a method that minimizes dust generation.
-
Collect: Carefully scoop the contaminated absorbent material and place it into your hazardous waste container for halogenated solids.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup (gloves, pads, etc.) must be disposed of as hazardous waste in the same container.[1]
By adhering to this comprehensive guide, you can ensure that your handling and disposal of this compound meet the highest standards of laboratory safety, scientific integrity, and environmental stewardship.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Disposal process for halogenated organic material (Patent) | OSTI.GOV [osti.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemeo.com [chemeo.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. southwestern.edu [southwestern.edu]
- 12. Waste Code [rcrainfo.epa.gov]
A Researcher's Guide to Handling Bis(4-chlorophenyl) disulfide: A Focus on Personal Protective Equipment
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a safe environment for ourselves and our colleagues. This guide provides essential, field-tested safety protocols for handling Bis(4-chlorophenyl) disulfide (CAS No. 1142-19-4), a compound that, while vital for various synthetic applications, presents distinct health hazards that demand rigorous safety measures.[1][2][3][4] The following procedures are designed to offer a self-validating system of safety, explaining not just what to do, but why each step is critical for minimizing exposure and ensuring operational integrity.
Hazard Profile of this compound
Understanding the specific risks is the foundation of effective PPE selection. This compound is a yellow powder solid that poses the following primary health hazards upon exposure.[1]
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][5]
-
Serious Eye Irritation (H319): The compound can cause significant, serious irritation if it comes into contact with the eyes.[1][5]
-
Respiratory Tract Irritation (H335): Inhalation of the dust may lead to respiratory irritation.[1][5]
These hazards dictate a multi-faceted approach to personal protection, focusing on creating an impermeable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, such as using the chemical within a fume hood or a well-ventilated area, are the first line of defense.[1] However, appropriate PPE is mandatory to safeguard against accidental exposure during routine handling, weighing, and transfer operations.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Chemical Splash Goggles | Given the risk of serious eye irritation (H319), standard safety glasses are insufficient.[1][5] Chemical splash goggles conforming to European Standard EN 166 or equivalent NIOSH standards in the US are required to form a seal around the eyes, protecting from airborne powder and accidental splashes.[1][6] |
| Hand | Chemical-Resistant Gloves (Nitrile) | To prevent skin irritation (H315), protective gloves are essential.[1] Nitrile gloves offer a reliable barrier for incidental contact with solid chemicals.[7] Always inspect gloves for tears or punctures before use and remove them with care to avoid contaminating your skin.[1] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against contamination of personal clothing. Ensure the coat is fully buttoned. |
| Respiratory | Not required for small-scale lab use with adequate ventilation. | For routine handling of small quantities in a well-ventilated laboratory or fume hood, specific respiratory protection is not typically necessary.[1] However, for large-scale operations, or in situations where dust generation is unavoidable or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] |
Step-by-Step Operational Plan: Safe Handling and Doffing
The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.
Pre-Operation (Donning PPE):
-
Verify Engineering Controls: Confirm that the fume hood or designated ventilated area is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
-
Don Lab Coat: Put on your laboratory coat and fasten it completely.
-
Don Eye Protection: Put on your chemical splash goggles.
-
Don Gloves: Don the final piece of PPE, your nitrile gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a secure seal.
Post-Operation (Doffing PPE & Decontamination):
-
Decontaminate Work Area: Before removing PPE, wipe down the work surface and any equipment used.
-
Remove Gloves: Carefully remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the external contaminated surface with your bare hands.
-
Remove Lab Coat: Remove your lab coat, turning it inside out as you do to contain any surface contamination.
-
Remove Goggles: Remove your goggles last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Emergency Protocol: Spill Management
In the event of a spill, a calm and structured response is crucial. The primary objective is to contain the spill and decontaminate the area without exposing personnel.
Caption: Workflow for managing a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.
-
Ensure Ventilation: Increase ventilation in the area if it is safe to do so.
-
Don Appropriate PPE: Before re-entering the area, don the appropriate PPE, which for a spill may include a respirator (at minimum, a type N95 for dust) in addition to goggles, a lab coat, and gloves.
-
Contain and Clean: Carefully sweep up the solid material and place it into a suitable, clearly labeled container for disposal.[1][8] Avoid actions that create dust.
-
Final Decontamination: Clean the spill area with soap and water.
-
Disposal: All contaminated materials, including gloves, wipes, and the spilled chemical, must be disposed of as hazardous waste.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: Unused or waste this compound is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1][9] It should be collected in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical must also be treated as hazardous waste. Place these items in a designated hazardous waste container. Do not discard them in the regular trash.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[9]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work environment.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. alkalisci.com [alkalisci.com]
- 5. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
